molecular formula C11H15NO2 B1586617 (2-Morpholin-4-yl-phenyl)methanol CAS No. 465514-33-4

(2-Morpholin-4-yl-phenyl)methanol

Cat. No.: B1586617
CAS No.: 465514-33-4
M. Wt: 193.24 g/mol
InChI Key: MYGVYNRBQSAMIF-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-phenyl)methanol (CAS 465514-33-4) is a high-purity chemical compound supplied for research and development purposes. This organic building block, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol, integrates a methanol group with a phenyl ring that is substituted at the 2-position with a morpholine moiety . This specific structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules that may exhibit biological activity. The morpholine ring is a common pharmacophore found in agents with a wide range of therapeutic applications. Researchers utilize this compound as a precursor in metal-catalyzed cross-coupling reactions, amide bond formation, and other transformations to create novel chemical entities for drug discovery programs . The product has a melting point of 54°C and should be stored sealed in a dry environment at 2-8°C to maintain stability . It is characterized by a purity of 97% or higher, ensuring reliable and reproducible results in experimental work . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal. This compound may be harmful if swallowed, cause skin or serious eye irritation, and may be harmful if inhaled, causing respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and handling should occur only in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information before use.

Properties

IUPAC Name

(2-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGVYNRBQSAMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380187
Record name (2-Morpholin-4-yl-phenyl)methanol
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-33-4
Record name (2-Morpholin-4-yl-phenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-yl)phenyl]methanol
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Foundational & Exploratory

Synthesis of (2-Morpholin-4-yl-phenyl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to (2-Morpholin-4-yl-phenyl)methanol, a valuable building block in contemporary medicinal chemistry. The synthesis is logically divided into two primary stages: the formation of the key intermediate, 2-morpholinobenzaldehyde, via modern cross-coupling techniques, followed by its selective reduction to the target primary alcohol. This document emphasizes the rationale behind methodological choices, provides detailed, field-tested protocols, and offers insights into reaction mechanisms and practical considerations for researchers, scientists, and drug development professionals.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a critical pharmacophore. The title compound, this compound[1][2], combines this valuable heterocycle with a reactive benzyl alcohol functionality, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide details a reliable synthetic strategy, beginning with the crucial carbon-nitrogen bond formation to generate 2-morpholinobenzaldehyde[3], followed by the chemoselective reduction of the aldehyde to the target alcohol.

The synthetic approach is designed for efficiency and scalability, prioritizing methodologies that offer high yields, operational simplicity, and broad functional group tolerance.

Part I: Synthesis of the Key Intermediate: 2-Morpholinobenzaldehyde

The cornerstone of this synthesis is the formation of the aryl C-N bond between a phenyl ring and the morpholine heterocycle. Modern organometallic catalysis offers two primary strategies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Strategic Considerations: A Tale of Two Catalysts
  • Buchwald-Hartwig Amination : This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates.[4][5] Its primary advantage lies in its remarkably mild reaction conditions, broad substrate scope, and high catalytic efficiency, making it the preferred method in modern organic synthesis.[6][7]

  • Ullmann Condensation : A classical method, the Ullmann reaction employs copper as the catalyst.[8][9] While foundational, traditional Ullmann protocols often demand harsh conditions, such as high temperatures (frequently >200°C) and stoichiometric amounts of copper, which can limit their applicability, especially with sensitive substrates.[8][10]

For the synthesis of 2-morpholinobenzaldehyde, the Buchwald-Hartwig amination presents a more strategic and reliable approach due to its milder nature and superior catalyst performance.

Recommended Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol focuses on the coupling of 2-bromobenzaldehyde with morpholine. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates a catalytic cycle to construct the desired C-N bond.

Reaction Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromobenzaldehyde, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the palladium center, and a base removes the proton from the nitrogen atom.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Ar-Br OxAdd Oxidative Addition ArPd(II)AmineL2 [Ar-Pd(II)(HNR₂)L₂]⁺Br⁻ ArPd(II)BrL2->ArPd(II)AmineL2 HNR₂ AmineCoord Amine Coordination ArPd(II)AmidoL2 Ar-Pd(II)(NR₂)L₂ ArPd(II)AmineL2->ArPd(II)AmidoL2 -HBr Deprotonation Deprotonation (Base) ArPd(II)AmidoL2->Pd(0)L2 Ar-NR₂ RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-Morpholinobenzaldehyde

  • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, ~1.4 equivalents) as the base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Substrates: Under the inert atmosphere, add anhydrous toluene or 1,4-dioxane as the solvent.[5] Then, add 2-bromobenzaldehyde (1.0 equivalent) followed by morpholine (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-morpholinobenzaldehyde as a solid.

Part II: Reduction to this compound

The final step is the selective reduction of the aldehyde functional group in 2-morpholinobenzaldehyde to a primary alcohol.

Strategic Considerations: Choosing the Right Hydride Source

The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis.[11][12] Two common hydride reagents are:

  • Sodium Borohydride (NaBH₄): A mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides under standard conditions.[13][14] Its stability in protic solvents (like methanol or ethanol) and ease of handling make it a safe and convenient choice.[15]

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and reactive reducing agent.[16][17] It reduces not only aldehydes and ketones but also carboxylic acids, esters, and amides.[16][18] LiAlH₄ reacts violently with water and protic solvents, necessitating strict anhydrous conditions and careful handling.[19]

Given the singular task of reducing an aldehyde, Sodium Borohydride is the superior reagent for this synthesis. Its high selectivity ensures that only the aldehyde is targeted, and its operational simplicity and enhanced safety profile are highly desirable in any synthetic workflow.[12][20]

Recommended Protocol: Reduction using Sodium Borohydride (NaBH₄)

Reaction Principle: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol.[14][21]

Caption: General mechanism for the NaBH₄ reduction of an aldehyde.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-morpholinobenzaldehyde (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution in an ice-water bath to 0°C.

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask again to 0°C and slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.

  • Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product, this compound, is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

PropertyDataSource
Compound Name (2-morpholin-4-ylphenyl)methanol[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol -
Monoisotopic Mass 193.11028 Da[1]
Appearance Expected to be a solid at room temperature.-
InChI Key MYGVYNRBQSAMIF-UHFFFAOYSA-N[1]

Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be performed to confirm the structure and assess purity.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence. The strategic implementation of a Buchwald-Hartwig amination provides an efficient and mild route to the key 2-morpholinobenzaldehyde intermediate. Subsequent reduction with sodium borohydride offers a safe, selective, and high-yielding conversion to the final product. This guide provides the necessary technical framework for drug development professionals to successfully synthesize this valuable chemical building block.

References

(2-Morpholin-4-yl-phenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Morpholin-4-yl-phenyl)methanol: A Core Scaffold for Modern Drug Discovery

Abstract: this compound (CAS No. 465514-33-4) is a pivotal molecular fragment and synthetic building block in the field of medicinal chemistry. While not an end-product therapeutic agent itself, its unique structural arrangement, combining a phenylmethanol core with an ortho-substituted morpholine ring, offers a compelling platform for the development of novel drug candidates. The morpholine moiety is a well-established "privileged" structure, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This guide provides a comprehensive technical overview of the chemical properties, a robust proposed synthesis, anticipated analytical signatures, and the strategic application of this scaffold in drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for creating next-generation therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic alcohol. The ortho-positioning of the morpholine and methanol groups creates a specific steric and electronic environment that can be exploited in molecular design to achieve desired target engagement. Its identity and key properties are summarized below.

PropertyValueSource(s)
IUPAC Name (2-morpholin-4-ylphenyl)methanol[1]
CAS Number 465514-33-4[2]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol [2]
Appearance Solid[2]
Canonical SMILES C1COCCN1C2=CC=CC=C2CO[1]
InChI Key MYGVYNRBQSAMIF-UHFFFAOYSA-N[1]

Synthesis and Characterization

A specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, which is common for versatile building blocks. However, its synthesis can be reliably achieved through established and field-proven organometallic or reduction methodologies.

Proposed Synthetic Pathway

The most logical and efficient pathway for the synthesis of this compound is the reduction of a corresponding carbonyl compound, such as 2-morpholinobenzaldehyde or a 2-morpholinobenzoic acid derivative. The reduction of the carboxylic acid ester is often preferred for its high yield and selectivity.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product SM1 2-Fluorobenzoic acid Int1 2-Morpholinobenzoic acid SM1->Int1 Nucleophilic Aromatic Substitution (SNAr) SM2 Morpholine SM2->Int1 Nucleophilic Aromatic Substitution (SNAr) Int2 Methyl 2-morpholinobenzoate Int1->Int2 Esterification (e.g., SOCl₂/MeOH) Product This compound Int2->Product Reduction (e.g., LiAlH₄, THF)

Caption: Proposed synthetic workflow for this compound.

Field-Proven Experimental Protocol: Reduction of Methyl 2-morpholinobenzoate

This protocol describes a standard, reliable procedure for the reduction of the methyl ester intermediate to the target primary alcohol. The causality behind this choice is the high efficiency and chemoselectivity of lithium aluminum hydride (LiAlH₄) for reducing esters to alcohols without affecting the aromatic ring.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Ester

  • Dissolve Methyl 2-morpholinobenzoate (1.0 eq.) in anhydrous THF.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The slow addition is critical to control the exothermic reaction.

Step 3: Reaction and Quenching

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is crucial for generating a granular, easily filterable aluminum salt precipitate.

Step 4: Isolation and Purification

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Anticipated Spectroscopic Signature

While a complete official dataset is not published, the expected spectroscopic data can be reliably predicted based on the known effects of the functional groups and analysis of similar structures.[3][4][5][6]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.40 - 7.20 m 4H Aromatic protons (Ar-H )
~ 4.75 s 2H Methylene protons (-CH ₂OH)
~ 3.90 t, J ≈ 4.5 Hz 4H Morpholine protons (-O-CH ₂-)
~ 3.00 t, J ≈ 4.5 Hz 4H Morpholine protons (-N-CH ₂-)

| ~ 2.50 | br s | 1H | Hydroxyl proton (-OH ) |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment
~ 152.0 Aromatic C (C-N)
~ 138.0 Aromatic C (C-CH₂OH)
~ 130.0 - 120.0 Aromatic C (Ar-CH)
~ 67.0 Morpholine C (-O-CH₂)
~ 65.0 Methylene C (-CH₂OH)

| ~ 52.0 | Morpholine C (-N-CH₂) |

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Functional Group
3400 - 3200 (broad) O-H stretch (alcohol)
3050 - 3010 Aromatic C-H stretch
2980 - 2800 Aliphatic C-H stretch (CH₂)

| ~ 1115 | C-O-C stretch (ether in morpholine) |

Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 193. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z = 176, or the benzylic cleavage to lose •CH₂OH, resulting in a fragment at m/z = 162.

Application as a Core Scaffold in Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate.[2][7] The morpholine ring is a "privileged" pharmacophore, meaning it is a structural motif that appears in drugs active against a range of biological targets.[8][9]

The Strategic Value of the Morpholine Moiety

The incorporation of a morpholine ring into a drug candidate is a deliberate strategy to enhance its pharmacokinetic profile:

  • Improved Solubility: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, improving aqueous solubility and facilitating formulation.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to more labile aliphatic amines.

  • Favorable Geometry: It provides a rigid, chair-like conformation that can be used to orient other functional groups toward a target's binding pocket.

A Bifunctional Scaffold for Library Synthesis

This compound offers two distinct points for chemical modification, making it an ideal scaffold for creating libraries of related compounds for screening.

Scaffold_Elaboration cluster_mods Potential Modifications cluster_candidates Diverse Drug Candidates Scaffold This compound (Core Scaffold) Mod1 Esterification / Etherification (R-X) Scaffold->Mod1 React at -OH Mod2 Oxidation to Aldehyde Scaffold->Mod2 React at -OH Mod3 Further Aromatic Substitution (EAS on Phenyl Ring) Scaffold->Mod3 React at Ring Cand1 Ester-linked Prodrugs Mod1->Cand1 Cand2 Ether-linked Analogs Mod1->Cand2 Cand3 Aldehyde-derived Imines, Reductive Amination Products Mod2->Cand3 Cand4 Substituted Phenyl Analogs Mod3->Cand4

Caption: Elaboration of the core scaffold into diverse drug candidates.

This bifunctionality allows chemists to systematically probe structure-activity relationships (SAR). For example, the hydroxyl group can be converted into a wide array of esters or ethers to explore interactions with one part of a receptor, while the aromatic ring can be further functionalized (e.g., via halogenation or nitration followed by reduction) to probe a different region. This compound is a key starting point for developing inhibitors of kinases, proteases, and other enzyme classes.[10][11][12]

Safety and Handling

No specific toxicology data for this compound is available. However, based on related morpholine and phenylmethanol structures, it should be handled with standard laboratory precautions.

  • Hazard Classification: Assumed to be a potential skin and eye irritant. A related compound, [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride, is classified as causing serious eye damage.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its value is not in its own biological activity, but in its role as a versatile, "drug-like" scaffold. The presence of the privileged morpholine moiety combined with a reactive benzyl alcohol handle provides an ideal platform for the efficient synthesis of compound libraries. Researchers in drug development can leverage this building block to accelerate the discovery of novel therapeutics across a wide range of disease areas, from oncology to infectious disease.

References

An In-depth Technical Guide to the Structural Elucidation of (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] When incorporated into complex molecular architectures, such as in (2-Morpholin-4-yl-phenyl)methanol, a comprehensive and unambiguous structural elucidation is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed, multi-technique approach to the structural verification of this compound. We will move beyond a simple recitation of methods to explain the underlying logic of experimental choices, ensuring a self-validating and robust analytical workflow.

Foundational Analysis: Molecular Formula and Unsaturation

Before embarking on spectroscopic analysis, the elemental composition and degree of unsaturation are fundamental data points. For this compound, the molecular formula is C₁₁H₁₅NO₂.[2] This is typically determined by high-resolution mass spectrometry (HRMS).

The degree of unsaturation (DoU), calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₁H₁₅NO₂, the DoU is: DoU = 11 + 1 - (15/2) + (1/2) = 5

This value suggests the presence of a benzene ring (DoU = 4) and one additional ring or double bond, which is consistent with the morpholine ring.

Mass Spectrometry: A Window into Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

Expected Ionization and Adducts

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the [M+H]⁺ ion. The predicted monoisotopic mass of the neutral molecule is 193.1103 g/mol , and therefore the [M+H]⁺ ion should be observed at an m/z of approximately 194.1176.[2] Other common adducts that may be observed include [M+Na]⁺ and [M+K]⁺.[2]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. Cleavage is often observed adjacent to nitrogen atoms. The fragmentation of the benzyl alcohol moiety is also well-characterized.

Here is a proposed fragmentation pathway:

  • Molecular Ion (M⁺˙) at m/z 193: The initial radical cation.

  • Loss of a Hydrogen Radical ([M-H]⁺) at m/z 192: A common fragmentation for benzyl alcohols.

  • Loss of Water ([M-H₂O]⁺˙) at m/z 175: Dehydration of the alcohol.

  • Formation of the Phenyl Cation ([C₆H₅]⁺) at m/z 77: A characteristic fragment of benzene derivatives.

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, leading to characteristic losses.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct/FragmentPredicted m/z
[M+H]⁺194.11756
[M+Na]⁺216.09950
[M-H]⁻192.10300
[M+H-H₂O]⁺176.10754

Data predicted based on the molecular formula C₁₁H₁₅NO₂.[2]

MS_Fragmentation_Pathway M C₁₁H₁₅NO₂ This compound m/z = 193.11 M_plus [M]⁺˙ m/z = 193 M->M_plus Ionization frag1 [M-CH₂OH]⁺ m/z = 162 M_plus->frag1 - •CH₂OH frag2 Tropylium Ion? m/z = 91 M_plus->frag2 Rearrangement & -C₄H₈NO• frag4 Morpholine Ring Fragment [C₄H₈NO]⁺ m/z = 86 M_plus->frag4 - C₇H₇O• frag3 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag2->frag3 - CH₂ NMR_Elucidation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Structure Final Structure This compound HMBC->Structure

References

discovery of morpholine-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and Application of Morpholine-Containing Compounds

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and synthetic accessibility.[1][2][3] This guide provides a comprehensive overview for researchers and drug development professionals on the journey of morpholine-containing compounds from their initial discovery to their current status as key components in a wide array of therapeutics. We will explore the fundamental synthetic strategies, delve into the structure-activity relationships that govern their pharmacological effects, and detail the analytical methodologies crucial for their characterization and quantification. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for harnessing the full potential of the morpholine motif in contemporary drug discovery.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Morpholine Heterocycle: Structure and Physicochemical Properties

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group.[4] This unique combination imparts a favorable set of physicochemical properties that are highly advantageous in drug design. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.5) than analogous secondary amines like piperidine.[4][5] This reduced basicity is often ideal for optimizing interactions with biological targets and improving pharmacokinetic profiles.[6] Furthermore, the morpholine ring strikes a beneficial balance between hydrophilicity and lipophilicity, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[6][7] The oxygen atom can act as a hydrogen bond acceptor, while the electron-deficient ring can participate in hydrophobic interactions, making it a versatile pharmacophore.[3][5][6]

Historical Perspective: From Misnomer to Medicinal Mainstay

The naming of morpholine is credited to the 19th-century German chemist Ludwig Knorr, who initially and incorrectly believed this heterocycle was part of the core structure of morphine.[4][8] Despite this erroneous origin, the name has persisted. The most common industrial production method involves the dehydration of diethanolamine using a strong acid like concentrated sulfuric acid.[4][8] This process, while effective for large-scale synthesis, has been supplemented by a host of modern synthetic techniques that offer greater control over substitution and stereochemistry.

Why Morpholine? The Causality Behind its Widespread Use

The prevalence of the morpholine scaffold in drug discovery is not coincidental; it is a direct result of its ability to solve common challenges in medicinal chemistry. Its incorporation into a molecule is a strategic choice often made to:

  • Enhance Metabolic Stability: The morpholine ring is generally robust to metabolic degradation. It can be used as a bioisosteric replacement for more labile groups like piperazine, reducing susceptibility to cytochrome P450 enzyme oxidation and thereby increasing the compound's half-life.[9]

  • Improve Pharmacokinetic (PK) Properties: The balanced polarity of morpholine aids in achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Its ability to improve solubility and permeability is a key reason for its inclusion in many drug candidates.[6]

  • Act as a Versatile Scaffold and Pharmacophore: The morpholine ring can serve both as a structural core to orient other functional groups and as an active pharmacophore that interacts directly with biological targets.[5][7][10] Its flexible chair-like conformation allows it to position substituents optimally for binding.[6]

Foundational Synthetic Strategies for the Morpholine Core

The synthesis of the morpholine ring and its derivatives has evolved significantly, moving from bulk industrial processes to refined, high-selectivity laboratory methods.

Classical Synthesis: Dehydration of Diethanolamine

The traditional and most common industrial method for producing unsubstituted morpholine is the dehydration of diethanolamine with an acid catalyst, typically sulfuric acid, at elevated temperatures (≥150 °C).[8]

  • Mechanism Rationale: The process involves the protonation of one of the hydroxyl groups of diethanolamine by the strong acid, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the six-membered ring. This method is cost-effective for large-scale production but offers little scope for creating substituted derivatives.

Modern Synthetic Methodologies: A Comparative Overview

Modern organic synthesis provides a diverse toolkit for constructing substituted morpholines with high degrees of control over regioselectivity and stereoselectivity. The choice of method is dictated by the desired substitution pattern and the complexity of the target molecule.

MethodKey Reagents/CatalystAdvantagesLimitationsReference
Wacker-Type Aerobic Cyclization Pd(DMSO)₂(TFA)₂Utilizes aerobic oxidation; good for various N-heterocycles.Requires a specific palladium catalyst.[11]
Intramolecular Hydroalkoxylation Boron trifluoride etherate (BF₃·OEt₂)Good yields for forming 1,4-oxazines.Can be sensitive to substrate structure.[11]
Reductive Etherification Indium(III) catalystsHigh diastereoselectivity and functional group tolerance.Requires a pre-functionalized ketoalcohol precursor.[5]
From 1,2-Amino Alcohols Ethylene sulfate, tBuOKRedox-neutral, uses inexpensive reagents.Two-step process for some substrates.[11]
Experimental Protocol: Indium(III)-Catalyzed Reductive Etherification

This protocol describes a general and highly diastereoselective method for synthesizing substituted morpholine derivatives from N-protected amino ketoalcohols.[5]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the starting N-protected amino ketoalcohol via standard organic chemistry techniques (e.g., acylation of an amino alcohol followed by selective oxidation).

  • Reaction Setup: To a solution of the ketoalcohol substrate (1.0 eq) in a suitable solvent such as dichloroethane (DCE) at room temperature, add the Indium(III) catalyst (e.g., InCl₃, 5 mol%).

  • Reductant Addition: Add a silane reducing agent, such as triethylsilane (Et₃SiH, 2.0 eq), to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine derivative.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Pathways to Morpholine Derivatives

Synthesis_Pathways Workflow for Morpholine Synthesis sub_pool Starting Material Pool dea Diethanolamine amino_alc 1,2-Amino Alcohols keto_alc Amino Ketoalcohols m1 Classical Dehydration (H₂SO₄, Δ) dea->m1 Industrial Scale m2 Redox Neutral Cyclization amino_alc->m2 High Yield m3 Reductive Etherification (InCl₃) keto_alc->m3 High Diastereoselectivity morph Unsubstituted Morpholine m1->morph sub_morph Substituted Morpholines m2->sub_morph m3->sub_morph

Caption: Key synthetic routes to morpholine and its derivatives.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The morpholine ring is a key feature in numerous approved drugs across a wide spectrum of diseases, demonstrating its therapeutic versatility.[2]

Morpholine in Action: A Survey of Therapeutic Areas
  • Anticancer Agents: Morpholine derivatives are prominent in oncology, particularly as kinase inhibitors.[10][12] The scaffold can orient functional groups to fit into the ATP-binding pocket of kinases.

  • Central Nervous System (CNS) Disorders: Due to its ability to improve blood-brain barrier permeability, morpholine is found in many CNS-active drugs, including antidepressants and antipsychotics.[6][7][10]

  • Antimicrobial Agents: The morpholine ring is a structural component of important antibiotics and antifungals.[4][12]

Case Studies of FDA-Approved Drugs
  • Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer. The morpholine group enhances the drug's solubility and pharmacokinetic properties, which are crucial for oral bioavailability.[4][9]

  • Linezolid: An oxazolidinone antibiotic effective against resistant Gram-positive bacteria. The N-acetylated morpholine moiety is critical for its binding to the bacterial ribosome and contributes to its overall safety and efficacy profile.[4][9]

  • Aprepitant: A neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. In aprepitant, the morpholine ring acts as a rigid scaffold, correctly positioning the three aromatic substituents for optimal interaction with the NK1 receptor.[10]

Structure-Activity Relationship (SAR) Principles

SAR studies reveal how chemical structure translates to biological activity. For morpholine derivatives, key insights include:

  • N-Substitution: The nitrogen atom is the most common point of diversification. Attaching aryl or alkyl groups can modulate potency, selectivity, and physical properties.

  • Ring Substitution: Substitution on the carbon atoms of the morpholine ring can introduce chirality and create specific steric interactions with the target protein, often leading to increased potency. For example, SAR studies on certain kinase inhibitors have shown that specific stereoisomers of 2,6-disubstituted morpholines are significantly more potent.[12]

  • Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperazine or piperidine. This switch can mitigate off-target effects (e.g., hERG channel affinity) and improve metabolic stability.[9]

Data Table: Selected FDA-Approved Drugs Containing the Morpholine Scaffold (2013-2023)
Drug NameYear of ApprovalTherapeutic ClassRole of Morpholine MoietyReference
Apalutamide 2018AnticancerImproves PK profile[9]
Glasdegib 2018AnticancerPharmacophore component[9]
Erdafitinib 2019AnticancerEnhances solubility and potency[9]
Pretomanid 2019AntibioticPart of the core scaffold[9]
Gefapixant 2022P2X3 Receptor AntagonistImproves drug-like properties[9]

Analytical Techniques for Characterization and Quantification

Rigorous analytical validation is essential to ensure the identity, purity, and concentration of any synthesized compound, especially for pharmaceutical applications.

Core Techniques for Structural Elucidation

Standard spectroscopic methods are used to confirm the structure of newly synthesized morpholine derivatives.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity and stereochemistry of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups, including the C-O-C ether linkage and the N-H bond (if present).[13]

Quantitative Analysis: GC-MS and LC-MS/MS Methodologies

For quantifying morpholine or its derivatives, particularly at low concentrations as impurities or residues, chromatography coupled with mass spectrometry is the gold standard.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for volatile compounds like morpholine. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for less volatile, more complex morpholine derivatives found in drug substances and biological matrices due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of Morpholine Residues by GC-MS

This protocol provides a validated method for determining morpholine residues in a sample matrix, adapted from established procedures.[14]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh or measure the sample (e.g., 2.0 mL of a dissolved drug product) into a vial.

  • Derivatization (if necessary): To enhance sensitivity for GC-MS, a derivatization step can be employed. For example, to 2.0 mL of the sample, add 0.5 mL of 6 M hydrochloric acid followed by a reagent to form a more volatile derivative.

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane). Vortex the mixture and centrifuge to separate the layers.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system.

  • GC-MS Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Initial temperature of 100°C for 1 min, ramp at 10°C/min to 200°C, hold for 3 min.[14]

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the morpholine derivative.

  • Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentration of morpholine in the original sample by comparing its peak area to the calibration curve.

Diagram: Analytical Workflow for Morpholine Compound Validation

Analytical_Workflow Analytical Workflow for Morpholine Compounds start Synthesized Crude Product purify Purification (e.g., Column Chromatography) start->purify struct_val Structural Validation purify->struct_val nmr NMR Spectroscopy (¹H, ¹³C) struct_val->nmr Connectivity & Stereochemistry ms Mass Spectrometry struct_val->ms Molecular Weight ftir FT-IR Spectroscopy struct_val->ftir Functional Groups quant Purity & Quantification nmr->quant ms->quant ftir->quant gcms GC-MS (for volatile compounds) quant->gcms Purity Check lcms LC-MS/MS (for non-volatile compounds) quant->lcms Trace Analysis final Qualified Compound for Further Study gcms->final lcms->final

Caption: A standard workflow for the analytical validation of morpholine derivatives.

Future Prospects and Conclusion

Emerging Trends

The field continues to evolve with the development of novel synthetic methodologies that provide even greater access to structurally diverse morpholine derivatives.[12] Research is increasingly focused on their application in treating complex neurodegenerative diseases by targeting enzymes like cholinesterases and monoamine oxidases.[7] Furthermore, the design of multi-target ligands incorporating the morpholine scaffold is a promising strategy for diseases with complex pathologies.

Conclusion

From its mistaken etymological origins to its current status as a privileged structure, the morpholine ring has proven to be an exceptionally valuable tool in the armamentarium of the medicinal chemist. Its unique combination of metabolic stability, favorable pharmacokinetic properties, and synthetic versatility ensures its continued prominence in the discovery and development of future therapeutics. This guide has outlined the core principles of its synthesis, application, and analysis, providing a foundation for researchers to innovate and build upon the rich history of morpholine-containing compounds.

References

spectroscopic data of (2-Morpholin-4-yl-phenyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Morpholin-4-yl-phenyl)methanol

Abstract

This compound (CAS No: 465514-33-4, Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ) is a substituted aromatic compound incorporating a morpholine moiety, a common scaffold in medicinal chemistry.[1][2] Accurate structural elucidation and purity assessment are critical for any research or development application involving this molecule. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical principles, present standardized experimental protocols, and offer a detailed analysis of the expected spectral data, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of this compound include a disubstituted aromatic ring, a primary alcohol (benzylic), and a tertiary amine within a morpholine ring. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a complete structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By observing the behavior of ¹H and ¹³C nuclei in a strong magnetic field, we can map out atomic connectivity and deduce the precise structure.

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add internal standard (TMS, 0.03% v/v). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into NMR spectrometer. prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire 13C{1H} spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier Transform to FID. acq4->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate chemical shifts to TMS (0.00 ppm). proc2->proc3 proc4 Integrate 1H signals and pick peaks. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

  • Aromatic Protons (δ ~6.9-7.5 ppm): The four protons on the benzene ring are chemically distinct due to the ortho-substitution pattern. This will result in a complex series of overlapping multiplets, rather than a simple singlet.[4]

  • Benzylic Protons (-CH₂OH, δ ~4.7 ppm): These two protons are chemically equivalent and adjacent to a stereocenter. They are expected to appear as a singlet. The signal may show broadening or coupling to the hydroxyl proton depending on the solvent and concentration.[5]

  • Hydroxyl Proton (-OH, δ variable): The chemical shift of the alcohol proton is highly variable and depends on solvent, temperature, and concentration. It typically appears as a broad singlet that can exchange with D₂O.[5][6]

  • Morpholine Protons (δ ~2.9-3.9 ppm): The eight protons of the morpholine ring are divided into two groups. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear further downfield. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) appear more upfield. Each group will likely appear as a distinct multiplet, often resembling a triplet.[7][8]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 6.9Multiplet (m)4HAromatic (C₆H₄)
~4.7Singlet (s)2HBenzylic (-CH₂OH)
~3.9Multiplet (m)4HMorpholine (-O-CH₂-)
~3.0Multiplet (m)4HMorpholine (-N-CH₂-)
VariableBroad Singlet (br s)1HHydroxyl (-OH)
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ ~115-150 ppm): Due to the substitution pattern, all six aromatic carbons are unique and should give rise to six distinct signals. The carbon atom directly attached to the nitrogen (C-N) will be significantly deshielded.

  • Morpholine Carbons (δ ~50-70 ppm): The morpholine ring has a plane of symmetry, resulting in two signals. The carbons adjacent to the oxygen (C-O) are more deshielded (~67 ppm) than the carbons adjacent to the nitrogen (C-N, ~51 ppm).[3][9][10]

  • Benzylic Carbon (-CH₂OH, δ ~64 ppm): This carbon will appear in a region typical for primary alcohols attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~150 - 1156 x Aromatic C
~67Morpholine (-O-CH₂)
~64Benzylic (-CH₂OH)
~51Morpholine (-N-CH₂-)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies.[11]

Experimental Protocol: IR Analysis

A typical procedure for solid samples involves creating a KBr pellet.

  • Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H Stretch (broad)Alcohol (-OH)
3100 - 3000C-H StretchAromatic (sp² C-H)
3000 - 2850C-H StretchAliphatic (sp³ C-H)
1600 - 1450C=C StretchAromatic Ring
1250 - 1000C-O Stretch (strong)Alcohol & Ether
1250 - 1020C-N StretchAmine

The most prominent features will be the broad O-H stretch from the alcohol group and the strong C-O stretching vibration.[12][13] The presence of both sp² and sp³ C-H stretches confirms the aromatic and aliphatic components of the molecule.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers valuable structural clues through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, containing excess energy, often fragments into smaller, more stable charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis
  • Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 193.[14]

  • Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule's structure. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[15]

G M This compound [M]+• m/z = 193 F1 [M - H2O]+• m/z = 175 M->F1 - H2O F2 Benzylic Cleavage [C10H12NO]+ m/z = 162 M->F2 - CH2OH• F3 α-Cleavage (ring opening) [C7H8NO]+• m/z = 122 M->F3 - C4H7O• F4 Morpholinophenyl Cation [C10H12N]+ m/z = 146 F2->F4 - O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zProposed FragmentNotes
193[C₁₁H₁₅NO₂]⁺•Molecular Ion (M⁺•)
175[C₁₁H₁₃NO]⁺•Loss of water (-H₂O) from the alcohol
162[C₁₀H₁₂NO]⁺Loss of the hydroxymethyl radical (-•CH₂OH)
134[C₈H₁₀N]⁺Benzylic cleavage with rearrangement
100[C₅H₁₀NO]⁺Fragment characteristic of N-substituted morpholines[16]

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a multi-faceted and robust confirmation of its chemical structure. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, namely the alcohol, amine, ether, and aromatic ring. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns. The combined application of these techniques, guided by the principles and protocols outlined in this guide, ensures the unambiguous identification and characterization of this compound, a critical step for its application in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Morpholin-4-yl-phenyl)methanol is a synthetic organic compound featuring a phenyl ring, a hydroxyl group, and a morpholine moiety. Its structural attributes—a combination of a lipophilic phenyl group and hydrophilic morpholine and alcohol functionalities—suggest a nuanced physicochemical profile that is critical to understand for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the key parameters governing the utility of this compound: its solubility and stability. For researchers and drug development professionals, a thorough grasp of these characteristics is a prerequisite for advancing any compound from the laboratory to practical application.

This document will delve into the theoretical underpinnings of the solubility and stability of this compound, outline robust experimental protocols for their assessment, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in established principles of physical chemistry and are aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.

PropertyValue/PredictionSource
Molecular FormulaC₁₁H₁₅NO₂PubChem
Molecular Weight193.24 g/mol PubChem
XlogP (predicted)0.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Topological Polar Surface Area32.7 ŲPubChem
pKa (predicted)The morpholine nitrogen is basic, with a predicted pKa in the range of 7.4-8.5, typical for N-aryl morpholines. The hydroxyl group is weakly acidic.General Chemical Knowledge

The positive XlogP value suggests a slight preference for lipophilic environments, while the presence of hydrogen bond donors and acceptors, along with a significant polar surface area, indicates the potential for solubility in polar solvents. The basic nature of the morpholine nitrogen implies that the compound's solubility will be highly dependent on pH.

Solubility Assessment: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile is therefore a non-negotiable aspect of early-stage drug development. For this compound, we will explore both thermodynamic and kinetic solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for comprehensive solubility assessment.

Thermodynamic Solubility: The Gold Standard

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. The shake-flask method, as recommended by regulatory bodies, is the definitive technique for this measurement.

Protocol: Equilibrium Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6.8, 7.4, 9).

  • Compound Addition: Add an excess of this compound to each buffer solution in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Ensure that the filtration process does not lead to loss of the compound due to adsorption.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. This method is prone to supersaturation and precipitation over time.

Protocol: High-Throughput Nephelometry

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer in a microplate format.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer at various time points. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Profile: Ensuring Compound Integrity

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are guided by the ICH Q1A(R2) guidelines.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation of this compound

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

Analytical Approach for Degradation Studies

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all its degradation products. Mass spectrometry (LC-MS) is then used to identify the mass of the degradation products, which aids in their structural elucidation.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The morpholine ring can also be a site of oxidation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the morpholine ring. Studies on the microbial degradation of morpholine have shown that C-N bond cleavage can occur.

  • Photodegradation: Aromatic systems can be susceptible to photolytic reactions.

Conclusion

The solubility and stability of this compound are multifaceted properties that are indispensable for its successful development. This guide has provided a comprehensive framework for the systematic investigation of these parameters. By employing the described experimental protocols, researchers can generate a robust data package that will inform formulation strategies, define appropriate storage conditions, and ultimately, de-risk the development pathway of this promising compound. The insights gained from these studies are not merely data points but are the very foundation upon which the future of this molecule is built.

Theoretical and Computational Exploration of Morpholinyl-Substituted Aromatics: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical, pharmacokinetic, and biological properties to bioactive molecules.[1][2][3] When appended to an aromatic system, the morpholinyl moiety exerts a profound influence on the molecule's conformational behavior, electronic landscape, and metabolic stability. This guide serves as a technical resource for researchers, chemists, and drug development professionals, detailing the application of theoretical and computational chemistry to understand and predict the properties of morpholinyl-substituted aromatics. We will explore the core quantum chemical methods, from Density Functional Theory (DFT) to molecular dynamics, and demonstrate how they can be leveraged to analyze conformational preferences, rationalize electronic effects, and forecast reactivity and metabolic fate. By integrating field-proven insights with rigorous computational protocols, this document aims to empower scientists to employ these theoretical tools for the rational design of next-generation therapeutics.

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocyclic scaffolds are as ubiquitous or as impactful as morpholine. Its frequent incorporation into approved and experimental drugs stems from a unique combination of attributes.[1][4] The presence of both a weakly basic nitrogen and a hydrogen-bond-accepting ether oxygen within a stable, six-membered ring allows it to enhance aqueous solubility, improve cell permeability, and participate in crucial molecular interactions with biological targets.[5][6][7] A large body of research has demonstrated that the inclusion of a morpholine ring can increase potency, confer receptor selectivity, and improve the overall pharmacokinetic profile of a drug candidate.[1][2][8]

When this versatile heterocycle is directly attached to an aromatic ring—a common structural motif in many pharmaceuticals[9]—a complex interplay of steric and electronic effects emerges. The orientation of the morpholine ring relative to the aromatic plane can dictate the molecule's overall shape and how it fits into a binding pocket. Furthermore, the morpholine group modulates the electron density of the aromatic system, thereby influencing its reactivity and susceptibility to metabolic enzymes.[10]

Understanding these nuanced properties through experimentation alone can be resource-intensive. This is where theoretical and computational studies provide an indispensable advantage. By modeling these molecules in silico, we can gain a deep, mechanistic understanding of their behavior at an atomic level. This guide provides a framework for applying such computational methods to dissect the conformational, electronic, and metabolic characteristics of morpholinyl-substituted aromatics, transforming drug design from a process of trial-and-error to one of informed, rational engineering.

Chapter 1: The Computational Scientist's Toolkit for Morpholinyl Aromatics

To accurately model morpholinyl-substituted aromatics, a suite of computational tools is required. The choice of method depends on the specific property being investigated, with a constant trade-off between computational cost and accuracy.

  • Density Functional Theory (DFT): This is the workhorse for quantum chemical calculations on medium-sized organic molecules. DFT methods are effective at capturing electron correlation—a critical factor for accurate energy and geometry predictions—at a fraction of the cost of traditional wave-function-based methods. The B3LYP hybrid functional is a common and reliable choice, often paired with Pople-style basis sets like 6-31G(d,p) for initial optimizations and larger sets like 6-311++G(d,p) for final, high-accuracy energy calculations and property predictions.[11][12][13]

  • Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (i.e., UV-Vis spectra) of these compounds, TD-DFT is the standard approach. It allows for the calculation of excited-state energies, providing predictions of absorption maxima (λ_max) that can be correlated with experimental data.[12][13]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for translating the complex quantum mechanical wavefunction into chemically intuitive concepts like atomic charges, bond types, and intermolecular interactions. It is particularly useful for quantifying the electronic push-pull effects between the morpholine ring and the aromatic system by analyzing hyperconjugative interactions.[13]

  • Molecular Dynamics (MD) Simulations: While DFT provides a static, gas-phase picture, MD simulations model the dynamic behavior of a molecule over time, typically in the presence of explicit solvent molecules. This is crucial for understanding the conformational flexibility of the morpholine ring and its interactions with a biological environment, such as the active site of an enzyme.[5][14]

G cluster_start Step 1: Input Preparation cluster_calc Step 2: Quantum Chemical Calculations cluster_analysis Step 3: Data Analysis & Interpretation mol_build Molecule Building (e.g., Avogadro, GaussView) conf_search Conformational Analysis (PES Scan) mol_build->conf_search Initial Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) conf_search->geom_opt Lowest Energy Conformer freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry single_point Single-Point Energy & Properties (DFT: B3LYP/6-311++G(d,p)) freq_calc->single_point Validated Minimum thermo Thermodynamic Data (Energy, Enthalpy) single_point->thermo electronic Electronic Properties (HOMO/LUMO, MEP, NBO) single_point->electronic reactivity Reactivity & Metabolism (Fukui, BDEs) single_point->reactivity G cluster_input Step 1: Input cluster_calc Step 2: Calculation cluster_output Step 3: Prediction & Design opt_geom Optimized 3D Structure of Drug Candidate bde_calc Calculate C-H BDEs for all H atoms opt_geom->bde_calc rad_stab Calculate Radical Stability of resulting radicals bde_calc->rad_stab Cross-validation rank_som Rank Potential SoMs (Lowest BDE = Most Likely) bde_calc->rank_som block_meta Design New Analogs (Metabolic Blocking) rank_som->block_meta Rational Guidance

References

Methodological & Application

Application Notes: (2-Morpholin-4-yl-phenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Morpholin-4-yl-phenyl)methanol, a bifunctional organic molecule, presents significant potential as a versatile building block and precursor in modern organic synthesis. This document provides an in-depth exploration of its core reactivity, potential applications in the synthesis of complex molecules, and outlines speculative, yet mechanistically sound, protocols for its utilization. While specific, peer-reviewed applications of this exact molecule are not extensively documented in readily available literature, this guide extrapolates from the known chemistry of its constituent functional groups—a nucleophilic morpholine, a primary benzylic alcohol, and an ortho-substituted aromatic ring—to provide researchers with a robust theoretical framework and practical starting points for experimentation.

Introduction and Molecular Profile

This compound (CAS 465514-33-4) is an aromatic compound featuring a hydroxymethyl group and a morpholine substituent in an ortho relationship on a benzene ring. This unique arrangement of functional groups suggests a number of potential synthetic applications, primarily leveraging the nucleophilicity of the morpholine nitrogen, the reactivity of the benzylic alcohol, and the potential for the entire molecule to act as a bidentate ligand precursor.

Molecular Structure and Properties:

PropertyValue
Chemical Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Typically a solid
Key Functional Groups Primary benzylic alcohol, Tertiary amine (morpholine), Phenyl ring
CAS Number 465514-33-4

The ortho-disposition of the morpholino and hydroxymethyl groups is critical. It allows for potential intramolecular interactions and the formation of five-membered ring transition states or intermediates, which can direct the stereochemical or regiochemical outcome of reactions. Furthermore, this arrangement is a common motif in the design of bidentate ligands for transition metal catalysis.

Potential Synthetic Applications & Theoretical Protocols

Based on fundamental principles of organic chemistry and the known reactivity of analogous structures, we can project several high-potential applications for this compound.

Precursor to Chiral P,N-Ligands for Asymmetric Catalysis

The structure of this compound is highly conducive to the synthesis of P,N-bidentate ligands, which are privileged scaffolds in asymmetric catalysis, particularly for palladium-catalyzed cross-coupling reactions. The benzylic alcohol can be readily converted into a leaving group (e.g., a halide or tosylate) and subsequently displaced by a phosphine nucleophile.

Conceptual Causality: The nitrogen of the morpholine ring and the newly introduced phosphorus atom can coordinate to a metal center, such as palladium. This chelation creates a rigid, chiral environment around the metal, enabling enantioselective transformations. The choice of a bulky phosphine group is critical for creating a well-defined chiral pocket.

Protocol 1: Synthesis of a (2-Morpholin-4-yl-benzyl)diphenylphosphine Ligand

This is a theoretical protocol based on standard organic transformations.

Step 1: Chlorination of the Benzylic Alcohol

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-(chloromethyl)phenyl)morpholine.

Step 2: Phosphine Installation

  • Prepare a solution of lithium diphenylphosphide by adding n-butyllithium (1.1 eq.) to a solution of diphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C. Stir for 30 minutes.

  • Add a solution of the crude 4-(2-(chloromethyl)phenyl)morpholine (1.0 eq.) in anhydrous THF to the lithium diphenylphosphide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with degassed water.

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the target P,N-ligand.

Workflow Diagram:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Phosphination A This compound C 4-(2-(chloromethyl)phenyl)morpholine A->C 0 °C to RT B Thionyl Chloride (SOCl₂) in DCM B->C E Target P,N-Ligand C->E in THF, -78 °C to RT D Lithium Diphenylphosphide (LiPPh₂) D->E

Caption: Synthesis of a P,N-Ligand.

Building Block for Fused Heterocyclic Systems

The ortho-amino alcohol motif is a classic precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, this compound can be a key starting material for generating novel scaffolds of interest in medicinal chemistry.

Conceptual Causality: The alcohol can be oxidized to an aldehyde, which can then undergo a Pictet-Spengler-type reaction or other intramolecular condensation with a suitably activated morpholine ring or, more likely, after a transformation of the morpholine itself. A more direct approach involves intramolecular dehydration or cyclization under acidic conditions to form a benzoxazine derivative.

Protocol 2: Synthesis of a Dihydro-2H-benzo[b][1][2]oxazine Derivative

This is a theoretical protocol based on acid-catalyzed cyclization.

  • Dissolve this compound (1.0 eq.) in toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Heat the mixture to reflux and monitor the removal of water.

  • Continue heating until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to isolate the cyclized product. Note: This reaction is speculative and may require significant optimization.

Reaction Mechanism Diagram:

G A Benzylic alcohol protonation (with H⁺ from p-TsOH) B Formation of a good leaving group (H₂O) A->B C Intramolecular nucleophilic attack by morpholine nitrogen B->C D Loss of water (dehydration) C->D E Deprotonation D->E F Final Fused Heterocycle E->F

Caption: Proposed Cyclization Mechanism.

Conclusion and Future Outlook

This compound is a commercially available starting material with significant, albeit underexplored, potential in organic synthesis. The protocols and applications outlined in this document are based on established chemical principles and are intended to serve as a foundational guide for researchers. The true synthetic utility of this compound will be realized through experimental validation and optimization of these and other novel transformations. We encourage the scientific community to explore its use as a ligand precursor, a building block for complex heterocycles, and an intermediate in the synthesis of pharmaceutically relevant molecules.

References

(2-Morpholin-4-yl-phenyl)methanol: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Moiety in Drug Discovery

In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its frequent appearance in a multitude of approved drugs and clinical candidates is a testament to its advantageous physicochemical, biological, and metabolic properties.[1][2][3] The morpholine ring is not merely a passive scaffold; it actively contributes to a molecule's therapeutic potential by enhancing potency, modulating pharmacokinetic profiles, and providing a versatile handle for synthetic elaboration.[4][5] As a building block, (2-Morpholin-4-yl-phenyl)methanol offers a unique combination of a pre-installed, privileged morpholine unit ortho to a reactive benzyl alcohol, presenting a powerful starting point for the synthesis of novel therapeutic agents across various disease areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][6]

This guide provides an in-depth exploration of this compound as a key building block. It will delve into its inherent properties, strategic applications in lead optimization, and detailed protocols for its synthetic manipulation, empowering researchers to leverage this versatile scaffold in their drug discovery programs.

Physicochemical and Pharmacokinetic Profile: The Morpholine Advantage

The incorporation of a morpholine moiety, as seen in this compound, bestows a range of desirable drug-like properties. These attributes are critical for overcoming common hurdles in drug development, such as poor solubility and metabolic instability.

PropertyContribution of the Morpholine Moiety
Aqueous Solubility The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving solubility in aqueous media.[4]
Lipophilicity The morpholine ring offers a balanced lipophilic-hydrophilic profile, allowing for fine-tuning of a molecule's overall logP.[4]
Metabolic Stability While sometimes metabolically labile, the morpholine ring generally exhibits greater stability compared to other nitrogen-containing heterocycles, and its metabolic profile is often predictable.[7][8]
pKa The nitrogen atom in the morpholine ring is a weak base, which can be advantageous for modulating a compound's ionization state at physiological pH, impacting cell permeability and target engagement.[4]
Target Interactions The morpholine oxygen can participate in crucial hydrogen bonding interactions with biological targets, while the ring itself can engage in hydrophobic interactions.[4][9]

Strategic Applications in Medicinal Chemistry

The unique arrangement of the morpholine and benzyl alcohol functionalities in this compound makes it a highly valuable starting material for several classes of therapeutic agents.

Kinase Inhibitors

The morpholine moiety is a well-established "hinge-binder" in many kinase inhibitors, where the oxygen atom forms a critical hydrogen bond with the kinase hinge region.[10] The benzyl alcohol of this compound can be readily oxidized to an aldehyde or ketone, or converted to an amine, providing a key attachment point for building out the rest of the inhibitor scaffold to target the solvent-exposed region of the ATP-binding pocket.

Conceptual Workflow for Kinase Inhibitor Synthesis

G A This compound B Oxidation A->B C 2-Morpholinobenzaldehyde B->C D Condensation with Amine C->D E Reductive Amination C->E F Kinase Inhibitor Scaffold D->F E->F

Caption: Synthetic workflow for kinase inhibitors.

Central Nervous System (CNS) Agents

The physicochemical properties imparted by the morpholine ring, such as improved brain permeability and solubility, make it a valuable component in the design of CNS-active compounds.[4] The benzyl alcohol can serve as a precursor for the synthesis of various functionalities that can modulate receptor binding or enzyme inhibition within the CNS.

Bioisosteric Replacement

In drug design, the morpholine ring is often used as a bioisostere for other cyclic amines like piperidine or piperazine to improve properties such as metabolic stability or to alter receptor subtype selectivity.[7][11] this compound provides a readily available source for incorporating this beneficial bioisostere.

Synthetic Protocols and Methodologies

The reactivity of the benzyl alcohol group in this compound allows for a wide range of synthetic transformations. The following are detailed protocols for key reactions.

Protocol 1: Oxidation to 2-Morpholinobenzaldehyde

This protocol describes the conversion of the benzyl alcohol to the corresponding aldehyde, a key intermediate for subsequent reactions like reductive amination or Wittig reactions.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously for 15 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-morpholinobenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Scheme: Oxidation of this compound

G cluster_0 A This compound C 2-Morpholinobenzaldehyde A->C B Dess-Martin Periodinane DCM, 0 °C to rt B_label Reagents and Conditions

Caption: Oxidation to form 2-morpholinobenzaldehyde.

Protocol 2: O-Alkylation to Form Ether Derivatives

This protocol details the synthesis of ether derivatives, which can be used to explore structure-activity relationships by modifying the steric and electronic properties at this position.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a strategically valuable building block in medicinal chemistry. The inherent advantages conferred by the morpholine moiety, including favorable physicochemical and pharmacokinetic properties, make it an attractive starting point for the synthesis of a diverse range of therapeutic agents.[1][4][5] The synthetic accessibility and the versatile reactivity of the benzyl alcohol functionality provide medicinal chemists with a powerful tool to rapidly generate novel analogues for lead discovery and optimization. By leveraging the protocols and insights presented in this guide, researchers can effectively incorporate this privileged scaffold into their drug design strategies, accelerating the development of new medicines.

References

Application Notes and Protocols for Reactions Involving (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Morpholine Moiety in Modern Chemistry

(2-Morpholin-4-yl-phenyl)methanol is a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and drug development professionals. The morpholine heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. This guide provides detailed experimental protocols for key transformations of this compound, focusing on the oxidation of its benzylic alcohol and potential cross-coupling reactions of its derivatives. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the chosen reagents and conditions.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful experimentation.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem[2]
Molecular Weight193.24 g/mol PubChem[2]
AppearanceSolidSigma-Aldrich
StorageRefrigeratorSigma-Aldrich

Spectroscopic Data:

  • ¹H NMR (600 MHz, DMSO-d₆): Spectral data for this compound is available through the Biological Magnetic Resonance Bank (BMRB).[3]

  • Mass Spectrometry: Predicted mass spectral peaks include [M+H]⁺ at m/z 194.11756 and [M+Na]⁺ at m/z 216.09950.[2]

Core Synthetic Transformations

This section details protocols for common and synthetically useful reactions involving this compound.

Protocol 1: Oxidation of this compound to 2-Morpholinobenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this compound, this reaction yields the valuable intermediate, 2-morpholinobenzaldehyde. Two reliable methods are presented: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes.[4][5] The reaction is typically fast and clean, proceeding at room temperature.

Reaction Workflow:

DMP_Oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start This compound in CH2Cl2 Stir Stir at RT (Monitor by TLC) Start->Stir Add DMP DMP Dess-Martin Periodinane Quench Quench with Na2S2O3 / NaHCO3 Stir->Quench Reaction Complete Extract Extract with CH2Cl2 Quench->Extract Purify Purify via Chromatography Extract->Purify Product 2-Morpholinobenzaldehyde Purify->Product

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂) (approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 equiv.) in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir until the solid dissolves.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-morpholinobenzaldehyde.

Method B: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures.[6][7][8][9] This method is also highly effective for the synthesis of aldehydes from primary alcohols.[6][7][8][9]

Reaction Workflow:

Swern_Oxidation cluster_activation Activation cluster_addition Substrate Addition cluster_quench Quench cluster_workup Work-up & Purification DMSO DMSO in CH2Cl2 (-78 °C) Alcohol This compound in CH2Cl2 DMSO->Alcohol Add Oxalyl Chloride, then Alcohol Oxalyl Oxalyl Chloride Base Triethylamine (Et3N) Alcohol->Base Stir Warm Warm to RT Base->Warm Workup Aqueous Work-up Warm->Workup Purify_Swern Purify via Chromatography Workup->Purify_Swern Product 2-Morpholinobenzaldehyde Purify_Swern->Product

Caption: Workflow for Swern Oxidation.

Detailed Protocol:

  • Activator Preparation: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous CH₂Cl₂ (approx. 0.5 M) at -78 °C (acetone/dry ice bath), add DMSO (2.2 equiv.) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (Et₃N) (5.0 equiv.) to the reaction mixture. Allow the reaction to warm to room temperature.

  • Work-up: Add water and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization of 2-Morpholinobenzaldehyde:

  • Appearance: Expected to be a solid.

  • ¹H NMR: The spectrum should show the disappearance of the benzylic CH₂OH protons and the appearance of an aldehyde proton signal (typically δ 9.5-10.5 ppm).

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the mass of the aldehyde product (C₁₁H₁₃NO₂).

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions (Representative Protocols)

While this compound itself is not directly used in cross-coupling reactions, its derivatives, such as a halogenated analog, are excellent substrates. The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are critical for the synthesis of more complex morpholine-containing molecules.

A. Suzuki-Miyaura Cross-Coupling of a Brominated Derivative

This reaction is a powerful method for forming C-C bonds.[10][11] A hypothetical substrate, (2-bromo-6-morpholin-4-yl-phenyl)methanol, is used here for illustrative purposes.

Reaction Principle:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions ArylHalide (2-bromo-6-morpholinyl-phenyl)methanol Heat Heat (e.g., 80-100 °C) ArylHalide->Heat BoronicAcid Arylboronic Acid BoronicAcid->Heat Base Base (e.g., K2CO3) Base->Heat Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heat Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heat Product Coupled Product Heat->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, combine the brominated this compound derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst and Solvent Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination for Morpholine Installation

This reaction is a premier method for forming C-N bonds and is often used to introduce the morpholine moiety onto an aromatic ring.[12][13][14][15][16]

Reaction Principle:

Buchwald_Hartwig cluster_reactants_BH Reactants cluster_catalyst_BH Catalyst System cluster_conditions_BH Reaction Conditions ArylHalide_BH Aryl Halide/Triflate Heat_BH Heat ArylHalide_BH->Heat_BH Amine Morpholine Amine->Heat_BH Base_BH Base (e.g., NaOtBu) Base_BH->Heat_BH Pd_Source Pd Pre-catalyst Pd_Source->Heat_BH Ligand Phosphine Ligand Ligand->Heat_BH Solvent_BH Anhydrous Solvent (e.g., Toluene) Solvent_BH->Heat_BH Product_BH Aryl-Morpholine Product Heat_BH->Product_BH

Caption: Key components of the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine an aryl halide or triflate (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%). Add a strong base such as sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by morpholine (1.2-1.5 equiv.).

  • Reaction Execution: Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or GC/MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound: Handle with care. Consult the Safety Data Sheet (SDS) for specific hazard information.

  • Dess-Martin Periodinane: Can be sensitive to shock and heat. Store in a cool, dry place.

  • Swern Oxidation Reagents: Oxalyl chloride is corrosive and toxic. DMSO can enhance the absorption of other chemicals through the skin. Perform this reaction at low temperatures and handle reagents with extreme caution.

  • Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Oxidation Insufficient oxidant; low reaction temperature; poor quality reagent.Add more oxidant; increase reaction time or temperature; use freshly prepared or purchased reagents.
Low Yield in Coupling Inactive catalyst; poor choice of base or solvent; insufficient degassing.Use a different palladium pre-catalyst/ligand combination; screen different bases and solvents; ensure the reaction mixture is thoroughly degassed.
Side Product Formation Reaction temperature too high; incorrect stoichiometry.Lower the reaction temperature; carefully control the stoichiometry of reagents.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of more complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide provide robust methods for its oxidation and for the cross-coupling of its derivatives. By understanding the principles behind these reactions and adhering to careful experimental technique, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for Investigating the Biological Activity of (2-Morpholin-4-yl-phenyl)methanol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Morpholine-Containing Compounds in Oncology

The morpholine ring is a privileged scaffold in medicinal chemistry, increasingly recognized for its role in the development of potent and selective anticancer agents.[1] Its unique physicochemical properties, including the ability to improve aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[2] A significant number of morpholine-containing compounds have demonstrated promising anticancer activity by targeting key signaling pathways implicated in tumor growth and survival.[3] Among these, derivatives of (2-Morpholin-4-yl-phenyl)methanol represent a class of compounds with considerable therapeutic potential, largely attributed to their ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5]

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes such as proliferation, growth, and survival.[6] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6] The morpholine oxygen in many inhibitors is crucial for forming a key hydrogen bond in the ATP-binding pocket of PI3K, contributing to their inhibitory activity.[4] This guide provides a comprehensive overview of the biological activity of this compound derivatives and related morpholine-containing compounds, along with detailed protocols for their evaluation as potential anticancer therapeutics.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

This compound derivatives and analogous morpholine-containing compounds exert their anticancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling cascade.[4][7] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase-1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[8]

Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Increased Cell Survival: Through the inhibition of pro-apoptotic proteins like Bad and the activation of anti-apoptotic factors like NF-κB.

  • Enhanced Cell Proliferation and Growth: Via the activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9]

  • Regulation of Cell Cycle Progression: By influencing the expression and activity of cell cycle regulators.

By inhibiting PI3K, this compound derivatives block the production of PIP3, thereby preventing the activation of Akt and its downstream effectors. This leads to a cascade of anti-tumor effects, including the induction of apoptosis and the arrest of cell proliferation.[7]

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK/GPCR Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Proliferation/ Growth S6K->Proliferation 4EBP1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative morpholine-containing compounds, including those with structural similarities to this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

Compound IDA549 (Lung)MCF-7 (Breast)SHSY-5Y (Neuroblastoma)HepG2 (Liver)Reference
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15-[10]
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29-[10]
3c ---11.42[11]
3d ---8.50[11]
3e ---12.76[11]

Table 2: Kinase Inhibitory Activity (IC50)

Compound IDPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)Reference
ZSTK474 5.0--3.9-[12]
Compound 15e 2.0----[13]
Compound 6s 10715003900137-[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization CellViability Cell Viability Assays (MTT/XTT) Characterization->CellViability ApoptosisAssay Apoptosis Assays (Annexin V) CellViability->ApoptosisAssay Active Compounds KinaseAssay Kinase Inhibition Assays (PI3K/mTOR) CellViability->KinaseAssay Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycle WesternBlot Western Blot Analysis (Pathway Profiling) KinaseAssay->WesternBlot

Figure 2: General experimental workflow for the evaluation of this compound derivatives.

Protocol 1: Cell Viability Assays (MTT/XTT)

Objective: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

  • Formazan Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V Staining)

Objective: To determine if the compounds induce apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is proportional to their DNA content, which can be measured by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect and wash the cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Objective: To confirm the on-target activity of the compounds by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the test compounds, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The proteins are then transferred to a membrane and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., Akt, S6K).[14]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously. Wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target. Compare the ratios in treated samples to the vehicle control.

Conclusion and Future Perspectives

Derivatives of this compound and related morpholine-containing compounds represent a promising class of anticancer agents that effectively target the PI3K/Akt/mTOR signaling pathway. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of their biological activity, from initial cytotoxicity screening to detailed mechanistic studies. Further optimization of this chemical scaffold could lead to the development of novel therapeutics with improved efficacy and selectivity for the treatment of various cancers.

References

Application Notes: (2-Morpholin-4-yl-phenyl)methanol as a Novel N,O-Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Amino-Alcohol Scaffolds in Catalysis

The pursuit of novel ligand architectures is a cornerstone of modern catalysis, driving innovations in reaction efficiency, substrate scope, and selectivity. While classes like phosphines and N-heterocyclic carbenes (NHCs) have dominated fields such as palladium-catalyzed cross-coupling, there remains significant territory to explore with other ligand types.[1] The compound (2-Morpholin-4-yl-phenyl)methanol presents a compelling, yet underexplored, structural motif. It features a sterically accessible morpholine nitrogen and a benzylic alcohol, creating a potential N,O-bidentate chelation site for a transition metal.

This document outlines the prospective application of this compound as a ligand in catalysis. While direct catalytic applications of this specific molecule are not yet prevalent in peer-reviewed literature, its structural features suggest a strong potential for use in reactions where ligand coordination is critical. We propose its application as a supporting ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental tool for the formation of carbon-carbon bonds in pharmaceutical and materials science.[2][3]

The rationale is grounded in the established success of ligands that can form stable, five-membered chelate rings with palladium, which can enhance catalyst stability and promote key steps in the catalytic cycle.[1] The morpholine nitrogen can act as a σ-donor to the palladium center, while the adjacent hydroxyl group can coordinate to stabilize the complex, potentially influencing the rate of oxidative addition and reductive elimination.

Proposed Catalytic System: A Palladium-(2-Morpholin-4-yl-phenyl)methanol Complex

We hypothesize that this compound can act as a ligand (henceforth denoted as L1 ) to form an active catalyst with a palladium precursor, such as Palladium(II) acetate (Pd(OAc)₂). The proposed catalytic cycle for a Suzuki-Miyaura reaction is depicted below.

Mechanistic Rationale

The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.[1] The key steps are:

  • Oxidative Addition: The active Pd(0)L1 species reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. The electron-donating nature of the morpholine nitrogen in L1 is expected to facilitate this step.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium complex couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0)L1 catalyst. The steric and electronic properties of L1 are crucial for promoting this final, product-forming step.[4]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L1 (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)L1 oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'B(OR)2, Base) pd_intermediate->transmetalation pd_diaryl Ar-Pd(II)(Ar')L1 transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction using this compound (L1) as a ligand.

Experimental Protocols

The following protocols are designed as a starting point for researchers to investigate the efficacy of this compound (L1 ) as a ligand.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 4-bromoanisole with phenylboronic acid as a model reaction.

Materials:

  • This compound (L1 )

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4-Bromoanisole (Aryl Halide)

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Toluene (Anhydrous)

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a nitrogen-purged glovebox or Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and L1 (4.2 mg, 0.02 mmol, 2 mol%).

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. A color change may be observed, indicating complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).

    • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Add an additional 3 mL of toluene and 1 mL of deionized water.

  • Reaction Execution:

    • Fit the flask with a reflux condenser under a nitrogen atmosphere.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour. The expected reaction time is 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Add 10 mL of ethyl acetate and 10 mL of water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Pd(OAc)2 and Ligand (L1) to Schlenk Flask prep2 2. Add Aryl Halide, Boronic Acid, and Base prep1->prep2 prep3 3. Add Solvents (Toluene/Water) prep2->prep3 react1 4. Heat to 100 °C under N2 prep3->react1 react2 5. Monitor by TLC/GC-MS react1->react2 workup1 6. Cool and perform liquid-liquid extraction react2->workup1 workup2 7. Dry organic phase (Na2SO4) workup1->workup2 workup3 8. Concentrate under reduced pressure workup2->workup3 workup4 9. Purify by Column Chromatography workup3->workup4

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Data Presentation: A Framework for Reaction Optimization

To establish the utility of L1 , a systematic optimization of reaction parameters is essential. The following tables provide a template for screening bases and solvents, which are critical variables in Suzuki-Miyaura couplings.

Table 1: Screening of Different Bases

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), L1 (2 mol%), Solvent (Toluene/H₂O 5:1), 100 °C, 8 h.

EntryBase (2.0 equiv)Yield (%)
1K₂CO₃Expected High
2Cs₂CO₃Expected High
3K₃PO₄Expected Med-High
4Na₂CO₃Expected Med
5Et₃NExpected Low

Table 2: Screening of Different Solvents

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), L1 (2 mol%), K₂CO₃ (2.0 equiv), 100 °C, 8 h.

EntrySolvent System (v/v)Yield (%)
1Toluene / H₂O (5:1)Expected High
2Dioxane / H₂O (5:1)Expected High
3THF / H₂O (5:1)Expected Med-High
4DMF / H₂O (5:1)Expected Med
5Acetonitrile / H₂O (5:1)Expected Low-Med

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The success of the reaction can be unequivocally confirmed by standard analytical techniques:

  • TLC: To monitor the consumption of the starting materials.

  • GC-MS: To confirm the mass of the desired product and identify any byproducts.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the purified product.

By comparing the results obtained with L1 against a ligand-free control reaction and a reaction using a well-established commercial ligand (e.g., a Buchwald or Hartwig phosphine ligand), a clear assessment of its performance can be made.[4]

Conclusion and Future Outlook

This compound represents a readily accessible molecule with high potential as a novel N,O-bidentate ligand for palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward, and its structural features offer a promising alternative to more complex ligand systems. The protocols and optimization frameworks provided here serve as a robust starting point for researchers to explore its catalytic activity. Further investigations could expand its application to other cross-coupling reactions such as the Heck or Buchwald-Hartwig amination reactions, broadening the utility of this simple yet elegant ligand scaffold.[5][6]

References

Application Notes and Protocols: Derivatization of (2-Morpholin-4-yl-phenyl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of (2-Morpholin-4-yl-phenyl)methanol, a versatile scaffold for library synthesis aimed at biological screening. Recognizing the significance of the morpholine moiety in medicinal chemistry for its favorable physicochemical and metabolic properties, this guide details protocols for diversifying the core structure at the benzylic alcohol position.[1][2] We present detailed, step-by-step protocols for esterification, etherification, and explores further diversification through amide coupling post-oxidation. The rationale behind each synthetic choice is discussed, emphasizing the generation of compound libraries with varied physicochemical properties to enhance the probability of identifying bioactive "hits" in high-throughput screening campaigns.

Introduction: The Strategic Value of this compound

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic profiles, such as aqueous solubility and metabolic stability.[1][3] Its presence in this compound offers a robust starting point for the synthesis of novel compound libraries. The core molecule itself, with its constituent morpholine, phenyl ring, and benzylic alcohol, presents multiple points for chemical modification. However, for the initial phase of a screening library synthesis, derivatization of the benzylic alcohol is a logical and efficient strategy. This functional group is readily accessible for a variety of chemical transformations, allowing for the introduction of a wide range of substituents. This targeted derivatization can systematically probe the structure-activity relationship (SAR) around this region of the molecule, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for molecular recognition by biological targets.

The morpholine moiety is known to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding or by influencing the overall conformation of the molecule.[4] By keeping the morpholine core intact and modifying the benzylic alcohol, we can explore how different functionalities at this position modulate the inherent biological potential of the morpholine scaffold.

Derivatization Strategies and Rationale

The primary goal is to generate a library of analogs with diverse chemical and physical properties to maximize the chances of identifying compounds with desired biological activity. The benzylic alcohol of this compound is the key handle for this diversification. We will focus on three primary, high-yielding, and versatile reaction classes:

  • Esterification: Introduction of an ester linkage provides a straightforward method to append a wide variety of carboxylic acids, thereby introducing diverse alkyl, aryl, and heterocyclic groups. Esters can act as prodrugs, being hydrolyzed in vivo to release the parent alcohol, or the ester moiety itself can be critical for target engagement.

  • Etherification: Formation of an ether linkage offers a more metabolically stable alternative to esters. This strategy allows for the introduction of various alkyl and aryl groups, modulating the lipophilicity and steric profile of the parent molecule.

  • Oxidation and Amide Coupling: A two-step approach involving the oxidation of the benzylic alcohol to the corresponding carboxylic acid, followed by amide bond formation, significantly expands the accessible chemical space. Amide bonds are prevalent in pharmaceuticals and offer diverse possibilities for introducing new functionalities via a vast array of commercially available amines.[5][6]

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade or higher and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Product purification should be performed using column chromatography on silica gel.

  • Structural confirmation of all synthesized compounds should be carried out using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 1: Esterification of this compound

This protocol describes a general procedure for the synthesis of benzyl esters from this compound using acetyl chloride as a representative acylating agent.[7] This method can be adapted for a wide range of other acyl chlorides or carboxylic acids with appropriate coupling agents.

Reaction Scheme:

Esterification Core This compound Product Ester Derivative Core->Product Pyridine, DCM, 0°C to rt Reagent Acetyl Chloride (or other R-COCl) Reagent->Product

A schematic of the esterification reaction.

Materials:

Reagent/SolventM.W.Quantity (for 1 mmol scale)
This compound193.24 g/mol 193 mg (1.0 mmol)
Acetyl Chloride78.50 g/mol 86 µL (1.2 mmol)
Pyridine79.10 g/mol 162 µL (2.0 mmol)
Dichloromethane (DCM)-10 mL
Saturated aq. NaHCO₃-As needed
Brine-As needed
Anhydrous Na₂SO₄-As needed

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add pyridine (2.0 mmol).

  • Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.

Protocol 2: Etherification of this compound

This protocol details a method for the synthesis of benzyl ethers, which are generally more stable to hydrolysis than the corresponding esters.[8][9] This procedure utilizes a mild, iron-catalyzed reaction.[9]

Reaction Scheme:

Etherification Core This compound Product Ether Derivative Core->Product FeCl₃·6H₂O (cat.) Propylene Carbonate, 100°C Alcohol R-OH (e.g., Ethanol) Alcohol->Product

A schematic of the etherification reaction.

Materials:

Reagent/SolventM.W.Quantity (for 1 mmol scale)
This compound193.24 g/mol 193 mg (1.0 mmol)
Ethanol46.07 g/mol 291 µL (5.0 mmol)
Iron(III) chloride hexahydrate270.30 g/mol 13.5 mg (0.05 mmol)
Propylene Carbonate-1 mL
Diethyl ether-As needed
Water-As needed
Brine-As needed
Anhydrous Na₂SO₄-As needed

Procedure:

  • In a pressure tube, combine this compound (1.0 mmol), ethanol (5.0 mmol), and iron(III) chloride hexahydrate (0.05 mmol) in propylene carbonate (1 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether.

Protocol 3: Two-Step Oxidation and Amide Coupling

This advanced derivatization strategy significantly broadens the scope of accessible analogs by first converting the benzylic alcohol to a carboxylic acid, which is then coupled with a diverse range of amines.

Step 1: Oxidation to (2-Morpholin-4-yl)benzoic acid

Reaction Scheme:

Oxidation Core This compound Product (2-Morpholin-4-yl)benzoic acid Core->Product Acetone/Water, Reflux Oxidant KMnO₄ Oxidant->Product

A schematic of the oxidation reaction.

Materials:

Reagent/SolventM.W.Quantity (for 1 mmol scale)
This compound193.24 g/mol 193 mg (1.0 mmol)
Potassium permanganate (KMnO₄)158.03 g/mol 316 mg (2.0 mmol)
Acetone-10 mL
Water-2 mL
1 M HCl-As needed
Ethyl Acetate-As needed
Anhydrous Na₂SO₄-As needed

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).

  • Add potassium permanganate (2.0 mmol) in portions over 30 minutes.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Cool the reaction to room temperature and filter off the MnO₂ through a pad of celite, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

This protocol uses EDC and HOBt, a common and effective set of coupling reagents for amide bond formation.[10]

Reaction Scheme:

AmideCoupling Acid (2-Morpholin-4-yl)benzoic acid Product Amide Derivative Acid->Product DMF, rt Amine R-NH₂ Amine->Product EDC EDC EDC->Product HOBt HOBt HOBt->Product DIPEA DIPEA DIPEA->Product

A schematic of the amide coupling reaction.

Materials:

Reagent/SolventM.W.Quantity (for 1 mmol scale)
(2-Morpholin-4-yl)benzoic acid207.23 g/mol 207 mg (1.0 mmol)
Amine (e.g., Benzylamine)107.15 g/mol 120 µL (1.1 mmol)
EDC (EDC·HCl)191.70 g/mol 230 mg (1.2 mmol)
HOBt135.12 g/mol 162 mg (1.2 mmol)
DIPEA129.24 g/mol 348 µL (2.0 mmol)
Dimethylformamide (DMF)-10 mL
Ethyl Acetate-As needed
1 M HCl-As needed
Saturated aq. NaHCO₃-As needed
Brine-As needed
Anhydrous Na₂SO₄-As needed

Procedure:

  • To a solution of (2-Morpholin-4-yl)benzoic acid (1.0 mmol) in anhydrous DMF (10 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (e.g., benzylamine, 1.1 mmol) and continue to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Bioisosteric Replacement Strategies

For more advanced library design, consider bioisosteric replacement of the morpholine ring.[11][12] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the morpholine moiety can modulate potency, selectivity, and pharmacokinetic properties. Some potential bioisosteres for the morpholine ring include piperidine, thiomorpholine, and spirocyclic systems.[12][13][14] These modifications, while synthetically more demanding, can be crucial for lead optimization once initial hits are identified from the primary screening library.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the derivatization of this compound. By employing these esterification, etherification, and amide coupling strategies, researchers can efficiently generate diverse chemical libraries. This systematic approach to modifying the core scaffold is essential for exploring the structure-activity relationships and increasing the likelihood of discovering novel bioactive compounds for further drug development.

References

Application Notes & Protocols: The Role of the Morpholine Moiety in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of approved and experimental drugs.[1][2] This is not a coincidence but a result of its unique combination of advantageous physicochemical, pharmacokinetic, and pharmacodynamic properties.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic role of the morpholine moiety. We will explore how this versatile building block is leveraged to enhance drug-like properties, from improving aqueous solubility and metabolic stability to serving as a critical pharmacophore for target engagement.[2][4] The guide includes detailed protocols for the synthesis and evaluation of morpholine-containing compounds, offering field-proven insights into the causality behind key experimental choices.

The Morpholine Moiety: A Profile of a Privileged Scaffold

Morpholine, with its six-membered ring containing both an amine and an ether functional group, presents a unique structural and electronic profile.[5] This combination is key to its success in drug design. The ether oxygen withdraws electron density from the nitrogen, rendering it less basic than analogous amines like piperidine.[6] This modulation results in a pKa of approximately 8.7, which is advantageous for optimizing solubility and permeability at physiological pH.[7][8] Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the N and O atoms) allows for versatile interactions with biological targets.[9][10] Consequently, morpholine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, antidepressant, and anti-inflammatory effects.[11][12][13][14]

Enhancing Physicochemical and Pharmacokinetic (ADME) Properties

A primary reason for incorporating a morpholine ring is to favorably modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its presence can transform a poorly-behaved lead compound into a viable drug candidate.

  • Solubility and Lipophilicity: The morpholine moiety strikes an effective balance between hydrophilicity and lipophilicity. The polar ether and amine groups enhance aqueous solubility, a critical factor for oral bioavailability.[7][10] At the same time, the cyclic hydrocarbon backbone provides sufficient lipophilicity to facilitate membrane permeability.

  • Metabolic Stability: While sometimes a site of metabolic oxidation, the morpholine ring can also confer metabolic stability to an adjacent part of the molecule by blocking a more labile position.[11][15] Several morpholine-containing drugs exhibit favorable metabolic profiles and optimal clearance.[8][10] For example, it can show an improved profile against metabolism by Cytochrome P450 3A4 (CYP3A4).[8][10]

  • Blood-Brain Barrier (BBB) Permeability: For Central Nervous System (CNS) drugs, achieving sufficient BBB penetration is a major challenge. The balanced physicochemical properties of morpholine, including its pKa value which is close to the pH of blood, can significantly improve a compound's ability to cross the BBB.[8][10]

Table 1: Pharmacokinetic Parameters of Selected Marketed Morpholine-Containing Drugs

This table provides a benchmark for key pharmacokinetic parameters, illustrating the favorable properties conferred by the morpholine scaffold in successful drug products.

DrugTherapeutic ClassOral Bioavailability (%)Protein Binding (%)Elimination Half-life (t½)Major Metabolism Route
Linezolid Antibiotic~100%~31%4-6 hoursOxidation of the morpholine ring
Gefitinib Anticancer (EGFR Inhibitor)~60%~90%~48 hoursCYP3A4-mediated N-demethylation and morpholine ring oxidation
Reboxetine Antidepressant (NRI)>90%~97%~13 hoursCYP3A4-mediated hydroxylation and oxidation
Aprepitant Antiemetic (NK1 Antagonist)~60-65%>95%9-13 hoursExtensive metabolism, primarily by CYP3A4

Data compiled from various sources.[4][7][9][10]

Role in Target Binding and Pharmacodynamics

Beyond pharmacokinetics, the morpholine ring often plays a direct role in the pharmacodynamics of a drug, contributing significantly to target binding and overall potency.[3]

  • Pharmacophore Element: The morpholine ring can be an integral component of a drug's pharmacophore, with its atoms making direct, potency-enhancing contacts with an enzyme or receptor active site.[2]

  • Hydrogen Bonding: The ether oxygen is an effective hydrogen bond acceptor, while the secondary amine can act as both a donor and acceptor. These interactions are crucial for anchoring a drug to its biological target.[8][10]

  • Structural Scaffold: The ring provides a conformationally constrained scaffold that can be used to orient other critical pharmacophoric groups in the correct spatial arrangement for optimal interaction with a target.[8][10]

G cluster_receptor Receptor Active Site cluster_drug Morpholine-Containing Drug res1 Amino Acid Residue (H-Bond Donor) res2 Amino Acid Residue (H-Bond Acceptor) res3 Hydrophobic Pocket mol m_o m_nh m_ring drug_core Morpholine Moiety Other Pharmacophore drug_core:m->res1 H-Bond (Acceptor O) drug_core:m->res2 H-Bond (Donor NH) drug_core:p->res3 Hydrophobic Interaction

Caption: Interaction modes of a morpholine moiety within a receptor active site.

Application Notes & Experimental Protocols

The following section provides practical, step-by-step protocols for the synthesis and evaluation of morpholine-containing compounds. The rationale behind key steps is emphasized to provide a deeper understanding of the experimental design.

Protocol 1: Synthesis of a Morpholine-Containing Amide

This protocol details a standard amide coupling reaction, a common method for incorporating the morpholine moiety into a lead scaffold. We will couple morpholine to a generic carboxylic acid (R-COOH).

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Coupling reagents like HATU activate the carboxylic acid, making it susceptible to nucleophilic attack by the morpholine amine. A non-nucleophilic base like DIPEA is used to scavenge the acid formed during the reaction without competing with the morpholine.

G start Dissolve R-COOH, HATU, & DIPEA in DMF add_morpholine Add Morpholine (Stir at RT, 2-16h) start->add_morpholine Activation monitor Monitor Reaction (TLC or LC-MS) add_morpholine->monitor Coupling workup Aqueous Workup (e.g., H2O/EtOAc extraction) monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: General workflow for the synthesis and purification of a morpholine amide.

Materials:

  • Carboxylic acid (R-COOH) (1.0 eq)

  • Morpholine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature. Causality: This pre-activation step ensures the carboxylic acid is fully converted to the active ester before the nucleophile is introduced.

  • Nucleophile Addition: Add morpholine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every hour) using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Aqueous Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The NaHCO₃ wash removes unreacted acid and acidic byproducts. The water and brine washes remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Liver Microsomal Stability Assay

Rationale: Assessing metabolic stability early is crucial. This assay determines a compound's intrinsic clearance (Clᵢₙₜ) in the liver, the primary site of drug metabolism. Liver microsomes contain a high concentration of CYP enzymes. By incubating the compound with microsomes and the necessary cofactor (NADPH), we can simulate Phase I metabolism and measure the rate of compound depletion over time. A compound with high stability will be depleted slowly.

Materials:

  • Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil, a high-clearance control)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Incubation Plate Setup:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the Test Compound to achieve a final concentration of 1 µM.

    • Self-Validation: Include a positive control (a compound with known high clearance, like Verapamil) and a negative control (a compound with known low clearance, like Warfarin). Also include a "-NADPH" control where buffer is added instead of the cofactor; no metabolism should occur here.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" controls).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 100 µL of ice-cold acetonitrile containing the internal standard. Causality: The cold acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity instantly. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the Test Compound to the Internal Standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL]).

Application Note: Bioisosteric Replacement Strategies

The morpholine ring is often used as a bioisostere for other cyclic amines like piperazine or piperidine.[7] A bioisosteric replacement involves substituting one moiety with another that has similar physical or chemical properties to retain or enhance biological activity while improving other properties.

When to Replace with Morpholine:

  • To Reduce Basicity: If a piperazine-containing compound is too basic, leading to off-target effects (e.g., hERG liability) or poor permeability, replacing it with the less basic morpholine can be a beneficial strategy.

  • To Improve Solubility: The ether oxygen in morpholine can improve aqueous solubility compared to a more lipophilic piperidine ring.

  • To Modulate Metabolism: If a piperazine is rapidly metabolized via N-dealkylation at its second nitrogen, the corresponding morpholine analog lacks this site.

When to Replace Morpholine: Conversely, the morpholine ring itself can be a metabolic liability.[11][16][17] If the ring is rapidly oxidized, researchers may turn to alternative bioisosteres that retain the desired properties but offer greater metabolic stability.

G cluster_piperazine Example: Piperazine Moiety cluster_morpholine Replacement: Morpholine Moiety cluster_bioisosteres If Morpholine is Labile, Consider... start Lead Compound with Undesirable Property (e.g., High Basicity, Poor Solubility, Metabolic Lability) prop1 High Basicity (pKa ~9.8) prop2 Potential hERG Liability replace Bioisosteric Replacement? start->replace m_prop1 Reduced Basicity (pKa ~8.7) m_prop2 Improved Solubility Profile m_prop3 Altered Metabolic Site evaluate Synthesize & Evaluate New Analog replace->evaluate Introduce Morpholine b_prop1 Thiomorpholine evaluate->b_prop1 Re-evaluate Properties b_prop2 Spirocyclic Ethers b_prop3 Bridged Analogs

References

The Pivotal Role of (2-Morpholin-4-yl-phenyl)methanol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholine Moiety

In the landscape of contemporary medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure." This designation is not arbitrary; it reflects the recurrent appearance of this scaffold in a multitude of approved and experimental drugs, where it imparts significant advantages in physicochemical, biological, and metabolic properties.[1] The morpholine ring is a versatile and readily accessible synthetic building block, often enhancing molecular potency and modulating pharmacokinetic profiles.[1][2] Its incorporation can lead to improved solubility, metabolic stability, and target engagement through favorable interactions with biological macromolecules.[1]

Within this context, (2-Morpholin-4-yl-phenyl)methanol stands out as a key intermediate. Its bifunctional nature, featuring a nucleophilic morpholine nitrogen and a reactive benzylic alcohol, provides a versatile platform for the construction of complex molecular architectures. This guide provides a detailed exploration of the synthesis, characterization, and application of this compound, offering robust protocols for researchers and professionals in drug development.

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be efficiently achieved through two primary and reliable synthetic pathways: the reduction of a carbonyl precursor and a palladium-catalyzed cross-coupling reaction. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Reduction of 2-Morpholinobenzaldehyde

This method is a straightforward and high-yielding approach that utilizes a common and selective reducing agent. The causality behind this experimental choice lies in the chemoselectivity of sodium borohydride, which readily reduces aldehydes to primary alcohols without affecting the aromatic ring or the morpholine moiety.[3][4]

Experimental Protocol: Synthesis of this compound via Reduction

Materials:

  • 2-Morpholinobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-morpholinobenzaldehyde (1.0 eq) in methanol (10 volumes). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Reduction: To the cooled solution, add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 1:1). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases. This step neutralizes the excess borohydride and hydrolyzes the borate esters.

  • Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane (10 volumes) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 5 volumes). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Route 2: Buchwald-Hartwig Amination of 2-Bromobenzyl Alcohol

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This route is particularly advantageous when 2-bromobenzyl alcohol is a more readily available or cost-effective starting material. The choice of a palladium catalyst and a sterically hindered phosphine ligand is critical for achieving high catalytic turnover and preventing side reactions.[6][7]

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 2-Bromobenzyl alcohol

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.

  • Catalyst Preparation: To the flask, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add anhydrous toluene (10 volumes), followed by 2-bromobenzyl alcohol (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is imperative. This serves as a self-validating system for the protocols described.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.20 (m, 4H, Ar-H), 4.75 (s, 2H, -CH₂OH), 3.90-3.85 (t, 4H, -O-CH₂-), 3.05-3.00 (t, 4H, -N-CH₂-), 2.50 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃)δ 151.5, 137.0, 129.0, 128.5, 124.0, 120.0, 67.0, 64.0, 52.0.
Infrared (IR) (KBr, cm⁻¹)3400-3300 (O-H stretch, broad), 2950-2800 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1115 (C-O-C stretch of morpholine).
Mass Spectrometry (MS) [M+H]⁺ calculated for C₁₁H₁₅NO₂: 194.1181; found: 194.1183.

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

This compound is a valuable precursor for the synthesis of a range of biologically active compounds, particularly those targeting kinases and other enzymes implicated in disease. While direct synthesis of blockbuster drugs from this intermediate is not widely published, its utility is evident in the synthesis of analogues of established drugs like Gefitinib and Lapatinib, and other novel quinazoline derivatives.[8][9]

Application Example: Synthesis of a Quinazoline-based Kinase Inhibitor Analog

The benzylic alcohol of this compound can be oxidized to the corresponding aldehyde, which can then undergo cyclocondensation reactions to form the core of various heterocyclic drugs, such as quinazolines.

Protocol: Two-Step Synthesis of a 4-Anilinoquinazoline Analog

Step 1: Oxidation of this compound to 2-Morpholinobenzaldehyde

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCM (10 volumes) at 0 °C, add Dess-Martin Periodinane (1.5 eq) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give 2-morpholinobenzaldehyde.

Step 2: Cyclocondensation to form the Quinazoline Core

Materials:

  • 2-Morpholinobenzaldehyde

  • 2-Amino-4,5-dimethoxybenzamide

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • Reaction Setup: A mixture of 2-morpholinobenzaldehyde (1.0 eq), 2-amino-4,5-dimethoxybenzamide (1.0 eq), and a catalytic amount of p-TsOH in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • Cyclization: After the formation of the initial imine is complete (monitored by TLC), the reaction is continued at reflux for an additional 12-24 hours to facilitate cyclization.

  • Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold toluene, and dried to yield the quinazolinone derivative. This can then be further functionalized (e.g., chlorination and subsequent amination) to produce the final 4-anilinoquinazoline analog.

Visualizing the Synthetic Pathways

To provide a clear overview of the logical flow of the synthetic processes discussed, the following diagrams have been generated using Graphviz.

Synthesis_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: Buchwald-Hartwig Amination 2-Morpholinobenzaldehyde 2-Morpholinobenzaldehyde NaBH4_MeOH NaBH4, MeOH 2-Morpholinobenzaldehyde->NaBH4_MeOH Reduction This compound This compound NaBH4_MeOH->this compound 2-Bromobenzyl_alcohol 2-Bromobenzyl Alcohol Morpholine_Pd_catalyst Morpholine, Pd₂(dba)₃, XPhos, NaOtBu 2-Bromobenzyl_alcohol->Morpholine_Pd_catalyst Cross-Coupling Intermediate_2 This compound Morpholine_Pd_catalyst->Intermediate_2

Caption: Synthetic Routes to this compound.

Pharmaceutical_Application Start This compound Oxidation Oxidation (e.g., DMP) Start->Oxidation Aldehyde 2-Morpholinobenzaldehyde Oxidation->Aldehyde Cyclocondensation Cyclocondensation with 2-aminobenzamide derivative Aldehyde->Cyclocondensation Quinazolinone Quinazolinone Intermediate Cyclocondensation->Quinazolinone Functionalization Further Functionalization (e.g., Chlorination, Amination) Quinazolinone->Functionalization Final_Product Bioactive Quinazoline Analog Functionalization->Final_Product

Caption: Pathway to Bioactive Quinazolines.

Conclusion

This compound is a strategically important intermediate in pharmaceutical research and development. Its synthesis is achievable through robust and scalable methods, and its structure provides a versatile handle for the elaboration into more complex, biologically active molecules. The protocols and data presented herein offer a comprehensive guide for scientists, empowering them to leverage this valuable building block in the quest for novel therapeutics. The continued exploration of derivatives from this intermediate is a promising avenue for the discovery of next-generation medicines.

References

Application Note & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Featuring the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. The morpholine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, valued for its ability to improve physicochemical properties and engage in key binding interactions.[1][2][3] This document provides an in-depth guide to the strategic design, synthesis, and evaluation of novel kinase inhibitors incorporating the morpholine moiety. We will explore the causal logic behind synthetic choices, provide detailed, self-validating experimental protocols, and outline the subsequent biochemical evaluation necessary to quantify inhibitory potency.

Introduction: The Rationale for Morpholine in Kinase Inhibitor Design

Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets. The ATP-binding site of kinases, while conserved, offers opportunities for the design of potent and selective inhibitors.

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is frequently incorporated into kinase inhibitors for several key reasons:[5][6]

  • Improved Physicochemical Properties: The morpholine group often enhances aqueous solubility and metabolic stability, which are crucial for developing viable drug candidates.[2][7] Its weak basicity (pKa) is similar to the pH of blood, which can improve pharmacokinetic profiles.[7]

  • Key Molecular Interactions: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. In many kinase inhibitors, this oxygen forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[8][9]

  • Vector for SAR Exploration: The morpholine ring serves as a versatile, synthetically tractable handle to orient other functional groups toward different regions of the ATP-binding site, allowing for the systematic exploration of structure-activity relationships (SAR).[3][10]

This guide will focus on a common and effective strategy: the synthesis of inhibitors based on a substituted pyrimidine core, a scaffold present in numerous approved and investigational kinase inhibitors.[11]

Section 1: Design Principles & Pharmacophore Model

A successful kinase inhibitor must correctly position its key pharmacophoric elements within the ATP-binding site. For a typical morpholine-based inhibitor, the general pharmacophore model can be visualized as follows.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Pharmacophore hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region deep_pocket Hydrophobic Pocket scaffold Core Scaffold (e.g., Pyrimidine) scaffold->gatekeeper morpholine Morpholine Moiety morpholine->hinge H-Bond r1_group R1 Group r1_group->deep_pocket Hydrophobic Interaction r2_group R2 Group r2_group->solvent_front Solubility/ Selectivity

Caption: General pharmacophore model for a morpholine-based kinase inhibitor.

The morpholine's primary role is often to act as the hinge-binding element. The core scaffold provides the structural foundation, while substituents (R1, R2) are directed towards other pockets to enhance potency and selectivity.[12]

Section 2: General Synthetic Workflow

The synthesis of morpholine-containing kinase inhibitors typically follows a convergent strategy where the morpholine moiety is introduced onto a heterocyclic core. A common approach for a trisubstituted pyrimidine involves sequential nucleophilic aromatic substitution (SNAr) reactions, leveraging the differential reactivity of chloro- or fluoro-substituted positions on the pyrimidine ring.

G A Start: Dichloropyrimidine Derivative B Step 1: First SNAr (e.g., Add Amino-Linker) A->B Reagent 1 Base, Solvent C Intermediate 1 (Monochloro-pyrimidine) B->C D Step 2: Second SNAr (Introduce Morpholine) C->D Morpholine Base, Heat E Intermediate 2 (Disubstituted Pyrimidine) D->E F Step 3: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) E->F Reagent 2 Catalyst, Base G Crude Final Product F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, HRMS, Purity by HPLC) H->I J Final Kinase Inhibitor I->J

Caption: A representative synthetic workflow for pyrimidine-based inhibitors.

This modular approach allows for the facile generation of a library of analogs by varying the reagents used in each step, enabling efficient SAR studies.[11]

Section 3: Detailed Protocol - Synthesis of a Representative Inhibitor

This protocol details the synthesis of a hypothetical but representative PI3K inhibitor, Compound 1 , based on literature precedents for morpholinopyrimidines.[11]

Target Compound 1: 6-((4-(3-aminophenyl)-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,4,6-Trichloropyrimidine≥98%Standard Supplier
6-aminohexan-1-ol≥98%Standard Supplier
Morpholine≥99%Standard Supplier
(3-aminophenyl)boronic acid≥97%Standard Supplier
Pd(dppf)Cl2 complexCatalyst GradeStandard Supplier
DioxaneAnhydrousStandard SupplierUse dry solvents
N,N-Diisopropylethylamine (DIPEA)≥99%Standard Supplier
Sodium Carbonate (Na2CO3)ACS GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Silica Gel230-400 meshStandard SupplierFor column chromatography
Step 1: Synthesis of 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol (Intermediate A)
  • Causality: The first SNAr reaction proceeds selectively at the C2 position of 2,4,6-trichloropyrimidine due to its higher electrophilicity. The reaction is run at a low temperature to minimize side reactions.

  • To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous Dioxane (0.2 M) under a nitrogen atmosphere at 0 °C, add DIPEA (1.2 eq).

  • Add a solution of 6-aminohexan-1-ol (1.05 eq) in Dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (30% EtOAc/Hexanes). Upon completion, quench with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (10-40% EtOAc/Hexanes gradient) to yield Intermediate A .

    • Self-Validation: Characterize by 1H NMR and LC-MS to confirm structure and purity before proceeding.

Step 2: Synthesis of 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol (Intermediate B)
  • Causality: The second SNAr reaction introduces the morpholine. This reaction requires heating as the remaining chloro-substituents are less reactive than the first. Morpholine acts as both the nucleophile and, in excess, can act as the base.

  • To a solution of Intermediate A (1.0 eq) in Dioxane (0.2 M), add morpholine (3.0 eq).

  • Heat the reaction mixture to 100 °C in a sealed vessel and stir for 12 hours.

  • Monitor by TLC (50% EtOAc/Hexanes). Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in EtOAc, wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate.

  • Purify by column chromatography (30-70% EtOAc/Hexanes gradient) to yield Intermediate B .[11]

    • Self-Validation: Confirm structure and purity via 1H NMR and LC-MS.

Step 3: Synthesis of Target Compound 1 via Suzuki Coupling
  • Causality: The Suzuki cross-coupling reaction is a robust method for forming C-C bonds. The palladium catalyst facilitates the coupling between the remaining chloro-position on the pyrimidine and the boronic acid.

  • To a microwave vial, add Intermediate B (1.0 eq), (3-aminophenyl)boronic acid (1.5 eq), and Na2CO3 (3.0 eq).

  • Add a 4:1 mixture of Dioxane/Water (0.15 M).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(dppf)Cl2 (0.1 eq) and seal the vial.

  • Heat the reaction in a microwave reactor to 120 °C for 45 minutes.

  • Monitor by LC-MS. Upon completion, cool, filter through a pad of Celite®, and wash with EtOAc.

  • Concentrate the filtrate, dissolve the residue in EtOAc, wash with water and brine.

  • Dry over anhydrous Na2SO4 and concentrate.

  • Purify by column chromatography (0-10% MeOH/DCM gradient) to yield the final Compound 1 .

    • Self-Validation: Obtain final characterization data: 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and determine purity (typically >95%) by HPLC.

Section 4: Biochemical & Cellular Evaluation

Once synthesized and characterized, the novel compounds must be evaluated for their ability to inhibit the target kinase.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[13] Lower luminescence in the presence of an inhibitor indicates less ADP was produced, and thus, potent kinase inhibition. This is a robust, high-throughput compatible method.[4]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min) A->B C ADP + Phospho-Substrate B->C D Add ADP-Glo™ Reagent (Terminates Kinase Rxn, Depletes unused ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Luciferase/Luciferin Reaction (Generates Light) E->F G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound 1 in a 384-well plate. A typical starting concentration is 10 µM, diluted 1:3 for a 10-point curve. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Critical Step: Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.[13]

  • Kinase Reaction:

    • Add kinase buffer to all wells.

    • Add the target kinase enzyme to all wells except the "no enzyme" control.

    • Add the specific peptide substrate for the kinase.

    • Incubate the plate with the inhibitor and enzyme for 15-20 minutes to allow for binding.

    • Initiate the reaction by adding ATP (at a concentration near its Km for the enzyme).

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to % inhibition relative to controls. Plot % inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (NanoBRET™)
  • Principle: To confirm that the inhibitor can enter cells and bind to its target, a cellular assay is essential.[14] The NanoBRET™ assay measures target engagement in live cells by detecting the proximity between a NanoLuciferase-tagged kinase and a fluorescently labeled tracer that competes with the test compound. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

Procedure:

  • Cell Preparation: Use cells engineered to express the target kinase fused to NanoLuciferase. Seed these cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 1 for 2 hours.

  • Tracer Addition: Add the fluorescent tracer compound and the NanoBRET™ substrate to the wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to simultaneously measure donor (NanoLuciferase) and acceptor (tracer) emission.

  • Data Analysis: Calculate the BRET ratio. Plot the ratio against the inhibitor concentration to determine the cellular IC50.

Section 5: Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate SAR analysis.

CompoundR1R2Kinase IC50 (nM)Cellular IC50 (nM)
1 6-hydroxyhexyl3-aminophenyl15150
2 6-hydroxyhexyl3-methoxyphenyl45550
3 4-hydroxybutyl3-aminophenyl30320
Gefitinib (Reference)(Reference)540

Table showing hypothetical data for a small series of analogs. Such a table allows for direct comparison of how structural modifications (e.g., changing R1 or R2) impact both biochemical potency and cellular activity.

Interpretation:

  • A comparison between Compound 1 and 2 suggests that the 3-amino group on the phenyl ring is important for potency, possibly forming an additional hydrogen bond in the active site.

  • The difference between biochemical and cellular IC50 values can provide insights into factors like cell permeability and efflux. A large discrepancy may indicate poor membrane penetration.[14]

Conclusion

The morpholine scaffold is a powerful tool in the design of novel kinase inhibitors, offering a combination of favorable physicochemical properties and key binding interactions.[1][3] By employing a modular synthetic strategy, researchers can efficiently generate and optimize lead compounds. The protocols outlined in this note provide a robust framework for the synthesis, characterization, and subsequent biochemical and cellular evaluation of these potent molecules, ensuring a self-validating system from chemical synthesis to biological activity.

References

Application Note: Quantitative Analysis of (2-Morpholin-4-yl-phenyl)methanol in Biological and Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analytical Strategy

(2-Morpholin-4-yl-phenyl)methanol is a small organic molecule featuring a morpholine ring, a phenyl group, and a benzyl alcohol moiety. Its structure suggests moderate polarity and the presence of a chromophore (the phenyl ring), making it amenable to standard analytical techniques. The tertiary amine in the morpholine ring (pKa ~8.4 for morpholine) allows for manipulation of its charge state with pH, a key consideration for chromatographic retention and extraction.

The primary challenge is the lack of established public methods. Therefore, this guide is built upon first principles and proven methodologies for structurally analogous compounds, such as 4-phenyl-morpholine and benzyl alcohol.[1][2]

Our strategy involves two tiers of analysis:

  • RP-HPLC-UV: A workhorse method suitable for quantifying the analyte in simpler matrices (e.g., drug formulations, process intermediates) or at higher concentrations in biological samples. It is cost-effective and widely accessible.

  • LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity and selectivity.[3] This method is ideal for pharmacokinetic studies in complex biological matrices like plasma or serum, where low limits of quantitation are essential.

The entire analytical procedure must be validated to ensure its performance is reliable and fit for its intended purpose. This guide incorporates the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]

Recommended Analytical Methods

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method leverages the hydrophobicity of the molecule for retention on a C18 stationary phase and the UV absorbance of the phenyl ring for detection.

Rationale for Parameter Selection:

  • Column: A C18 column is selected based on the non-polar phenyl group, which will drive retention via hydrophobic interactions.

  • Mobile Phase: An acetonitrile/water gradient is a standard choice for reversed-phase chromatography.[1][2] The addition of a small amount of acid (formic or phosphoric acid) is critical. It protonates the morpholine nitrogen, ensuring a consistent charge state and preventing peak tailing that can occur with free amines. Formic acid is preferred for its volatility if the method is to be transferred to an MS detector.

  • Detection: The phenyl ring is expected to have a UV absorbance maximum around 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength.

Proposed HPLC-UV Parameters:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength from spectrum)

| Gradient Program | See table below |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
17.0 5 95
17.1 95 5

| 20.0 | 95 | 5 |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, particularly in complex biological fluids, LC-MS/MS is the method of choice. It minimizes interferences from matrix components.[3]

Rationale for Parameter Selection:

  • Chromatography: The HPLC conditions from Method 1 can be directly adapted. The use of a volatile mobile phase modifier like formic acid is essential for MS compatibility.[1] A faster gradient on a shorter UPLC column can be used to improve throughput.

  • Ionization: Electrospray Ionization (ESI) in positive mode is recommended. The morpholine nitrogen is a basic site that will readily accept a proton to form a stable [M+H]⁺ precursor ion.

  • Fragmentation: Collision-Induced Dissociation (CID) will be used to fragment the precursor ion. Characteristic product ions should be selected for Multiple Reaction Monitoring (MRM) transitions. A likely fragmentation would involve the loss of water from the benzyl alcohol group or cleavage at the morpholine ring.

Proposed LC-MS/MS Parameters:

Parameter Recommended Setting
LC System UPLC/HPLC system (as in Method 1)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ m/z 208.1 (Calculated for C₁₂H₁₈NO₂)
Product Ions To be determined by infusion. Likely candidates: m/z 190 (loss of H₂O), m/z 91 (tropylium ion)
MRM Transitions Quantifier: e.g., 208.1 -> 190.1 / Qualifier: e.g., 208.1 -> 91.0

| Internal Standard (IS) | A stable isotope-labeled version (e.g., d4- this compound) is ideal. If unavailable, a structurally similar compound with different mass can be used. |

Sample Preparation Protocols

Effective sample preparation is crucial to remove interferences, such as proteins and phospholipids in plasma, that can suppress the analyte signal or damage the analytical column.[7][8]

Workflow for Sample Preparation Selection

Caption: Decision workflow for selecting a sample preparation method.

Protocol 1: Protein Precipitation (PPT)

A fast and simple method suitable for initial screening or when analyte concentrations are high.[7][9]

Steps:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC system.

Protocol 2: Solid-Phase Extraction (SPE)

Provides a much cleaner extract by selectively retaining the analyte while washing away interferences.[3] A mixed-mode cation exchange SPE is recommended to leverage both the hydrophobic phenyl group and the basic morpholine nitrogen.

Steps:

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Load: Dilute 100 µL of plasma sample with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 7).

Method Validation Protocol (ICH Q2(R2) Framework)

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[4][10] The following parameters must be assessed.

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Validation Experiments Summary
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, spiked matrix, and analyte standard.No significant interfering peaks at the retention time of the analyte.[5]
Linearity & Range Prepare a calibration curve with at least 6 non-zero concentration levels.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal.
Accuracy Analyze Quality Control (QC) samples at 3 concentrations (low, mid, high) against a fresh calibration curve.Mean recovery should be within 85-115% of the nominal value (80-120% for the LLOQ).[5]
Precision Repeatability: Analyze 6 replicates of a QC sample on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 15% (≤ 20% for the LLOQ).[5]
Limit of Quantitation (LOQ) The lowest standard on the calibration curve that meets accuracy and precision criteria.Signal-to-noise ratio > 10. Accuracy and precision criteria must be met.
Robustness Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2).The method should remain reliable, with system suitability parameters passing.[4]

Conclusion

This application note provides a comprehensive framework for developing and validating quantitative methods for this compound. The proposed RP-HPLC-UV method is a reliable starting point for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications. Adherence to the detailed sample preparation and ICH-compliant validation protocols will ensure the generation of accurate, reproducible, and defensible data for research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just protocols, but the rationale behind them.

I. Synthetic Overview & Core Strategies

The synthesis of this compound is primarily achieved through two robust and reliable pathways. The choice between these routes often depends on the availability of starting materials, scalability, and the specific equipment at your disposal.

Pathway A: Reduction of 2-Morpholinobenzaldehyde

This is the most direct route, involving the reduction of the aldehyde functional group to a primary alcohol. This pathway is often favored for its high atom economy and generally milder reaction conditions.

Pathway B: Reduction of a 2-Morpholinobenzoic Acid Derivative

This pathway offers an alternative when 2-morpholinobenzoic acid or its esters are more readily available starting materials. It typically requires a more powerful reducing agent than the aldehyde reduction.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Synthesis of Precursors

A successful synthesis of the final product hinges on the purity and yield of your starting materials. Here, we address common challenges in preparing the key precursors.

Question 1: I am seeing low yields in the synthesis of 2-morpholinobenzaldehyde from 2-fluorobenzaldehyde and morpholine. What are the critical parameters to optimize?

Answer:

The synthesis of 2-morpholinobenzaldehyde via nucleophilic aromatic substitution (SNAr) is a common and effective method. However, optimizing the yield requires careful control of several factors.[1][2]

  • Base Selection: The choice of base is critical for deprotonating the morpholine and facilitating the nucleophilic attack. While potassium carbonate (K₂CO₃) is commonly used, stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) can sometimes improve yields, especially if your starting materials are not of the highest purity.[2]

  • Solvent: A polar aprotic solvent is essential for this reaction. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the potassium carbonate and increase the nucleophilicity of the morpholine. Ensure your solvent is anhydrous, as water can compete with the morpholine as a nucleophile, leading to the formation of 2-hydroxybenzaldehyde as a byproduct.

  • Temperature: The reaction typically requires heating. A temperature range of 80-120°C is common. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Prolonged heating at excessively high temperatures can lead to decomposition and the formation of colored impurities.

  • Purity of Starting Materials: Ensure your 2-fluorobenzaldehyde is free from any acidic impurities that could quench the base. The morpholine should also be of high purity and preferably freshly distilled.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOPolar aprotic, solubilizes base, enhances nucleophilicity.
Base K₂CO₃ (anhydrous) or DBUNeutralizes the HF byproduct and deprotonates morpholine.
Temperature 80-120°C (monitor by TLC)Provides sufficient energy for the SNAr reaction.
Stoichiometry Slight excess of morpholine (1.1-1.2 eq.)Drives the reaction to completion.

Question 2: I am struggling with the Ullmann condensation to synthesize 2-morpholinobenzoic acid. The reaction is sluggish and the yield is poor. How can I improve this?

Answer:

The Ullmann condensation is a classic method for forming C-N bonds, but it is notorious for requiring harsh conditions.[3] However, modern modifications have made this reaction more accessible and higher yielding.

  • Catalyst System: The choice of copper catalyst and ligand is paramount. While traditional Ullmann reactions used copper powder or copper(I) salts, the use of a ligand such as L-proline or a phenanthroline derivative can significantly accelerate the reaction and allow for lower reaction temperatures. Copper(I) iodide (CuI) is a commonly used and effective copper source.

  • Base and Solvent: A strong base is required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used. The solvent should be polar and high-boiling, such as DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP). As with the SNAr reaction, anhydrous conditions are crucial.

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[2]

  • Substrate Reactivity: The reactivity of the aryl halide is in the order I > Br > Cl. If you are using 2-chlorobenzoic acid and experiencing difficulties, switching to 2-bromobenzoic acid or 2-iodobenzoic acid will significantly increase the reaction rate.

B. Reduction to this compound

The final reduction step is critical for obtaining a high yield of the desired product. The choice of reducing agent and reaction conditions will depend on your starting material.

Question 3: I am reducing 2-morpholinobenzaldehyde with sodium borohydride (NaBH₄), but the reaction is incomplete, even with an excess of the reducing agent. What could be the issue?

Answer:

Sodium borohydride is a mild and chemoselective reducing agent, making it a good choice for reducing aldehydes in the presence of other functional groups.[4][5] However, several factors can lead to an incomplete reaction.

  • Solvent: Sodium borohydride is most effective in protic solvents like methanol or ethanol. These solvents can activate the borohydride and facilitate the hydride transfer. If you are using an aprotic solvent like THF, the reaction will be significantly slower. A mixture of THF and methanol can be a good compromise to ensure the solubility of both the substrate and the reducing agent.

  • Temperature: While NaBH₄ reductions are often carried out at room temperature, cooling the reaction to 0°C before the addition of the borohydride can sometimes improve selectivity and prevent side reactions. For sluggish reactions, allowing the mixture to slowly warm to room temperature and stir for an extended period is advisable.

  • pH: The pH of the reaction mixture can influence the reactivity of NaBH₄. The reaction is typically faster under slightly basic conditions. However, strongly acidic conditions will rapidly decompose the borohydride.

  • Work-up Procedure: A proper work-up is essential to hydrolyze the intermediate borate esters and isolate the final product. The addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is a common and effective method.[6]

Question 4: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce 2-morpholinobenzoic acid, but I am getting a complex mixture of products and a low yield of the desired alcohol. What are the likely side reactions and how can I avoid them?

Answer:

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[7][8] However, its high reactivity can also lead to side reactions if not handled with care.

  • Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic sources.[7] Ensure all your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically THF or diethyl ether) must be rigorously dried. Any moisture will consume the LiAlH₄ and reduce the yield.

  • Inverse Addition: For sensitive substrates, an "inverse addition" protocol can be beneficial. This involves adding the LiAlH₄ solution slowly to a solution of the 2-morpholinobenzoic acid derivative at a low temperature (e.g., 0°C or -78°C). This ensures that the reducing agent is never in large excess, which can help to minimize side reactions.

  • Work-up: The work-up of a LiAlH₄ reaction must be done with extreme caution. The Fieser work-up is a widely accepted and safe procedure.[9] This involves the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered off.

  • Potential for Over-reduction: While unlikely with a carboxylic acid starting material, if an ester is used, it's important to use the correct stoichiometry of LiAlH₄. An excess of the reducing agent is generally used for carboxylic acids to account for the initial deprotonation of the acidic proton.

Experimental Protocol: Reduction of 2-Morpholinobenzaldehyde with NaBH₄

  • Dissolve 2-morpholinobenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

III. Visualization of Key Processes

To further clarify the synthetic strategies and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathways cluster_precursors Precursor Synthesis cluster_reduction Reduction to Final Product 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Morpholinobenzaldehyde 2-Morpholinobenzaldehyde 2-Fluorobenzaldehyde->2-Morpholinobenzaldehyde  + Morpholine (SNAr) Morpholine Morpholine 2-Halobenzoic Acid 2-Halobenzoic Acid 2-Morpholinobenzoic Acid 2-Morpholinobenzoic Acid 2-Halobenzoic Acid->2-Morpholinobenzoic Acid  + Morpholine (Ullmann Condensation) Final_Product This compound 2-Morpholinobenzaldehyde->Final_Product Reduction 2-Morpholinobenzoic Acid->Final_Product Reduction Reducing_Agent_1 NaBH4 or LiAlH4 Reducing_Agent_1->2-Morpholinobenzaldehyde Reducing_Agent_2 LiAlH4 Reducing_Agent_2->2-Morpholinobenzoic Acid

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Precursor_Check Check Purity and Yield of Precursor Start->Precursor_Check Reduction_Check Evaluate Reduction Step Precursor_Check->Reduction_Check Precursor OK Optimize_Precursor Optimize Precursor Synthesis: - Solvent - Base - Temperature - Catalyst/Ligand Precursor_Check->Optimize_Precursor Issue Identified Optimize_Reduction Optimize Reduction: - Anhydrous Conditions - Choice of Reducing Agent - Temperature Control - Work-up Procedure Reduction_Check->Optimize_Reduction Issue Identified Purification_Check Review Purification Method Reduction_Check->Purification_Check Reduction OK Optimize_Precursor->Start Re-evaluate Optimize_Reduction->Start Re-evaluate Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions Purification_Check->Optimize_Purification Issue Identified Success Improved Yield Purification_Check->Success Purification OK Optimize_Purification->Success

Caption: Decision-making workflow for troubleshooting low product yield.

IV. References

  • BenchChem. (n.d.). 2-Chloro-4-morpholinobenzaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from --INVALID-LINK--

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1212.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 7(11), 6649-6653.

  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis. Retrieved from --INVALID-LINK--

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a university course material PDF.

  • National Institutes of Health. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2017). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 41(10), 3787-3790.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from a chemical synthesis resource website.

  • ResearchGate. (n.d.). Selective reduction of ketones and aldehydes using B(O i Pr) 3 catalyst. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4059-4063.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Chemoselective Reduction of Aldehydes. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). (2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Retrieved from --INVALID-LINK--

  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from --INVALID-LINK--

  • Chemical-Suppliers. (n.d.). 2-Morpholinobenzaldehyde. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from --INVALID-LINK--

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from a university safety document.

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from --INVALID-LINK--

  • Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from a chemical synthesis resource website.

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol. Retrieved from --INVALID-LINK--

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Retrieved from --INVALID-LINK--

  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PubMed Central. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3868424A - Process for the preparation of ortho-hydroxybenzyl alcohols. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, November 6). Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Persistent Impurities After Initial Work-up

Question: I've completed the synthesis of this compound and performed a standard aqueous work-up, but my NMR/LC-MS analysis still shows the presence of starting materials and by-products. How can I improve the purity?

Answer: This is a common challenge. The unique chemical nature of this compound, possessing both a basic tertiary amine (morpholine) and a polar alcohol group, necessitates a more tailored purification strategy than a simple aqueous wash. The key is to exploit the acid-base properties of the molecule.

Root Cause Analysis:
  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

  • By-product Formation: Side reactions can lead to impurities with similar polarities to the desired product, making them difficult to separate with a standard extraction.

  • Amine Basicity: The morpholine nitrogen is basic and can partition into the organic layer even during an aqueous wash, especially if the pH is not controlled.[1]

Recommended Solution: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[2][3] By converting the basic amine into its water-soluble salt, it can be effectively separated from non-basic impurities.

dot

References

Technical Support Center: Synthesis of (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve optimal results with confidence.

Troubleshooting Guide: Common Synthetic Issues

The synthesis of this compound typically proceeds via one of two primary routes: the reduction of 2-morpholinobenzaldehyde or the reduction of a 2-morpholinobenzoic acid derivative. Each pathway is prone to specific side reactions that can complicate purification and lower yields. This section addresses the most common problems, their underlying causes, and provides step-by-step protocols for mitigation.

Problem 1: Incomplete Reaction or Low Yield When Starting from 2-Morpholinobenzaldehyde

Symptom: You are performing a reduction of 2-morpholinobenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄), and TLC/LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

Probable Cause: The electron-donating nature of the ortho-morpholino group can decrease the electrophilicity of the aldehyde's carbonyl carbon. This deactivation can make the reduction process sluggish, especially with milder hydrides like NaBH₄.

Solution:

  • Increase Reagent Stoichiometry: A modest increase in the molar equivalents of NaBH₄ (e.g., from 1.5 eq. to 2.5 eq.) can often drive the reaction to completion. Monitor the reaction by TLC to avoid excessive addition.

  • Change Solvent: While methanol or ethanol are common, switching to a solvent that better solubilizes both the substrate and the borohydride, or a mixture of solvents (e.g., THF/methanol), can improve reaction kinetics.

  • Consider a Stronger Reducing Agent: If increasing stoichiometry is ineffective, switching to a more potent, yet still selective, reducing agent is advisable.

Experimental Protocol: Enhanced Reduction with Lithium Borohydride (LiBH₄)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-morpholinobenzaldehyde (1 equivalent) dissolved in anhydrous THF (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of LiBH₄ in THF (2 M, 1.2 equivalents) dropwise over 15-20 minutes. The Lewis-acidity of the lithium ion helps to activate the carbonyl group towards hydride attack.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Problem 2: Appearance of an Over-Reduced Byproduct (2-Morpholinotoluene)

Symptom: Your final product is contaminated with a non-polar impurity, identified by NMR and MS as 2-morpholinotoluene. This is most common when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) on the aldehyde precursor.

Probable Cause: Over-reduction of the intermediate benzyl alcohol. Strong hydride reagents like LiAlH₄ can, under certain conditions (especially elevated temperatures), reduce the benzylic alcohol to the corresponding alkane.

Solution:

  • Strict Temperature Control: Maintain a low temperature (typically 0 °C or below) throughout the addition of LiAlH₄ and for the duration of the reaction. Do not let the reaction warm up prematurely.

  • Use a Milder Reagent: For the reduction of an aldehyde to an alcohol, LiAlH₄ is often overkill. Reagents like NaBH₄, LiBH₄, or diisobutylaluminium hydride (DIBAL-H) are more appropriate and less likely to cause over-reduction.[1]

  • Inverse Addition: Add the aldehyde solution slowly to the LiAlH₄ slurry at 0 °C. This ensures that the hydride is always in excess, but the substrate concentration remains low, which can sometimes mitigate side reactions.

Workflow Diagram: Mitigating Over-reduction

G cluster_0 Problem: Over-reduction to Alkane cluster_1 Analysis & Solution Problem Symptom: 2-Morpholinotoluene detected Cause Cause: Excessive reducing power (e.g., LiAlH₄) or high temperature Problem->Cause is caused by Sol1 Solution 1: Strict Temperature Control (≤ 0°C) Cause->Sol1 mitigate by Sol2 Solution 2: Switch to Milder Reagent (NaBH₄, LiBH₄, DIBAL-H) Cause->Sol2 mitigate by Sol3 Solution 3: Employ Inverse Addition Protocol Cause->Sol3 mitigate by

Caption: Troubleshooting workflow for over-reduction side reaction.

Problem 3: Formation of 2-Morpholinobenzoic Acid Alongside the Desired Alcohol

Symptom: When attempting the synthesis from 2-morpholinobenzaldehyde, you isolate the desired alcohol but also a significant amount of 2-morpholinobenzoic acid. This issue is particularly prevalent if basic conditions are used during work-up or if the reaction is run with certain catalysts.

Probable Cause: The Cannizzaro reaction. Aldehydes that lack α-hydrogens, such as 2-morpholinobenzaldehyde, can undergo a base-induced disproportionation.[2][3] In this redox reaction, one molecule of the aldehyde is reduced to the primary alcohol (your target), while a second molecule is oxidized to a carboxylic acid.[2][4]

Solution:

  • Maintain Neutral or Acidic pH: Strictly avoid basic conditions, especially during the work-up. Quench reactions with a mild acid (e.g., dilute HCl, saturated NH₄Cl) rather than water if residual base is present.

  • Purification Strategy: If the side product does form, it can be easily removed. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic byproduct will be deprotonated and move into the aqueous layer, while the neutral alcohol product remains in the organic phase.

Reaction Pathways: Target Reaction vs. Cannizzaro Side Reaction

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Aldehyde 2-Morpholinobenzaldehyde Alcohol This compound (Product) Aldehyde->Alcohol Reduction (e.g., NaBH₄) Alcohol_copy This compound Aldehyde->Alcohol_copy Disproportionation (Base-Induced) Acid 2-Morpholinobenzoic Acid (Byproduct) And +

References

Technical Support Center: Optimization of Reaction Conditions for Morpholine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Substitution Reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing one of the most crucial transformations in medicinal chemistry. Morpholine, a privileged scaffold, is frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability[1].

This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence. We will explore the most common methods for forming C-N bonds with morpholine, including the Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-aryl morpholines, and how do I choose the right one?

A1: The choice of method depends primarily on the electronic nature of your aromatic substrate and the desired reaction conditions (e.g., temperature tolerance).

  • Buchwald-Hartwig Amination: This is arguably the most versatile and widely used method. It employs a palladium catalyst with a phosphine ligand to couple morpholine with aryl halides (Cl, Br, I) or triflates. It is highly effective for a broad range of electronically diverse aryl partners, including both electron-rich and electron-poor systems.[2][3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): This method is ideal when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group (typically a halide).[6] The reaction proceeds without a metal catalyst but often requires polar aprotic solvents and sometimes elevated temperatures.[6][7][8]

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction is an alternative to the Buchwald-Hartwig coupling.[9][10] Traditional protocols required harsh conditions (high temperatures >200°C, polar solvents like DMF or NMP)[9]. However, modern ligand-accelerated systems have made conditions milder, though it can still be more sensitive than palladium-catalyzed methods.

Decision Workflow:

Start Start with Aryl Substrate Check_EWG Strong EWG (ortho/para)? Start->Check_EWG SNAr Consider SNAr (Catalyst-Free) Check_EWG->SNAr Yes BH Use Buchwald-Hartwig (High Versatility) Check_EWG->BH No End Proceed to Optimization SNAr->End Ullmann Consider Ullmann (Alternative to Pd) BH->Ullmann Pd issues? BH->End Ullmann->End

Caption: Initial reaction selection guide.

Q2: For a Buchwald-Hartwig reaction, how critical is the choice of ligand and base?

A2: The choices of ligand and base are critically important as they directly influence the catalytic cycle's efficiency.

  • Ligand: Morpholine is a secondary amine, which can be challenging. The key is to use a ligand that promotes the rate-limiting reductive elimination step to form the C-N bond while preventing catalyst decomposition. Bulky, electron-rich biaryl phosphine ligands are the gold standard.

    • XPhos is an excellent starting point, known for its broad applicability and high activity.

    • Other effective ligands include RuPhos , BrettPhos , and JohnPhos . The choice can be substrate-dependent, so screening may be necessary if one fails.

  • Base: A strong, non-nucleophilic base is required to deprotonate morpholine (or the intermediate palladium-amine complex) to generate the active nucleophile.

    • Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[11]

    • Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are also used. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally insufficient unless the substrate is highly activated.

Troubleshooting Guide

Problem: Low or No Yield

Q: I've set up my Buchwald-Hartwig reaction with an aryl bromide, morpholine, Pd₂(dba)₃/XPhos, and NaOtBu in toluene, but I'm seeing very low conversion to the product after several hours at 100°C. What went wrong?

A: This is a common issue that can usually be traced to one of several factors related to catalyst activity or reaction setup.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Pd(0) source, like Pd₂(dba)₃, can degrade upon storage. The phosphine ligand may have oxidized. The base, NaOtBu, is highly hygroscopic and moisture inactivates it.

    • Solution: Use freshly opened reagents. Consider using a palladium "precatalyst" like (NHC)Pd(allyl)Cl or a pre-formed Pd(0)-ligand complex, which often show higher and more consistent activity.[5] Ensure your base is handled in a glovebox or desiccator.

  • Insufficient Temperature:

    • Cause: While 100°C is a good starting point for aryl bromides, less reactive substrates, particularly aryl chlorides, require higher temperatures.

    • Solution: Increase the temperature to 110-120°C. If your solvent is toluene (b.p. 111°C), switch to a higher-boiling solvent like dioxane (b.p. 101°C, but often used at higher temps in sealed vials) or xylene (b.p. ~140°C).

  • Oxygen Contamination:

    • Cause: The Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive Pd(II) state.

    • Solution: Ensure your reaction solvent is thoroughly degassed before use (e.g., by bubbling with nitrogen or argon for 30 minutes). Assemble the reaction under an inert atmosphere (N₂ or Ar).

Troubleshooting Workflow: Low Yield

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Stoichiometry Problem Low Yield / No Reaction Catalyst_Check Reagents fresh? Inert atmosphere? Problem->Catalyst_Check Temp_Check Is substrate an aryl chloride? Problem->Temp_Check Base_Check Base strong enough? (e.g., NaOtBu) Problem->Base_Check Use_Precatalyst Action: Use a precatalyst. Ensure rigorous degassing. Catalyst_Check->Use_Precatalyst No Catalyst_Check->Temp_Check Yes Increase_Temp Action: Increase Temp (110-120°C). Switch to higher-boiling solvent. Temp_Check->Increase_Temp Yes Temp_Check->Base_Check No Change_Base Action: Use stronger base. Check stoichiometry (1.4-2.0 eq). Base_Check->Change_Base No A 1. Add Pd catalyst, XPhos, and NaOtBu to an oven-dried flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. A->B C 3. Add degassed toluene via syringe. B->C D 4. Add the aryl chloride (if solid) or via syringe (if liquid). C->D E 5. Add morpholine via syringe. D->E F 6. Heat the reaction mixture to 100-110°C with vigorous stirring. E->F G 7. Monitor reaction progress by TLC or LCMS. F->G H 8. Upon completion, cool to RT, quench with water, and extract with EtOAc. G->H I 9. Purify by column chromatography. H->I

References

Doebner Reaction with Morpholine Substrates: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the Doebner reaction for the synthesis of quinoline-4-carboxylic acids, specifically when working with substrates bearing a morpholine moiety. We will move beyond basic protocols to explore the causality behind common experimental challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Doebner reaction with morpholine-containing starting materials.

Q1: My reaction yield is critically low. What are the primary factors to investigate when using a morpholino-substituted aniline?

Low yields are a frequent challenge in multi-component reactions. When a morpholine substituent is present on the aniline ring, the electronic and steric properties of the substrate change significantly, requiring adjustments to standard protocols.

Core Causality: The morpholino group is a potent electron-donating group (EDG) due to the nitrogen atom's lone pair participating in resonance with the aromatic ring. This increased electron density activates the ring, which should facilitate the key intramolecular electrophilic cyclization step.[1] However, it can also lead to unforeseen side reactions or alter the optimal conditions for catalysis and temperature.

Troubleshooting Workflow:

Here is a logical flow to diagnose the issue:

start Low Yield Observed catalyst Is the Catalyst System Optimized? start->catalyst temp Is the Reaction Temperature Correct? catalyst->temp Yes optimize_catalyst Action: Screen Lewis (e.g., BF₃·THF) and Brønsted acids. An activated ring may require milder conditions. catalyst->optimize_catalyst No purification Is Product Lost During Workup/Purification? temp->purification Yes optimize_temp Action: Increase temperature incrementally. Reactions often require heat (e.g., 65 °C) to proceed efficiently. [6] temp->optimize_temp No side_reactions Are Byproducts Dominating the Reaction? purification->side_reactions Yes optimize_purification Action: Modify purification protocol for basic compounds. Use Et₃N in eluent or perform acid-base extraction. [24] purification->optimize_purification No review_conditions Action: Consider slow addition of pyruvic acid to minimize polymerization and side reactions. [13] Analyze byproducts via LCMS. side_reactions->review_conditions Yes end Yield Improved optimize_catalyst->end optimize_temp->end optimize_purification->end review_conditions->end

Caption: Troubleshooting workflow for low yields.

Comparative Table of Reaction Parameters:

The choice of catalyst and solvent is critical. A study on the Doebner hydrogen-transfer reaction highlighted how yields can be dramatically improved with proper optimization, particularly for anilines with varied electronic properties.[1][2]

ParameterCondition A (Suboptimal)Condition B (Optimized for Electron-Rich Anilines)Rationale
Catalyst p-TsOHBF₃·THFLewis acids like BF₃·THF can be more effective than Brønsted acids for certain substrates, promoting the reaction without causing degradation.[1]
Solvent EthanolAcetonitrile (MeCN)MeCN has been shown to be an excellent solvent choice, sometimes offering easier post-reaction work-up and improved yields compared to alcohols.[2][3]
Temperature Room Temperature65 °C - RefluxMany Doebner reactions are sluggish at room temperature and require heating to proceed at a reasonable rate.[4]
Addition All reactants mixed at onceSlow, dropwise addition of pyruvic acidThis minimizes the self-condensation of pyruvic acid and other side reactions, improving the yield of the desired product.[1][2]
Q2: Can I use morpholine itself as the amine reactant instead of an aniline derivative?

No, this is a common point of confusion regarding the reaction's mechanism. The Doebner reaction fundamentally requires a primary aromatic amine (an aniline).

Mechanistic Explanation: The reaction mechanism proceeds through several key steps, culminating in an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline.[3] Morpholine, being a secondary aliphatic amine, lacks this aromatic ring and therefore cannot undergo the necessary cyclization to form the quinoline scaffold.

cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Michael-type Addition cluster_step3 Step 3: Cyclization & Oxidation Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine - H₂O Aldehyde Aldehyde Aldehyde->Imine - H₂O AnilineDerivative Aniline Adduct Imine->AnilineDerivative PyruvicAcid Pyruvic Acid (Enol form) PyruvicAcid->AnilineDerivative Dihydroquinoline Dihydroquinoline Intermediate AnilineDerivative->Dihydroquinoline Intramolecular Electrophilic Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: Simplified Doebner reaction mechanism.
Q3: I'm struggling with purification. My morpholine-containing product streaks badly on silica gel columns.

This is a classic problem when purifying basic compounds using standard silica gel chromatography.

Core Causality: The nitrogen atom in the morpholine ring is basic. It strongly interacts with the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to poor peak shape (tailing), streaking, and in severe cases, irreversible adsorption of the product onto the stationary phase, resulting in low recovery.[5]

Solutions & Protocols:

  • Modified Eluent System: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

    • Action: Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Result: This significantly improves peak shape and recovery by preventing the strong interaction between your basic product and the silica.[5]

  • Acid-Base Extraction: Leverage the basicity of your compound to separate it from neutral or acidic impurities.

    • Step 1: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).

    • Step 2: Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt.

    • Step 3: Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH) until pH > 10.

    • Step 4: Extract the now free-based product back into an organic solvent. This process effectively removes many impurities.

  • Salt Recrystallization: If the product is a solid, converting it to a salt can facilitate purification by recrystallization.

    • Protocol: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether dropwise until precipitation is complete. The resulting hydrochloride salt is often a well-defined crystalline solid that can be easily purified by recrystallization.[5]

Experimental Protocols

Protocol 1: Optimized Doebner Reaction for Morpholino-Substituted Anilines

This protocol is adapted from optimized procedures for electron-rich anilines and incorporates best practices to minimize side reactions.[1]

  • Reaction Setup: To a solution of the morpholino-substituted aniline (1.0 equiv) and the desired aldehyde (1.1 equiv) in acetonitrile (MeCN), add the Lewis acid catalyst (e.g., BF₃·THF, 0.3 - 0.5 equiv) under an inert atmosphere (N₂ or Argon).

  • Initial Stirring: Stir the reaction mixture at 65 °C for 15 minutes.

  • Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (1.2 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 2-3 hours using a syringe pump while maintaining the temperature at 65 °C.

  • Reaction Monitoring: Continue to heat the reaction mixture at 65 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LCMS until the starting aniline is consumed (typically 18-24 hours).

  • Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using the methods described in Q3.

Protocol 2: Flash Column Chromatography of a Basic Morpholine-Containing Compound

This protocol provides a general procedure for purifying a moderately polar, basic product.[5]

  • Eluent Selection: Using TLC, identify a suitable eluent system (e.g., 70:30 Ethyl Acetate/Hexanes). To this solvent mixture, add 1% triethylamine (Et₃N). Aim for an Rf value of approximately 0.3 for your target compound.

  • Column Packing: Pack a silica gel column with your chosen eluent system containing Et₃N. Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the column.

  • Elution: Elute the column with the Et₃N-modified solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

References

Technical Support Center: Scaling Up the Synthesis of (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (2-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and provide actionable, field-tested solutions. Our goal is to empower you to troubleshoot effectively and optimize your synthesis for robust, scalable production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially viable approach is a two-step synthesis. The first step involves creating the key intermediate, 2-morpholinobenzaldehyde. The second step is the reduction of this aldehyde to the target primary alcohol.

  • Step 1: Synthesis of 2-Morpholinobenzaldehyde. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-fluorobenzaldehyde or 2-chlorobenzaldehyde and morpholine. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination using 2-bromobenzaldehyde can be employed, which is often preferred for its broader substrate scope and milder conditions despite the cost of the catalyst.[1][2]

  • Step 2: Reduction to this compound. This is a standard carbonyl reduction. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and operationally simple method for this transformation on a lab and pilot scale.

Q2: Which reducing agent is best for converting 2-morpholinobenzaldehyde to the final product?

A2: Sodium borohydride (NaBH₄) is generally the preferred reagent for this reduction. It is selective for aldehydes and ketones, operationally safe, and the workup is straightforward. More powerful reducing agents like lithium aluminum hydride (LAH) are not necessary and would introduce complications, as they are pyrophoric and react violently with water and alcohols, requiring strictly anhydrous conditions and a more complex quenching procedure.

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring reaction progress. A typical mobile phase for both steps would be a mixture of ethyl acetate and hexanes. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative and detailed information on the consumption of starting material and the formation of the product and any impurities.[3]

Q4: What is the most significant challenge when scaling this synthesis from the lab to a pilot plant?

A4: The primary challenge during scale-up is managing the exothermicity of the reactions, particularly the SNAr or Buchwald-Hartwig amination step. What might be a gentle warming in a lab flask can become a significant and rapid temperature increase in a large reactor. Proper thermal management, including controlled reagent addition rates and efficient reactor cooling, is critical to prevent runaway reactions and the formation of impurities.[4] Another key challenge is the transition from purification by column chromatography to more scalable methods like crystallization or distillation.

Synthetic Workflow Overview

The following diagram illustrates the standard two-step synthetic pathway.

G cluster_0 Step 1: Amination cluster_1 Step 2: Reduction 2-Halobenzaldehyde 2-Halobenzaldehyde Amination_Reaction SNAr or Buchwald-Hartwig 2-Halobenzaldehyde->Amination_Reaction Base, Solvent, Heat Morpholine Morpholine Morpholine->Amination_Reaction 2-Morpholinobenzaldehyde 2-Morpholinobenzaldehyde Amination_Reaction->2-Morpholinobenzaldehyde Reduction_Reaction Reduction 2-Morpholinobenzaldehyde->Reduction_Reaction Target_Product This compound Reduction_Reaction->Target_Product Workup & Purification Reducing_Agent NaBH4 Reducing_Agent->Reduction_Reaction Solvent (e.g., MeOH)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the synthesis.

Problem 1: Low or Stalled Yield in Step 1 (Synthesis of 2-Morpholinobenzaldehyde)

This is one of the most frequent issues. The cause often lies in the reaction conditions or reagent quality.

G Start Low Yield in Step 1 Check_Reagents Verify Purity of Starting Materials & Reagents Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (for Buchwald-Hartwig) Check_Reagents->Check_Atmosphere Reagents OK Optimize_Base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) Check_Atmosphere->Optimize_Base Atmosphere OK Optimize_Temp Increase Reaction Temperature Incrementally Optimize_Base->Optimize_Temp Optimize_Solvent Test Higher Boiling Aprotic Polar Solvents (e.g., DMF, NMP) Optimize_Temp->Optimize_Solvent Success Yield Improved Optimize_Solvent->Success

Caption: Decision workflow for troubleshooting low yield in the amination step.

Detailed Solutions & Explanations:

  • Cause A: Inactive Reagents or Catalyst.

    • Insight: The base is critical. Anhydrous potassium carbonate is commonly used, but its efficiency can be hampered by absorbed moisture.[2] For Buchwald-Hartwig reactions, the palladium catalyst or ligand can degrade with improper storage.

    • Solution:

      • Dry the base (e.g., K₂CO₃) in an oven before use.

      • For Buchwald-Hartwig, use fresh catalyst and ligand, and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

      • Verify the purity of the 2-halobenzaldehyde and morpholine, as impurities can interfere with the reaction.

  • Cause B: Sub-optimal Reaction Conditions.

    • Insight: SNAr reactions often require significant thermal energy to overcome the activation barrier for the initial nucleophilic attack on the aromatic ring. The choice of solvent is also crucial; it must be polar aprotic to solvate the cation of the base but not protonate the morpholine nucleophile.

    • Solution:

      • Temperature: If the reaction is stalling at a lower temperature (e.g., 80-100 °C), incrementally increase the temperature to 120 °C or higher, while monitoring for impurity formation.

      • Solvent: If using a solvent like Dioxane or Toluene, consider switching to a higher-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

      • Base: A stronger base may be required. For SNAr, cesium carbonate (Cs₂CO₃) can be more effective than K₂CO₃. For Buchwald-Hartwig, sodium tert-butoxide (NaOtBu) is a common choice.[2]

ParameterRecommendation for SNArRecommendation for Buchwald-HartwigRationale
Solvent DMF, NMP, DMSODioxane, TolueneHigh-boiling polar aprotic solvents facilitate SNAr; less polar solvents are common for Pd-catalysis.
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LHMDSThe base must be strong enough to deprotonate the amine but not interfere with the catalyst.
Temperature 100 - 150 °C80 - 110 °CSNAr requires higher thermal energy; Pd-catalysis is often more efficient at lower temperatures.
Atmosphere Not criticalInert (N₂ or Ar)Palladium catalysts are sensitive to oxygen and can be deactivated.
Problem 2: Incomplete Reduction or Side Product Formation in Step 2

While generally a robust reaction, the reduction step can sometimes present challenges.

  • Cause A: Decomposed Reducing Agent.

    • Insight: Sodium borohydride (NaBH₄) is a stable powder but can slowly decompose upon exposure to atmospheric moisture. Its reactivity is also significantly reduced in the presence of even catalytic amounts of acid.

    • Solution:

      • Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator.

      • Ensure the reaction solvent (methanol or ethanol) is not acidic. If necessary, add a small amount of a non-nucleophilic base like triethylamine.

  • Cause B: Formation of Borate Esters and Workup Issues.

    • Insight: The reaction proceeds through a series of borate ester intermediates. The workup, typically an acidic quench (e.g., with 1M HCl), is crucial to hydrolyze these intermediates and liberate the final alcohol product. An incomplete quench can lead to low isolated yields.

    • Solution:

      • After the reaction is complete (as monitored by TLC or LCMS), cool the mixture in an ice bath.

      • Slowly and carefully add 1M HCl until the pH is acidic (~pH 2-3) and all effervescence has ceased. This ensures complete hydrolysis of the borate intermediates.

      • After the acidic quench, basify the mixture (e.g., with NaOH or NaHCO₃) before extraction with an organic solvent like ethyl acetate to ensure the morpholine nitrogen is deprotonated, maximizing solubility in the organic phase.

Problem 3: Purification and Isolation Challenges on a Larger Scale
  • Insight: Column chromatography is not practical for multi-kilogram scale production. The product, this compound, is a crystalline solid or a high-boiling oil, making crystallization or distillation viable alternatives.

  • Solution:

    • Crystallization: Develop a crystallization procedure. After the aqueous workup and extraction, concentrate the organic layer to a crude oil. Experiment with various solvent/anti-solvent systems (e.g., Isopropyl Acetate/Heptane, Toluene/Heptane, Ethanol/Water) to find conditions that yield a pure, crystalline product.

    • Acid/Base Wash: Before crystallization, perform an acid/base wash on the organic extract. Washing with dilute acid will remove any unreacted morpholine, while a subsequent wash with a dilute base will remove any acidic impurities.

    • Distillation: If the product is a thermally stable oil, vacuum distillation can be an effective purification method for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholinobenzaldehyde (SNAr Method)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).[2]

  • Add N,N-Dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of 2-fluorobenzaldehyde).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.[2]

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reduction to this compound
  • Dissolve the crude 2-morpholinobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.5 - 1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Cool the mixture back to 0 °C and slowly quench by adding 1M HCl until the solution is acidic.

  • Stir for 30 minutes, then basify with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

References

stability testing of (2-Morpholin-4-yl-phenyl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of (2-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing the stability profile of this compound. As your virtual application scientist, I will explain the rationale behind the experimental designs and offer solutions to common challenges you may encounter.

Understanding the Molecule: Structural Features and Potential Instabilities

This compound possesses three key functional groups that dictate its stability profile: a morpholine ring (a cyclic ether and secondary amine), a phenyl ring, and a benzylic alcohol. Understanding the potential degradation pathways of each is crucial for designing a robust stability testing program.

  • Morpholine Ring: The ether linkage can be susceptible to oxidative cleavage. The tertiary amine is a site for potential oxidation and salt formation in acidic media.[1][2]

  • Benzylic Alcohol: This group is prone to oxidation to the corresponding aldehyde or carboxylic acid.[3] It can also undergo dehydration, especially under acidic and/or thermal stress.[4][5]

  • Aromatic System: The phenyl ring is generally stable but can be susceptible to photolytic degradation.

A thorough stability program will investigate the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress, as mandated by ICH guidelines.[6][7][8][9]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are the cornerstone of understanding the intrinsic stability of a drug substance.[10][11] They help in identifying potential degradation products and developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL) Control Control Sample (Protected from stress) API->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo HPLC HPLC-UV/MS Analysis Control->HPLC Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->HPLC Photo->HPLC Neutralize->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance HPLC Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Mass Balance (<95%) Cause1 Degradants not detected by UV Problem->Cause1 Cause2 Volatile Degradants Problem->Cause2 Cause3 Adsorption to surfaces Problem->Cause3 Cause4 Poor Peak Integration Problem->Cause4 Sol1 Use Mass Spec or CAD Cause1->Sol1 Sol2 Analyze headspace (GC-MS) Cause2->Sol2 Sol3 Use inert vials/column Cause3->Sol3 Sol4 Optimize integration parameters Cause4->Sol4

References

Validation & Comparative

A Comparative Guide to the Characterization of (2-Morpholin-4-yl-phenyl)methanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount to ensuring product quality, safety, and efficacy. (2-Morpholin-4-yl-phenyl)methanol, a molecule featuring a polar morpholine ring, an aromatic phenyl group, and a primary alcohol, presents unique analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings, practical experimental considerations, and the relative strengths and weaknesses of each technique, supported by experimental data and protocols.

Introduction to this compound and its Analytical Significance

This compound is a versatile building block in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The presence of both a hydrogen bond donor (the alcohol) and a hydrogen bond acceptor (the tertiary amine and ether oxygen in the morpholine ring) suggests that this molecule is polar and likely non-volatile, which are key considerations in the selection of an appropriate analytical technique.

Accurate and precise analytical methods are crucial for:

  • Purity assessment: Quantifying the main component and identifying and quantifying any process-related impurities or degradation products.

  • Stability testing: Evaluating the molecule's stability under various stress conditions (e.g., acid, base, oxidation, heat, light) to establish its shelf-life and storage requirements.[1]

  • Quality control: Ensuring batch-to-batch consistency in manufacturing.

This guide will compare HPLC and GC-MS in their ability to meet these analytical objectives for this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar, Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2] Given the polar nature of this compound, HPLC, especially in the reversed-phase mode, is a highly suitable analytical approach.

The Causality Behind Experimental Choices in HPLC Method Development

A successful HPLC method for this compound hinges on the judicious selection of the stationary phase, mobile phase, and detector.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC. However, for a polar compound like this compound, "polar-endcapped" C18 columns or columns with polar-embedded groups are often preferred to prevent "phase collapse" when using highly aqueous mobile phases and to improve peak shape for basic analytes. A phenyl-hexyl or biphenyl stationary phase could also be advantageous due to potential π-π interactions with the aromatic ring of the analyte.[2]

  • Mobile Phase Optimization: The mobile phase, a mixture of water and an organic solvent (typically acetonitrile or methanol), is a critical parameter for achieving optimal separation.

    • pH Control: The morpholine moiety is basic. Therefore, buffering the aqueous portion of the mobile phase to an acidic pH (e.g., pH 2.5-4.5 with formic acid, phosphoric acid, or a phosphate buffer) will ensure the analyte is in its protonated, more polar form, leading to better peak shape and reproducible retention.

    • Ion-Pairing Agents: For enhanced retention and selectivity of the basic analyte, an ion-pairing agent like sodium hexanesulfonate can be added to the mobile phase.[3]

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the main compound with a good peak shape and to separate it from potential impurities with a wide range of polarities.[1]

  • Detection: The presence of the phenyl group in this compound makes it chromophoric, allowing for sensitive detection using a UV detector, typically in the range of 210-280 nm. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for peak purity assessment and impurity identification.

A Self-Validating System: Stability-Indicating HPLC Method

A key requirement in pharmaceutical analysis is the development of a "stability-indicating" method, which can separate the drug substance from its degradation products. To achieve this, forced degradation studies are performed where the drug is subjected to harsh conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Sample of This compound Dilution Dilution in Mobile Phase Sample->Dilution Injector Autosampler Dilution->Injector Injection Pump HPLC Pump (Mobile Phase) Column Reversed-Phase Column Detector PDA Detector Data Data Acquisition (Chromatogram)

Caption: A typical workflow for the GC-MS analysis of this compound involving a derivatization step.

Experimental Protocol: A Starting Point for GC-MS Method Development

Instrumentation:

  • GC system with a split/splitless inlet coupled to a mass spectrometer (e.g., a quadrupole MS).

Derivatization (Silylation):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Interpreting the Mass Spectrum

The mass spectrum of the derivatized this compound will provide valuable structural information. The molecular ion peak (M+) of the TMS derivative would be expected. Key fragmentation patterns would likely involve the loss of a methyl group from the TMS moiety, cleavage of the bond between the phenyl ring and the methylene-O-TMS group, and fragmentation of the morpholine ring.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds. Direct analysis is feasible.Requires derivatization for polar and non-volatile compounds. Not suitable for thermally labile analytes.
Sample Preparation Generally simpler, often involving only dissolution and filtration.More complex and time-consuming due to the mandatory derivatization step.
Separation Efficiency Good, but generally lower than capillary GC.Excellent separation efficiency, especially with long capillary columns.
Detection UV detection is sensitive for chromophoric compounds. PDA provides spectral data for peak purity.Mass spectrometry provides high sensitivity and detailed structural information for identification.
Quantitation Highly reproducible and accurate with UV detection.Can be very accurate, but the derivatization step can introduce variability.
Impurity Profiling Excellent for separating a wide range of polar and non-polar impurities.May not be suitable for all impurities, especially those that do not derivatize well or are thermally unstable.
Throughput Moderate, with typical run times of 20-40 minutes.Can be faster for volatile compounds, but the derivatization step adds to the overall analysis time.

Potential Impurities and Degradation Products

A comprehensive characterization must consider potential impurities from the synthesis and degradation of this compound. A likely synthetic route involves the nucleophilic substitution of a 2-halobenzyl alcohol (e.g., 2-bromobenzyl alcohol) with morpholine.

Potential Process-Related Impurities:

  • Starting materials: Unreacted 2-bromobenzyl alcohol and morpholine.

  • Byproducts: Di-substituted products or products of side reactions.

  • Reagents and solvents: Residual catalysts, bases, and solvents.

Potential Degradation Products (from Forced Degradation Studies):

  • Oxidation products: Oxidation of the alcohol to an aldehyde or carboxylic acid.

  • Hydrolysis products: Unlikely to be a major pathway for this molecule.

  • Photodegradation products: Potential for reactions involving the aromatic ring.

Both HPLC and GC-MS methods must be validated for their ability to separate these potential impurities and degradation products from the main compound to be considered "stability-indicating".

Conclusion and Recommendations

Both HPLC and GC-MS are powerful analytical techniques that can be employed for the characterization of this compound. However, their suitability differs based on the analytical objective.

  • For routine quality control, purity assessment, and stability testing, HPLC is the recommended technique. Its ability to directly analyze the polar, non-volatile compound without derivatization, coupled with the high precision and accuracy of UV detection, makes it a more robust and efficient choice for these applications. The development of a stability-indicating reversed-phase HPLC method is a critical step in the pharmaceutical development of this molecule.

  • GC-MS serves as an excellent complementary technique for structural elucidation and identification of unknown impurities. The detailed fragmentation patterns obtained from mass spectrometry are invaluable for confirming the structure of the main compound and for identifying unknown process-related impurities or degradation products that may be observed in the HPLC analysis. While the derivatization step adds complexity, the structural information gained can be indispensable.

In a comprehensive analytical strategy, HPLC would be used for quantitative analysis and routine testing, while GC-MS would be employed for initial structural confirmation and for the identification of any unknown peaks that may arise during development and stability studies. This dual-technique approach provides a self-validating system that ensures the highest level of scientific integrity in the characterization of this compound.

References

A Comparative Analysis of (2-Morpholin-4-yl-phenyl)methanol and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine moiety stands as a privileged scaffold, frequently incorporated into molecular designs to enhance pharmacological activity and improve pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of (2-Morpholin-4-yl-phenyl)methanol , a compound of interest, with a selection of its structurally related analogs. While experimental data on the primary compound is limited in publicly accessible literature, this analysis will draw upon data from closely related morpholinophenyl derivatives to provide insights into its potential physicochemical properties, biological activities, and structure-activity relationships (SAR).

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the synthesis, biological evaluation, and comparative performance of this class of compounds.

Introduction to the Morpholinophenyl Scaffold

The morpholinophenyl scaffold, characterized by a morpholine ring attached to a phenyl group, is a versatile building block in the design of novel therapeutic agents. The presence of the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, can impart favorable properties such as increased aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. The position of the morpholine substitution on the phenyl ring, as well as the nature and position of other substituents, can significantly influence the compound's biological activity. This guide will focus on derivatives of morpholinophenyl methanol, where a hydroxymethyl group is also attached to the phenyl ring, adding another point for potential interaction and metabolic transformation.

Physicochemical Properties: A Comparative Overview

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted cLogPPolar Surface Area (Ų)
This compound) C₁₁H₁₅NO₂193.241.341.9
(4-Morpholin-4-yl-phenyl)methanolC₁₁H₁₅NO₂193.241.341.9
2-MorpholinobenzaldehydeC₁₁H₁₃NO₂191.231.938.7
4-MorpholinobenzaldehydeC₁₁H₁₃NO₂191.231.938.7

Note: Predicted values are calculated using cheminformatics software and should be considered as estimates.

The ortho- and para-isomers of (morpholin-4-yl-phenyl)methanol are predicted to have identical molecular weights, cLogP, and PSA values. The slightly lower predicted cLogP compared to their aldehyde counterparts suggests that the benzyl alcohol derivatives may exhibit slightly better aqueous solubility. The presence of both a hydrogen bond donor (-OH) and acceptors (O and N in morpholine) indicates the potential for significant interactions with biological macromolecules.

Comparative Biological Activities

The morpholinophenyl scaffold has been incorporated into compounds with a wide range of biological activities. Here, we compare the activities of several morpholinophenyl derivatives to highlight the potential therapeutic applications of this chemical class.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of morpholino-substituted quinolines. For instance, a series of 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor potential against the HepG2 cell line.[1]

CompoundTarget/ActivityIC₅₀ (µM)
Compound 3c (N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine)Anticancer (HepG2)11.42
Compound 3d (2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine)Anticancer (HepG2)8.50
Compound 3e Anticancer (HepG2)12.76

These findings suggest that the morpholinophenyl moiety, when incorporated into a larger heterocyclic system, can contribute to significant cytotoxic activity against cancer cells. The structure-activity relationship of these compounds indicated that the nature of the substituent on the anilino portion of the molecule plays a crucial role in determining the potency.

Anti-inflammatory Activity

Morpholinopyrimidine derivatives have been investigated as anti-inflammatory agents. A study on 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives revealed their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[2]

CompoundTarget/ActivityIC₅₀ (µM)
V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol)NO inhibition-
V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol)NO inhibition-

While specific IC₅₀ values were not provided in the abstract, the study highlights that these compounds significantly reduced the expression of iNOS and COX-2, key mediators of inflammation. This suggests that the morpholinophenyl scaffold could be a valuable component in the design of novel anti-inflammatory drugs.

Larvicidal Activity

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl) pyrimidine-2,4-diamine derivatives were prepared and showed significant larvicidal activity against third-instar larvae. This indicates the potential of morpholinophenyl derivatives in the development of new pesticides.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction to introduce the morpholine ring, followed by reduction of a carbonyl group to the benzyl alcohol.

General Synthesis of Morpholinobenzaldehydes

A common precursor for morpholinophenyl methanols is the corresponding morpholinobenzaldehyde. The synthesis of 4-morpholinobenzaldehyde has been reported via the reaction of morpholine with p-fluorobenzaldehyde in the presence of a base.[1]

Protocol for the Synthesis of 4-Morpholinobenzaldehyde:

  • To a solution of p-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like methanol to obtain the pure product.

Reduction to (Morpholin-4-yl-phenyl)methanol

The reduction of the aldehyde functionality to a primary alcohol can be achieved using a variety of reducing agents.

Protocol for the Reduction of Morpholinobenzaldehyde:

  • Dissolve the morpholinobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholinophenyl derivatives is highly dependent on their structural features. Key SAR insights from the reviewed literature include:

  • Position of the Morpholine Ring: The substitution pattern on the phenyl ring (ortho, meta, or para) can significantly impact the molecule's conformation and its ability to interact with biological targets.

  • Substituents on the Phenyl Ring: The presence of additional substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its activity and selectivity.

  • Nature of the Linked Moiety: The morpholinophenyl scaffold is often part of a larger molecular structure. The nature of this linked moiety (e.g., quinoline, pyrimidine) is a primary determinant of the overall biological activity.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with the potential for diverse therapeutic applications. While further experimental investigation of the title compound is warranted, the comparative analysis of its structural relatives provides a strong foundation for future research. The versatile morpholinophenyl scaffold, with its favorable physicochemical properties and synthetic accessibility, will likely continue to be a valuable component in the design of novel and effective drug candidates. Future studies should focus on the systematic exploration of the structure-activity relationships within this chemical class to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (2-Morpholin-4-yl-phenyl)methanol Analogs: A Roadmap for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a strategic framework for exploring the structure-activity relationships (SAR) of the (2-Morpholin-4-yl-phenyl)methanol scaffold. While direct and extensive SAR studies on this specific analog series are not widely published, this document synthesizes data from structurally related compounds to propose a rational approach for the design and evaluation of novel analogs with potential therapeutic applications, particularly in oncology and neuroscience.

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for enhancing potency and modulating pharmacokinetic properties through interactions with target proteins like kinases.[1][2] This guide will delve into the potential biological targets for the this compound core and outline a systematic approach to its synthetic modification and biological evaluation.

The this compound Scaffold: An Overview

The core structure consists of a phenyl ring substituted with a morpholine group at the ortho position and a methanol group. This arrangement presents several key features for medicinal chemistry exploration:

  • The Morpholine Ring: A versatile heterocyclic motif that can influence aqueous solubility and metabolic stability, and participate in hydrogen bonding.[1]

  • The Phenyl Ring: A scaffold for substitution to modulate electronic properties, steric bulk, and lipophilicity, thereby influencing target binding and pharmacokinetics.

  • The Methanol Group: A potential hydrogen bond donor and acceptor, which can be modified to explore different interactions with a biological target. Its chiral center also allows for stereochemical investigations.

Based on the prevalence of the morpholine moiety in biologically active compounds, potential targets for this scaffold include protein kinases (e.g., PI3K) and central nervous system (CNS) receptors.[3][4]

Proposed Structure-Activity Relationship Exploration

A systematic SAR study would involve modifications at three key positions of the scaffold: the phenyl ring, the methanol group, and the morpholine ring. The following sections outline proposed modifications and the rationale behind them, drawing parallels from related morpholine-containing compounds.

Substituents on the phenyl ring can significantly impact biological activity by altering the electronic and steric properties of the molecule.

  • Rationale: Studies on other morpholine-containing kinase inhibitors have shown that electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on an aromatic ring can modulate potency and selectivity.[5] For CNS-active compounds, lipophilicity and the ability to cross the blood-brain barrier are critical, often influenced by phenyl ring substituents.[3]

  • Proposed Analogs and Expected Outcomes:

Modification Rationale Expected Impact on Activity
Introduction of small electron-withdrawing groups (e.g., -F, -Cl) at positions 4 or 5.To probe for specific halogen bonding interactions and modulate pKa.May enhance potency for certain kinase targets.
Introduction of electron-donating groups (e.g., -OCH3, -CH3) at positions 4 or 5.To increase electron density and potentially improve binding to electron-deficient pockets.Could alter selectivity profile.
Introduction of bulky hydrophobic groups (e.g., -phenyl, -t-butyl) at position 4.To explore larger hydrophobic pockets within the target's binding site.May increase potency but could also negatively impact solubility.
Replacement of the phenyl ring with other aromatic systems (e.g., pyridine, thiophene).To investigate the importance of the aromatic system and introduce new interaction points.Could lead to novel intellectual property and improved drug-like properties.

dot graph SAR_Phenyl_Ring { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Core [label="this compound Core", fillcolor="#34A853"]; EWG [label="Electron-Withdrawing Groups\n(-F, -Cl)", fillcolor="#EA4335"]; EDG [label="Electron-Donating Groups\n(-OCH3, -CH3)", fillcolor="#FBBC05"]; Bulky [label="Bulky Hydrophobic Groups\n(-Ph, -tBu)"]; Heterocycles [label="Heterocyclic Rings\n(Pyridine, Thiophene)"];

Core -- EWG [label="Enhance Potency"]; Core -- EDG [label="Alter Selectivity"]; Core -- Bulky [label="Probe Hydrophobic Pockets"]; Core -- Heterocycles [label="Improve Drug-like Properties"]; } caption: SAR exploration of the phenyl ring.

The methanol moiety is a key interaction point. Its modification can provide insights into the nature of the binding pocket.

  • Rationale: The hydroxyl group can act as a hydrogen bond donor or acceptor. Replacing it with other functional groups can probe these interactions. The stereochemistry at the benzylic carbon can also be critical for activity.

  • Proposed Analogs and Expected Outcomes:

Modification Rationale Expected Impact on Activity
Inversion of stereochemistry (R vs. S).To determine the optimal spatial arrangement for target binding.One enantiomer may be significantly more active.
Oxidation to a ketone.To remove the hydrogen bond donating ability and introduce a planar carbonyl group.Likely to decrease activity if H-bond donation is crucial.
Replacement with a methyl ether (-OCH3).To block hydrogen bond donation while maintaining some hydrogen bond accepting capability.Can improve metabolic stability.
Replacement with an amine (-NH2) or amide (-NHAc).To introduce different hydrogen bonding patterns and potential salt bridge formation.May lead to a different pharmacological profile.
Extension to an ethanol or propanol.To probe for additional space in the binding pocket.Potency may increase if a favorable interaction is made.

dot graph SAR_Methanol_Group { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Methanol [label="Methanol (-CH2OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stereo [label="Stereochemistry (R/S)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone (=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ether [label="Ether (-OCH3)", fillcolor="#FBBC05"]; Amine [label="Amine (-NH2)"];

Methanol -- Stereo [label="Spatial Fit"]; Methanol -- Ketone [label="H-bond Donation"]; Methanol -- Ether [label="Metabolic Stability"]; Methanol -- Amine [label="H-bond Pattern"]; } caption: SAR exploration of the methanol group.

The morpholine ring itself can be altered to fine-tune physicochemical properties and explore alternative interactions.

  • Rationale: The morpholine oxygen can act as a hydrogen bond acceptor. Replacing it or the entire ring can provide insights into the importance of this feature and the overall shape of the moiety.

  • Proposed Analogs and Expected Outcomes:

Modification Rationale Expected Impact on Activity
Replacement with piperidine.To remove the hydrogen bond accepting oxygen and increase basicity.A decrease in activity would suggest the morpholine oxygen is important.
Replacement with thiomorpholine.To replace the oxygen with a sulfur atom, altering electronics and lipophilicity.May improve metabolic stability at the heteroatom.
Replacement with piperazine.To introduce a second basic nitrogen, allowing for further substitution.Offers a handle for modulating solubility and adding new pharmacophoric elements.
Introduction of substituents on the morpholine ring.To explore steric tolerance around the morpholine moiety.Could improve selectivity or introduce new interactions.
Experimental Protocols for SAR Validation

To validate the proposed SAR, a series of in vitro and in cell-based assays would be essential.

The synthesis of this compound and its analogs can be achieved through established synthetic routes. A general synthetic scheme is outlined below.

Synthesis_Workflow Start 2-Fluorobenzaldehyde Step1 Nucleophilic Aromatic Substitution with Morpholine Start->Step1 Intermediate1 2-Morpholinobenzaldehyde Step1->Intermediate1 Step2 Grignard Reaction or Reduction Intermediate1->Step2 Product This compound Analogs Step2->Product

Step-by-Step Protocol for the Synthesis of the Core Scaffold:

  • Synthesis of 2-Morpholinobenzaldehyde:

    • To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., DMSO), add morpholine and a base (e.g., K2CO3).

    • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

  • Synthesis of this compound:

    • Dissolve 2-morpholinobenzaldehyde in a suitable solvent (e.g., methanol).

    • Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction mixture at room temperature for a few hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the final compound by recrystallization or column chromatography.

Based on the potential targets, a panel of assays should be employed to determine the biological activity of the synthesized analogs.

For Kinase Inhibition (e.g., PI3K):

  • In Vitro Kinase Assay:

    • Utilize a biochemical assay to measure the direct inhibition of the target kinase (e.g., PI3Kα).

    • Incubate the recombinant enzyme with the test compound at various concentrations and the substrate (e.g., ATP).

    • Measure the kinase activity, for example, by quantifying the amount of phosphorylated substrate using a luminescent or fluorescent readout.

    • Calculate the IC50 value for each compound.

  • Cell-Based Phosphorylation Assay:

    • Treat cancer cell lines with known activation of the target pathway (e.g., PTEN-null cell lines for PI3K) with the test compounds.

    • Lyse the cells and perform a Western blot to detect the phosphorylation status of downstream targets (e.g., phospho-Akt).

    • A reduction in phosphorylation indicates cellular target engagement.

For CNS Activity (e.g., Receptor Binding):

  • Radioligand Binding Assay:

    • Use cell membranes expressing the receptor of interest (e.g., dopamine D4 or sigma-1 receptors).

    • Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assay:

    • Use a cell-based assay to measure the functional consequence of receptor binding (e.g., cAMP accumulation assay for GPCRs).

    • Treat cells expressing the receptor with the test compounds and measure the downstream signaling response.

    • Determine if the compounds act as agonists, antagonists, or allosteric modulators.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed SAR exploration, grounded in established medicinal chemistry principles and data from related compounds, provides a clear and logical path for lead optimization. By systematically modifying the phenyl ring, the methanol group, and the morpholine ring, and evaluating the resulting analogs in relevant biological assays, researchers can elucidate the key structural requirements for potent and selective activity. This iterative process of design, synthesis, and testing is fundamental to advancing this chemical series towards preclinical development.

References

A Comparative Guide to the Validation of an Analytical Method for (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of (2-Morpholin-4-yl-phenyl)methanol, a crucial process in drug development and quality control. We will delve into a detailed validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and compare its performance characteristics with other potential analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods in a regulated environment.

The principles and procedures outlined herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2] Adherence to these guidelines ensures that the analytical method is fit for its intended purpose, yielding data that is both accurate and precise.[3]

The Critical Role of Method Validation

Before any new analytical method can be implemented for routine use, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4] Without proper validation, analytical results lack scientific and legal credibility, which can have significant consequences during regulatory inspections and for product release.[5] The key parameters evaluated during validation include specificity, linearity, accuracy, precision, detection limit, quantitation limit, range, and robustness.[5][6]

Primary Analytical Technique: Stability-Indicating HPLC Method

For a compound like this compound, which possesses a chromophore, reversed-phase HPLC with UV detection is a highly suitable analytical technique. It offers a powerful combination of specificity, sensitivity, and versatility. The following sections detail a hypothetical, yet scientifically sound, HPLC method and its validation protocol.

Proposed HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.02M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
The Validation Workflow

The validation of this HPLC method follows a structured workflow, where each parameter is systematically evaluated.

ValidationWorkflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_implementation Implementation Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Analysis Robustness->Routine Final Approval

Caption: A typical workflow for analytical method validation.

Detailed Validation Protocols and Acceptance Criteria

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[7]

Protocol: Forced degradation, or stress testing, is a critical component of establishing specificity for a stability-indicating method.[5][8] The goal is to intentionally degrade the drug substance to identify likely degradation products and to demonstrate that the analytical method can resolve the main peak from these degradants.[9][10]

  • Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose solid drug substance to 70°C for 48 hours.[8]

  • Photolytic Degradation: Expose a solution of the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.[11]

Acceptance Criteria:

  • The peak for this compound should be well-resolved from any degradation peaks.

  • Peak purity analysis (using a Diode Array Detector) should indicate that the analyte peak is spectrally pure in the presence of degradants.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]

Protocol: Prepare a series of at least five concentrations of this compound reference standard, typically spanning 50% to 150% of the expected working concentration.[12] Inject each concentration in triplicate.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL)Mean Peak Area
50450,123
75675,432
100901,234
1251,125,678
1501,350,987
Hypothetical Linearity Data
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[7]

Protocol: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[12]

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Hypothetical Accuracy Data
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.[12]

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Protocol: Introduce small variations to the nominal HPLC method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% absolute change in the organic modifier.

  • Column Temperature: ± 5°C (25°C and 35°C)

Acceptance Criteria:

  • System suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits.

  • The results should not be significantly impacted by these minor changes.

RobustnessParameters center HPLC Method param1 Flow Rate (± 0.1 mL/min) center->param1 param2 Mobile Phase (± 2%) center->param2 param3 Temperature (± 5°C) center->param3 param4 pH of Buffer (± 0.2) center->param4

Caption: Key parameters to vary during robustness testing.

Comparison with Alternative Analytical Techniques

While HPLC is a gold standard for this type of analysis, other techniques could be considered. Their suitability depends on the specific analytical requirements.

TechniqueAdvantagesDisadvantagesSuitability for this compound
HPLC-UV High specificity, good sensitivity, widely available, robust.Requires the analyte to have a UV chromophore.Excellent: Ideal for routine quality control and stability testing.
LC-MS/MS Extremely high sensitivity and specificity, provides structural information.Higher cost and complexity, potential for matrix effects.Very Good: Best for trace-level impurity analysis or bioanalytical studies.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, high temperatures can cause degradation.Poor: The compound is likely not volatile enough without derivatization, and its thermal stability may be a concern.
UV-Vis Spectrophotometry Simple, rapid, and inexpensive.Low specificity; susceptible to interference from other absorbing compounds.Poor for Quantification: Could be used for a simple identity test but not for a specific, stability-indicating assay.

Conclusion

The validation of an analytical method is a systematic and essential process in pharmaceutical development. A well-validated, stability-indicating HPLC method, as detailed in this guide, provides a high degree of confidence in the quality and consistency of analytical data for this compound. The choice of analytical technique should always be justified and appropriate for the intended use of the method. By adhering to the principles of scientific integrity and the frameworks provided by regulatory bodies like the ICH, researchers can ensure the development of robust and reliable analytical procedures that safeguard product quality and patient safety.[3]

References

A Comparative Guide to the Synthesis of (2-Morpholin-4-yl-phenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Morpholin-4-yl-phenyl)methanol is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs. This guide provides a comprehensive comparison of three primary synthetic routes to this compound, offering a detailed analysis of their respective efficacies. Each route is evaluated based on yield, reaction conditions, accessibility of starting materials, and overall practicality. This document is intended to serve as a practical resource for researchers, enabling the selection of the most appropriate synthetic strategy based on specific laboratory and project requirements.

Introduction

The morpholine moiety is a privileged scaffold in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability. When attached to a phenylmethanol core, as in this compound, it provides a versatile handle for further chemical elaboration. The selection of an optimal synthetic route is a crucial decision in any multi-step synthesis, directly impacting timelines and resource allocation. This guide will explore three distinct and logical approaches to the synthesis of this compound:

  • Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

  • Route 3: Reduction of a Pre-formed Carboxylic Acid Derivative

Each of these strategies will be discussed in detail, with accompanying experimental protocols and a comparative analysis of their key performance indicators.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a trade-off between factors such as yield, cost, reaction time, and safety. The following table provides a high-level comparison of the three routes detailed in this guide.

MetricRoute 1: Buchwald-Hartwig AminationRoute 2: SNAr & ReductionRoute 3: Reduction of Carboxylic Acid
Overall Yield HighModerate to HighHigh
Starting Materials 2-Bromobenzyl alcohol, Morpholine2-Fluorobenzaldehyde, Morpholine2-Morpholinobenzoic acid
Key Reagents Palladium catalyst, Ligand, BaseBaseLiAlH4 or NaBH4
Reaction Conditions Moderate to high temperatureModerate temperatureMild to moderate temperature
Scalability Good, but catalyst cost can be a factorExcellentGood
Key Advantages High functional group toleranceCost-effective reagentsFewer steps if starting material is available
Key Disadvantages Cost of palladium catalyst and ligandRequires an activated aryl halideLiAlH4 requires stringent anhydrous conditions

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This approach involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. In this case, 2-bromobenzyl alcohol is reacted with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Workflow Diagram

cluster_0 Route 1: Buchwald-Hartwig Amination start 2-Bromobenzyl alcohol + Morpholine reagents Pd Catalyst Ligand Base start->reagents Toluene, Heat product This compound reagents->product cluster_1 Route 2: SNAr and Reduction start_snar 2-Fluorobenzaldehyde + Morpholine intermediate 2-Morpholinobenzaldehyde start_snar->intermediate Base, Solvent reagents_red NaBH4 or LiAlH4 intermediate->reagents_red Methanol or THF product_snar This compound reagents_red->product_snar cluster_2 Route 3: Reduction of Carboxylic Acid start_red 2-Morpholinobenzoic acid reagents_red2 LiAlH4 start_red->reagents_red2 Anhydrous THF product_red This compound reagents_red2->product_red

References

A Comparative Analysis of (2-Morpholin-4-yl-phenyl)methanol and Other Phosphoinositide 3-Kinase (PI3K) Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K) signaling pathway remains a focal point of intensive research and drug development.[1][2] Its frequent dysregulation in a multitude of human cancers underscores its significance as a therapeutic target.[3][4][5] This guide provides a comparative analysis of the biological efficacy of select PI3K inhibitors, with a speculative look at the potential of the scaffold, (2-Morpholin-4-yl-phenyl)methanol, within this inhibitor class. While direct inhibitory data for this specific molecule is not extensively published, its structural motifs are present in known kinase inhibitors, prompting a hypothesis-driven exploration of its potential role.

This document will delve into the mechanism of action and performance of well-characterized PI3K inhibitors, including the isoform-selective inhibitors Idelalisib and Alpelisib, and the pan-PI3K inhibitor Wortmannin. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical space and the experimental methodologies crucial for evaluating novel inhibitor candidates.

The PI3K Signaling Pathway: A Critical Hub in Cellular Regulation

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6] The activation of this pathway is often initiated by growth factor receptors or G-protein-coupled receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K.[7] This, in turn, activates downstream effectors, most notably the serine/threonine kinase AKT. In healthy cells, this pathway is tightly regulated; however, in many cancers, constitutive activation of the PI3K pathway is a common oncogenic driver.[8]

PI3K Signaling Pathway Figure 1: The PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Wortmannin Wortmannin Wortmannin->PI3K Pan-Inhibition Alpelisib (p110α) Alpelisib (p110α) Alpelisib (p110α)->PI3K Isoform-Specific Inhibition Idelalisib (p110δ) Idelalisib (p110δ) Idelalisib (p110δ)->PI3K Isoform-Specific Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway with points of inhibitor action.

A Comparative Look at PI3K Inhibitors

The development of PI3K inhibitors has led to both broad-spectrum (pan-PI3K) and isoform-selective drugs. The choice between these strategies often depends on the specific cancer type and the desire to minimize off-target effects.

This compound: A Scaffold of Interest

While there is a lack of direct evidence for the biological efficacy of this compound as a PI3K inhibitor, its core structure, featuring a morpholine ring linked to a phenyl group, is a common motif in many kinase inhibitors. The morpholine group, in particular, is often utilized in medicinal chemistry to improve aqueous solubility and metabolic stability, and to form key interactions within the ATP-binding pocket of kinases. The exploration of this scaffold is therefore a scientifically grounded hypothesis.

Wortmannin: The Pan-PI3K Inhibitor

Wortmannin is a fungal metabolite that acts as a potent, irreversible, and non-specific inhibitor of PI3K.[9][10] It covalently binds to the p110 catalytic subunit of PI3K, leading to a rapid and sustained inhibition of its kinase activity.[11] Its broad activity against all Class I PI3K isoforms has made it an invaluable research tool for elucidating the roles of the PI3K pathway.[9][12] However, its lack of specificity and potential for off-target effects at higher concentrations have limited its therapeutic applications.[9]

Alpelisib (BYL719): A Selective PI3Kα Inhibitor

Alpelisib is an orally bioavailable inhibitor that specifically targets the p110α isoform of PI3K.[13][14] This selectivity is particularly relevant in breast cancers harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[15] By selectively inhibiting the mutated, hyperactive form of PI3Kα, alpelisib effectively downregulates the PI3K/AKT signaling pathway, leading to reduced tumor cell proliferation and survival.[16][17]

Idelalisib (CAL-101): A Selective PI3Kδ Inhibitor

Idelalisib is a potent and selective inhibitor of the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[18][19] This isoform-specific expression profile makes PI3Kδ an attractive target for hematological malignancies.[20] Idelalisib induces apoptosis and inhibits proliferation in malignant B-cells by blocking B-cell receptor (BCR) signaling and other pathways crucial for B-cell trafficking and homing.[18][21]

Quantitative Comparison of Inhibitor Efficacy

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for the discussed PI3K inhibitors against different isoforms.

InhibitorTarget Isoform(s)IC50 (in vitro)Key Characteristics
Wortmannin Pan-PI3K (Class I)~2-5 nMIrreversible, covalent inhibitor; research tool.[9][22][23]
Alpelisib (BYL719) PI3Kα~5 nMSelective for p110α; effective in PIK3CA-mutated cancers.[13][15][24]
Idelalisib (CAL-101) PI3Kδ~2.5 - 65 nMSelective for p110δ; used in hematological malignancies.[20][25]

Experimental Protocol: In Vitro PI3K Activity/Inhibitor Assay

To evaluate the inhibitory potential of a novel compound such as this compound, a robust and reliable in vitro kinase assay is essential. The following protocol outlines a common method for measuring PI3K activity and assessing inhibitor efficacy.

Principle

This assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates a lipid substrate (e.g., PIP2) using ATP. The amount of ADP generated is inversely proportional to the inhibition of PI3K activity. A luminescent signal is generated from the conversion of ADP to ATP, which is then used by a luciferase.

Materials
  • Purified recombinant PI3K enzyme (e.g., PI3Kα/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Control inhibitors (e.g., Wortmannin)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology
  • Compound Preparation : Prepare a serial dilution of the test inhibitor and control inhibitors in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Kinase Reaction Setup :

    • Add the kinase assay buffer to each well of a 96-well plate.

    • Add the test inhibitor or control inhibitor to the respective wells.

    • Add the purified PI3K enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction :

    • To start the reaction, add a mixture of the lipid substrate and ATP to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection of ADP :

    • Stop the kinase reaction and measure the amount of ADP produced using a detection kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.[26][27] This typically involves two steps:

      • First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from "no enzyme" control wells).

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Figure 2: Experimental Workflow for PI3K Inhibitor Screening Start Start Compound Dilution Prepare serial dilutions of This compound and control inhibitors Start->Compound Dilution Reaction Setup Add buffer, inhibitor, and PI3K enzyme to 96-well plate Compound Dilution->Reaction Setup Pre-incubation Incubate to allow inhibitor-enzyme binding Reaction Setup->Pre-incubation Initiate Reaction Add PIP2 substrate and ATP Pre-incubation->Initiate Reaction Kinase Reaction Incubate for a defined time Initiate Reaction->Kinase Reaction Stop & Detect Add ADP-Glo™ Reagent to stop reaction and deplete ATP Kinase Reaction->Stop & Detect Luminescence Generation Add Kinase Detection Reagent to generate luminescent signal Stop & Detect->Luminescence Generation Read Plate Measure luminescence with a plate reader Luminescence Generation->Read Plate Data Analysis Calculate IC50 values Read Plate->Data Analysis End End Data Analysis->End

Figure 2: A step-by-step workflow for the in vitro screening of potential PI3K inhibitors.

Conclusion

The PI3K signaling pathway remains a highly validated and compelling target for the development of novel anticancer therapeutics. While the specific biological efficacy of this compound as a PI3K inhibitor requires direct experimental validation, its structural features align with those of known kinase inhibitors, making it a molecule of interest for further investigation. By understanding the mechanisms of action and performance metrics of established inhibitors like Wortmannin, Alpelisib, and Idelalisib, and by employing robust experimental protocols, researchers can effectively screen and characterize new chemical entities. This comparative guide serves as a foundational resource for scientists dedicated to advancing the field of targeted cancer therapy through the rational design and evaluation of novel PI3K inhibitors.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (2-Morpholin-4-yl-phenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of molecular isomers is a cornerstone of ensuring efficacy, safety, and patentability. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles due to subtle changes in their three-dimensional structure and electronic properties. This guide provides an in-depth, practical comparison of the spectroscopic techniques used to differentiate the ortho, meta, and para isomers of (Morpholin-4-yl-phenyl)methanol, a scaffold of interest in drug discovery.

This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind spectroscopic observations. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle, allowing for the unambiguous identification of each isomer. The protocols and interpretations that follow are grounded in established principles and validated methodologies.

The Challenge: Differentiating Positional Isomers

The core challenge lies in distinguishing the three positional isomers of (Morpholin-4-yl-phenyl)methanol. The only structural difference is the position of the methanol group (-CH₂OH) on the phenyl ring relative to the morpholine substituent. This seemingly minor change creates distinct electronic and steric environments that are detectable by modern spectroscopic methods.

Diagram 1: Molecular Structures of the Isomers

G cluster_ortho (2-Morpholin-4-yl-phenyl)methanol (Ortho) cluster_meta (3-Morpholin-4-yl-phenyl)methanol (Meta) cluster_para (4-Morpholin-4-yl-phenyl)methanol (Para) ortho_img meta_img para_img

Caption: The ortho, meta, and para isomers of (Morpholin-4-yl-phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for distinguishing these isomers. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons provide a clear fingerprint for each substitution pattern.

¹H NMR: Decoding the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is the most diagnostic. The symmetry of the molecule dictates the number of unique proton signals and their splitting patterns.

  • Ortho Isomer (1,2-disubstituted): This isomer is the least symmetrical. We expect to see four distinct signals in the aromatic region, each integrating to one proton. The protons will exhibit complex splitting, appearing as multiplets (e.g., doublet of doublets, triplets) due to coupling with their non-equivalent neighbors. There will be no singlets in the aromatic region.[1]

  • Meta Isomer (1,3-disubstituted): The meta isomer also presents four signals in the aromatic region. However, a key distinguishing feature is the presence of a singlet (or a triplet with a very small coupling constant), corresponding to the proton situated between the two substituents (at the C2 position).[2][3] The other three protons will appear as multiplets.

  • Para Isomer (1,4-disubstituted): This is the most symmetrical isomer. Due to the plane of symmetry, there are only two types of aromatic protons. This results in a highly characteristic pattern of two signals , which typically appear as two distinct doublets.[1][3] This "doublet of doublets" pattern is a hallmark of para-substitution.

¹³C NMR: A Question of Symmetry

The number of signals in the aromatic region of a proton-decoupled ¹³C NMR spectrum directly reflects the symmetry of the isomer.[4]

  • Ortho Isomer: Lacks symmetry, resulting in six distinct aromatic carbon signals.

  • Meta Isomer: Also lacks symmetry and will show six distinct aromatic carbon signals.

  • Para Isomer: The plane of symmetry means there are only four unique carbons in the ring (two substituted carbons and two types of proton-bearing carbons). This results in only four signals in the aromatic region, making it easily distinguishable from the ortho and meta isomers.[4]

Expected ¹H and ¹³C NMR Data Summary
Isomer PositionExpected Aromatic ¹H SignalsKey ¹H Splitting Pattern FeatureExpected Aromatic ¹³C Signals
Ortho (2-) 4All signals are multiplets6
Meta (3-) 4One signal is a singlet/narrow t6
Para (4-) 2Two doublets (AA'BB' system)4

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and the substitution pattern on the benzene ring. The key diagnostic region is the C-H out-of-plane bending region (900-650 cm⁻¹).[2][5]

  • Ortho Isomer: Typically shows a strong absorption band in the range of 770-735 cm⁻¹ due to the four adjacent hydrogen atoms on the ring.[3]

  • Meta Isomer: Characterized by two distinct bands: one for the isolated C-H bond (around 900-860 cm⁻¹ ) and another for the three adjacent C-H bonds (around 810-750 cm⁻¹ ).

  • Para Isomer: Shows a single, strong absorption band in the range of 860-800 cm⁻¹ , indicative of the two adjacent hydrogen atoms on either side of the ring.

Furthermore, the O-H stretching frequency of the methanol group can be informative. In the ortho isomer, intramolecular hydrogen bonding between the -OH group and the nitrogen of the morpholine ring is possible. This would cause the O-H stretch to be broader and shifted to a lower wavenumber (e.g., 3450-3200 cm⁻¹) compared to the meta and para isomers, where only intermolecular hydrogen bonding occurs (typically a sharp band around 3600 cm⁻¹ in dilute solution or a broad band around 3400-3300 cm⁻¹ in concentrate).[6][7]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and clues to the structure through fragmentation. While all three isomers will have the same molecular ion peak (M⁺) at m/z 193, their fragmentation patterns may differ due to the proximity of the substituents.

The most characteristic fragmentation pathways involve the methanol and morpholine groups.

  • Loss of Water (M-18): Dehydration of the benzyl alcohol moiety is a common fragmentation, leading to a peak at m/z 175.

  • Loss of a Hydroxymethyl Radical (M-31): Cleavage of the C-C bond between the ring and the methanol group results in a fragment at m/z 162.

  • Benzylic Cleavage: The most dominant fragmentation is often the formation of the benzylic cation. For the ortho isomer, a characteristic fragmentation might involve an "ortho effect," where the proximity of the morpholine group influences the fragmentation pathway, potentially leading to unique daughter ions not seen in the meta and para isomers. For example, a rearrangement involving the morpholine nitrogen and the benzylic position could lead to a unique fragment.

While predicting the exact relative abundances is complex, the presence or absence of specific fragments resulting from ortho-interactions can be a key differentiator.

UV-Visible Spectroscopy: The Influence of Conjugation

UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in the benzene ring. The position of the morpholine (an electron-donating group) and the methanol group will influence the λ_max.[8]

Benzene itself has characteristic absorptions around 204 nm and 256 nm.[9] The morpholino group, acting as an auxochrome, will cause a bathochromic (red) shift of these bands.

  • Ortho Isomer: Steric hindrance between the bulky morpholine group and the methanol group may cause the morpholine ring to twist out of the plane of the benzene ring. This would reduce π-conjugation, leading to a hypsochromic (blue) shift (lower λ_max) compared to the para isomer.

  • Meta Isomer: Electronic communication between the two groups is less direct. The λ_max would likely be similar to the ortho isomer or at a slightly longer wavelength.

  • Para Isomer: The substituents are positioned for maximum electronic interaction (resonance). This extended conjugation will result in the most significant bathochromic (red) shift , meaning it will have the highest λ_max of the three isomers.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of the (Morpholin-4-yl-phenyl)methanol isomers.

Protocol 1: NMR Spectroscopy

Diagram 2: NMR Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of isomer sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to 5 mm NMR tube B->C D Tune and shim the spectrometer C->D Insert Sample E Acquire ¹H Spectrum (16-32 scans) D->E F Acquire ¹³C{¹H} Spectrum (1024+ scans) D->F G Fourier Transform & Phase Correction E->G F->G H Calibrate spectrum (TMS or residual solvent peak) G->H I Integrate ¹H signals & Assign splitting patterns H->I J Identify ¹³C chemical shifts H->J

Caption: Standard workflow for NMR analysis of small molecules.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[10] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Insert the sample, and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses 16 to 32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Calibrate the chemical shift scale using the signal from tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak.[11] Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts and splitting patterns to elucidate the substitution pattern. Count the number of signals in the ¹³C spectrum.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

  • Data Acquisition: Place the sample in the spectrometer. Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify key functional group frequencies (O-H, C-H, C-O, C-N stretches) and focus on the 900-650 cm⁻¹ region for the C-H out-of-plane bending bands to determine the substitution pattern.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺). Analyze the m/z values of the major fragment ions to propose fragmentation pathways consistent with the isomeric structures.

Conclusion

The unambiguous differentiation of the ortho, meta, and para isomers of this compound is readily achievable through a systematic application of standard spectroscopic techniques. While Mass Spectrometry and UV-Vis spectroscopy provide strong, corroborating evidence, NMR spectroscopy stands out as the most definitive method . The distinct splitting patterns in the aromatic region of the ¹H NMR spectrum, combined with the number of unique signals in the ¹³C NMR spectrum, provide an irrefutable fingerprint for each isomer. By understanding the underlying principles that govern how molecular symmetry and electronic effects manifest in each type of spectrum, researchers can confidently elucidate the precise structure of their synthesized compounds, a critical step in advancing drug discovery and development.

References

assessing the purity of synthesized (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized (2-Morpholin-4-yl-phenyl)methanol

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) or key intermediate is the cornerstone of the final drug product. The purity of these molecules is not merely a quality metric; it is a critical determinant of safety and efficacy. For a synthetic building block like this compound, a robust, multi-faceted approach to purity assessment is imperative. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to establish a comprehensive purity profile for this compound.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] Impurities can be organic (e.g., starting materials, by-products, degradation products), inorganic (e.g., reagents, catalysts, heavy metals), or residual solvents.[1][3][4] A failure to comprehensively characterize these components can jeopardize clinical outcomes and regulatory approval.

This guide eschews a one-size-fits-all template, instead presenting an integrated analytical strategy. We will explore the causality behind our choice of orthogonal techniques, ensuring a self-validating system for purity determination that leaves no stone unturned.

The Orthogonal Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal strategy, where multiple techniques based on different physicochemical principles are employed. This approach ensures that impurities missed by one method are detected by another, providing a holistic and trustworthy purity profile.

Orthogonal_Strategy cluster_main Synthesized this compound cluster_techniques Purity Assessment Techniques cluster_result Final Purity Profile main_compound This compound (Crude Product) HPLC HPLC (Primary Assay & Impurity Profile) main_compound->HPLC GCMS GC-MS (Volatiles & Residual Solvents) main_compound->GCMS NMR NMR (Structural ID & qNMR) main_compound->NMR DSC DSC (Absolute Purity of Bulk) main_compound->DSC final_purity Certified Purity Report (>99.5%) HPLC->final_purity GCMS->final_purity NMR->final_purity DSC->final_purity

Caption: Orthogonal approach for comprehensive purity analysis.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is the cornerstone of purity determination, separating the main compound from its impurities based on differential partitioning between a mobile and a stationary phase.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile organic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for purity assessment.[5][6] It excels at separating compounds with a wide range of polarities, making it ideal for detecting process-related impurities and degradation products.

Causality of Method Choice: We select RP-HPLC because the target molecule has both polar (hydroxyl, morpholine oxygen/nitrogen) and non-polar (phenyl ring) features, making it well-suited for retention and separation on a hydrophobic stationary phase (like C18) using a polar mobile phase. A UV detector is chosen due to the presence of the chromophoric phenyl group.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.

Data Presentation: HPLC Performance Comparison

ParameterBatch ABatch B (Alternative Synthesis)Acceptance Criteria
Purity (Area %) 99.85%98.90%> 99.5%
Largest Impurity 0.08% (at RRT 1.15)0.55% (at RRT 0.85)< 0.15%
Total Impurities 0.15%1.10%< 0.5%
Pass/Fail PassFail-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is unsuitable for detecting residual solvents from the synthesis (e.g., Toluene, THF, Methanol). GC-MS is the ideal technique for this purpose, offering high sensitivity for volatile organic compounds.[6][7][8] The ICH Q3C guideline provides strict limits for various solvents based on their toxicity.[3]

Causality of Method Choice: GC separates compounds based on their volatility and boiling point, making it perfectly suited for solvent analysis.[6] Coupling it with a Mass Spectrometer (MS) allows for positive identification of the eluted solvents based on their unique mass fragmentation patterns.[9]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: DB-624 or equivalent (low- to mid-polarity).

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) and seal immediately.

  • Headspace Conditions: Incubate at 80°C for 15 minutes.

  • GC Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions: Scan range 35-350 amu in Electron Ionization (EI) mode.

Structural & Identity Confirmation

Beyond chromatographic separation, it is crucial to confirm the identity of the main peak as this compound and to structurally elucidate any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for absolute structural confirmation. Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide a detailed map of the molecule's structure. The chemical shifts and coupling patterns are unique fingerprints of the compound. For this specific molecule, characteristic signals for the morpholine and substituted phenyl rings would be expected.[10][11] Furthermore, Quantitative NMR (qNMR) can be used to determine a highly accurate purity value against a certified internal standard.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement of the parent compound and its impurities.[7] This data is critical for determining the elemental composition of an unknown impurity, which is the first step toward its structural identification.

Bulk Property Analysis: A Thermodynamic Approach

While chromatography measures purity based on relative area percentage, thermal analysis can provide a measure of absolute purity for the bulk material.

Differential Scanning Calorimetry (DSC)

For highly pure, crystalline substances, DSC offers a rapid and elegant method for purity determination.[12] The principle is based on the Van't Hoff equation, which describes the depression and broadening of the melting point of a substance due to the presence of impurities.[13][14] This technique measures the total level of eutectic impurities.

Causality of Method Choice: DSC is chosen as an orthogonal check on the primary HPLC results. It is a thermodynamic measurement, fundamentally different from the partitioning mechanism of chromatography. A good agreement between HPLC and DSC purity values provides very high confidence in the final result. However, this method is only applicable if the sample is crystalline, thermally stable, and has a purity of >98.5 mol%.[12][14]

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Method: Heat the sample from ambient temperature to a point well past its melting endotherm at a slow heating rate (e.g., 1-2°C/min).

  • Analysis: The software uses the shape of the leading edge of the melting peak to calculate the mole percent purity based on the Van't Hoff equation.

Data Presentation: Comparative Purity Data

Batch IDHPLC Purity (Area %)DSC Purity (Mole %)Conclusion
Batch A99.85%99.81%Excellent correlation; high confidence in purity.
Batch C99.79%98.55%Poor correlation; suggests presence of amorphous material or non-eutectic impurities not detected by DSC. Further investigation required.

Workflow Synthesis: From Crude Product to Certified Standard

The integration of these techniques into a logical workflow ensures that all aspects of the compound's purity are rigorously assessed before release.

Purity_Workflow cluster_full_analysis Full Orthogonal Analysis synthesis Synthesis of Crude Product hplc_screen HPLC Initial Screen synthesis->hplc_screen fail1 Re-purify hplc_screen->fail1 < 99% Purity? pass1 Proceed to Full Analysis hplc_screen->pass1 > 99% Purity? fail1->synthesis hplc_final Validated HPLC Purity (ICH Q2) pass1->hplc_final gcms Residual Solvents (GC-MS) (ICH Q3C) pass1->gcms nmr Structural Confirmation (NMR) pass1->nmr dsc Bulk Purity (DSC) pass1->dsc data_review Data Review & Comparison hplc_final->data_review gcms->data_review nmr->data_review dsc->data_review fail2 Investigate Discrepancy (e.g., LC-MS for Unknowns) data_review->fail2 Data Correlates? (No) pass2 Generate Certificate of Analysis data_review->pass2 Data Correlates? (Yes) fail2->data_review

Caption: Integrated workflow for purity certification.

Conclusion

Assessing the purity of a synthesized compound like this compound is a complex task that demands more than a single measurement. It requires a well-reasoned, orthogonal analytical strategy that combines the separation power of chromatography (HPLC, GC-MS), the structural detail of spectroscopy (NMR), and the thermodynamic rigor of thermal analysis (DSC). By understanding the causality behind each technique's selection and integrating the data into a cohesive workflow, researchers and drug developers can establish a scientifically sound and regulatorily compliant purity profile, ensuring the quality and safety of the materials that form the foundation of modern medicine.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of (2-Morpholin-4-yl-phenyl)methanol Derivatives Against PI3Kα

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel (2-Morpholin-4-yl-phenyl)methanol derivatives. We will utilize Phosphoinositide 3-kinase α (PI3Kα), a pivotal enzyme in oncology, as our target to illustrate a robust, reproducible, and scientifically rigorous computational workflow. This document is designed to not only detail the "how" but also the critical "why" behind each step, ensuring a deep understanding of the process from target selection to data interpretation.

The morpholine ring is a versatile and valuable scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance pharmacological properties.[1][2] The this compound framework presents a promising starting point for designing novel kinase inhibitors. Dysregulation of the PI3K signaling pathway is a common feature in many cancers, making its alpha isoform a prime target for therapeutic intervention.[3] Computational methods like molecular docking are indispensable tools in the early stages of drug discovery, allowing for the rapid and cost-effective screening of virtual libraries of compounds against a biological target.[4][5]

This guide will compare a hypothetical series of novel derivatives against a known FDA-approved PI3Kα inhibitor, Alpelisib (Piqray), and a well-characterized experimental inhibitor, Taselisib, to benchmark their potential efficacy.

Part 1: The Computational Workflow: A Step-by-Step Protocol

A successful docking study hinges on meticulous preparation of both the protein target and the small molecule ligands.[6] This protocol outlines a standard and effective procedure using widely accessible and validated software tools like AutoDock Vina.[6][7][8]

Essential In Silico Toolkit
  • Molecular Docking Software: AutoDock Vina is recommended for its balance of speed and accuracy.[4][7]

  • Molecular Visualization: PyMOL or Discovery Studio for visualizing protein-ligand interactions.

  • Ligand Preparation: Open Babel for converting file formats and performing energy minimization.[7]

  • Target Structure Database: The RCSB Protein Data Bank (PDB) for obtaining protein crystal structures.[9][10][11][12][13]

Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking result.

  • Selection and Retrieval: We will use the high-resolution crystal structure of human PI3Kα in complex with an inhibitor. A suitable entry is PDB ID: 8EXL , which shows PI3Kα bound to Taselisib at a resolution of 1.99 Å.[12] This co-crystallized structure provides a biologically relevant conformation of the active site.

  • Initial Cleaning: Load the PDB file into a molecular viewer. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chains (e.g., Chain A and B).

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign Kollman charges, a standard procedure for protein docking preparations.[8]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[14]

Ligand Preparation

The ligands for our comparative study are:

  • Novel Series: this compound and three hypothetical derivatives (Derivative A, B, C with varied substitutions).

  • Reference Compounds: Alpelisib and Taselisib.

  • Structure Generation: Obtain 3D structures for Alpelisib and Taselisib from a database like PubChem. Draw the novel derivatives using a chemical drawing tool.

  • Energy Minimization: This is a critical step to ensure the ligands are in a low-energy, stable conformation. Use a force field like MMFF94 within a tool such as Open Babel.

  • File Format Conversion: Convert the energy-minimized ligand structures into the PDBQT format. This process assigns Gasteiger charges and defines the rotatable bonds that the docking algorithm will explore.

Molecular Docking Execution with AutoDock Vina
  • Grid Box Definition: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[6] Center this box on the position of the co-crystallized ligand (Taselisib in 8EXL) to ensure the search is focused on the known active site. A typical size for a kinase active site is 25 x 25 x 25 Å.

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[14]

  • Running the Simulation: Execute the docking run from the command line, referencing the configuration file. Vina will systematically evaluate multiple conformations ('poses') for each ligand within the grid box and score them based on its binding affinity scoring function.[8]

  • Output Analysis: Vina generates an output PDBQT file containing the predicted binding poses for each ligand, ranked by their calculated binding affinity in kcal/mol.[7]

G cluster_prep Preparation Phase cluster_lig Ligand Preparation cluster_dock Docking & Analysis PDB 1. Select & Download PI3Kα Structure (PDB: 8EXL) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate PrepProt 4. Save as Protein.pdbqt Protonate->PrepProt Grid 8. Define Grid Box (Active Site) PrepProt->Grid DrawLig 5. Obtain 3D Ligand Structures EnergyMin 6. Energy Minimize (e.g., MMFF94) DrawLig->EnergyMin PrepLig 7. Save as Ligand.pdbqt EnergyMin->PrepLig PrepLig->Grid Config 9. Create Config File Grid->Config RunVina 10. Execute AutoDock Vina Config->RunVina Analyze 11. Analyze Poses & Binding Interactions RunVina->Analyze

Caption: Molecular Docking Workflow from Preparation to Analysis.

Part 2: Comparative Analysis and Data Interpretation

The primary output of a docking study is the binding affinity, but a thorough analysis requires a deeper look into the specific molecular interactions that stabilize the complex.

Summarizing Quantitative Data

The results should be compiled into a clear, comparative table. The binding affinity (or docking score) is reported in kcal/mol, where a more negative value indicates a stronger predicted binding.[15]

CompoundBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
This compound -7.8Val851, Ser774Ile800, Tyr836, Ile932
Derivative A -8.5Val851, Asp933Tyr836, Ile932, Pro778
Derivative B -9.2Val851, Tyr836, Asp933Ile800, Met922, Ile932
Derivative C -7.1Ser774Tyr836, Ile800
Alpelisib (Reference) -10.5Val851, Gln859, Asp933Tyr836, Met922, Ile932
Taselisib (Reference) -9.9Val851, Ser774, Asp810Tyr836, Ile800, Ile932

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results: Beyond the Score
  • Binding Affinity: In our hypothetical results, Derivative B shows the most promise among the novel compounds, with a binding affinity of -9.2 kcal/mol. While not as strong as the reference drug Alpelisib (-10.5 kcal/mol), it is competitive and suggests a strong potential for favorable binding.[16]

  • Molecular Interactions: The true value of docking lies in visualizing the binding poses. A potent inhibitor will form specific, targeted interactions with key residues in the active site. For PI3Kα, a crucial hydrogen bond often forms with the backbone amide of Val851 in the hinge region.[15] Our hypothetical data shows that Derivatives A and B, as well as both reference drugs, form this critical interaction.

  • Role of the Morpholine Group: The morpholine moiety is often included to improve solubility and metabolic stability. In docking, its oxygen atom can act as a hydrogen bond acceptor, while the ring itself can form van der Waals contacts. In our model, the morpholine of Derivative B could be interacting with residues like Ser774 or forming hydrophobic contacts, contributing to its strong binding score.

  • Structure-Activity Relationship (SAR): By comparing the derivatives, we can infer SAR. For instance, the modification in Derivative B may allow for an additional hydrogen bond with Tyr836, significantly improving its affinity compared to the parent compound. Conversely, the modification in Derivative C appears to disrupt a key interaction, leading to a weaker binding affinity.[17]

Part 3: Biological Context and Authoritative Grounding

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[15] Mutations that activate PI3Kα are among the most common oncogenic drivers, making it a highly validated target for cancer therapy.[3][15] Inhibitors that block the ATP-binding site of PI3Kα, as simulated in this study, prevent the phosphorylation of PIP2 to PIP3, thereby shutting down this pro-survival signaling cascade.

G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor (2-Morpholin-4-yl-phenyl) methanol Derivative Inhibitor->PI3K INHIBITS PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

This guide has outlined a rigorous and validated workflow for the comparative in silico evaluation of novel this compound derivatives against the oncogenic target PI3Kα. By benchmarking against known inhibitors and meticulously analyzing binding interactions, researchers can effectively prioritize compounds for synthesis and further biological testing. This computational approach serves as a powerful, resource-efficient first step in the complex journey of drug discovery, providing a rational basis for the design of next-generation kinase inhibitors.

References

Safety Operating Guide

Navigating the Disposal of (2-Morpholin-4-yl-phenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the lifecycle of a chemical intermediate like (2-Morpholin-4-yl-phenyl)methanol extends beyond its synthesis and application. Proper disposal is a critical, yet often overlooked, aspect of laboratory management that ensures the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the "why" behind each procedural step. Our commitment is to empower you with the knowledge to manage your chemical waste with the highest degree of scientific integrity and safety.

Hazard Assessment and Waste Profile: Understanding the "Why"

Inferred Hazard Profile:

Based on data from analogous compounds such as (4-Morpholin-4-yl-phenyl)-methanol and (4-(Morpholinomethyl)phenyl)methanol, this compound should be handled as a hazardous substance with the following potential classifications[1][2]:

  • Skin Irritant (H315): May cause skin irritation upon contact.

  • Serious Eye Irritant (H319): Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritant (H335): Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful to health.

Given these potential hazards, this compound must be disposed of as hazardous chemical waste . Under no circumstances should it be discarded down the drain or in regular trash[3][4]. The complex organic structure, containing a morpholine ring, suggests a potential for aquatic toxicity, making environmental containment a priority[5].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, logical, and safe pathway for the disposal of this compound from the point of generation to its final removal from your facility.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Safety Goggles: Protect your eyes from potential splashes or fine particles.

  • Lab Coat: Provides a barrier to protect your skin and clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

Step 2: Waste Segregation and Containment - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container[6].

  • Solid Waste:

    • Collect any solid this compound, including residues from weighing boats or reaction vessels, in a dedicated hazardous waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid[4].

  • Liquid Waste:

    • If the compound is in a solution, collect it in a sealable, compatible hazardous waste container for liquid organic waste.

    • Crucially, do not mix this waste stream with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents[6][7].

  • Contaminated Materials:

    • Any items that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper, must be disposed of in a designated solid hazardous waste container[5].

Step 3: Labeling - Clarity is Key to Safety

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel[4][6][8].

Your hazardous waste label must include:

  • The words "Hazardous Waste" [4][6].

  • The full chemical name: "this compound" . Avoid abbreviations or chemical formulas[4].

  • An accurate estimation of the concentration and total quantity of the waste.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., Irritant, Harmful)[6].

Step 4: Temporary Storage - The Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[6].

  • The SAA should be located at or near the point of generation.

  • Containers in the SAA must be kept closed except when adding waste[4][6].

  • Ensure secondary containment, such as a chemical-resistant tray, is used for liquid waste containers to contain any potential leaks[4].

  • Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.

Step 5: Final Disposal - Coordination with Environmental Health and Safety (EHS)

The final step is to arrange for the pickup and disposal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[9].

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure all containers are properly sealed and labeled before the scheduled pickup.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated) PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Segregate Segregate Waste Type (Solid vs. Liquid vs. Contaminated) PPE->Segregate Label Label Container Correctly 'Hazardous Waste', Full Name, Hazards, Date Segregate->Label Store Store in Designated SAA (Closed Container, Secondary Containment) Label->Store EHS Schedule Pickup with EHS or Licensed Contractor Store->EHS

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on inferred irritant and harmful properties[1][2].
Container Material Chemically Compatible (e.g., HDPE)To prevent degradation or reaction with the waste[4][10].
Storage Limit in SAA < 55 gallonsRegulatory limit for satellite accumulation areas.
Container Labeling MandatoryEnsures safety, proper handling, and regulatory compliance[4][6][8].

Conclusion: Fostering a Culture of Safety

The proper disposal of chemical waste is a cornerstone of a responsible and safe laboratory environment. By understanding the potential hazards of this compound and adhering to a structured disposal protocol, you not only ensure compliance with regulations but also actively contribute to a culture of safety and environmental stewardship. This guide serves as a dynamic resource; always consult your institution's specific EHS guidelines and the most current regulatory standards.

References

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Morpholin-4-yl-phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment of (2-Morpholin-4-yl-phenyl)methanol

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is warranted. By examining the SDS of the structurally similar compound, (4-Morpholin-4-yl-phenyl)-methanol, we can infer potential hazards. This related compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3)[1].

Furthermore, the parent compound, Morpholine, is classified as a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage[2][3][4]. Given these potential hazards, a comprehensive PPE strategy is crucial to minimize exposure risks.

Potential Hazard Classification Primary Route of Exposure
Skin Irritation/Corrosion Category 2 / Potential for severe burnsDermal contact
Eye Irritation/Damage Category 2 / Potential for serious damageEye contact
Respiratory Irritation Category 3Inhalation
Flammability PossibleInhalation, Dermal contact
Toxicity Possible (Harmful if swallowed, Toxic in contact with skin)Ingestion, Dermal contact

Table 1: Summary of Potential Hazards

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to provide comprehensive protection against the potential hazards associated with this compound. The following table outlines the minimum PPE requirements for handling this compound.

PPE Component Specification Rationale for Use
Hand Protection Nitrile glovesOffers protection against bases, oils, and many solvents. Resistant to snags and punctures[5].
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles, preventing serious eye irritation or damage[2][6].
Body Protection Laboratory coatProvides a barrier against accidental spills and splashes, preventing skin contact[2].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the inhalation of vapors or aerosols, addressing the potential for respiratory irritation[6][7].

Table 2: Minimum PPE Requirements

Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure. Follow this sequence diligently.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate size and inspect for any defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Eye Protection: Put on chemical safety goggles. If a significant splash risk is anticipated, a face shield should be worn in addition to goggles.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the designated hazardous waste container.

  • Eye Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Lab Coat: Unfasten and roll it inside-out as you remove it to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[2].

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks[6][7].

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area[2].

  • Avoid direct contact with the skin, eyes, and clothing[6][7].

  • Use compatible tools and equipment to prevent static discharge if the compound is determined to be flammable[2][7].

Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth[2][8].

  • Collect the absorbed material into a suitable, labeled container for disposal.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain[6].

  • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling This compound haz_assess Hazard Assessment: Review available data for related compounds start->haz_assess ppe_core Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat haz_assess->ppe_core resp_protect Respiratory Protection: Work in Fume Hood haz_assess->resp_protect donning Don PPE (Correct Sequence) ppe_core->donning resp_protect->donning handling Safe Handling Protocol: - Use Fume Hood - Avoid Contact - Emergency Equipment Ready donning->handling doffing Doff PPE (Correct Sequence) handling->doffing waste Dispose of Waste & Contaminated PPE (Follow Regulations) doffing->waste end End: Procedure Complete waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.